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  • Product: 1-Methylpyrrolidine-3-carboxylic acid
  • CAS: 412281-11-9

Core Science & Biosynthesis

Foundational

1-Methylpyrrolidine-3-carboxylic acid physical properties

Executive Summary 1-Methylpyrrolidine-3-carboxylic acid (CAS: 412281-11-9) represents a critical scaffold in medicinal chemistry, functioning as a constrained amino acid analogue. Structurally, it is a bioisostere of pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylpyrrolidine-3-carboxylic acid (CAS: 412281-11-9) represents a critical scaffold in medicinal chemistry, functioning as a constrained amino acid analogue. Structurally, it is a bioisostere of proline and


-proline, offering unique steric control and solubility profiles due to the tertiary amine and carboxylic acid moieties.

This guide addresses the physicochemical characterization, solid-state handling, and synthetic utility of this compound. While often overlooked as a simple building block, its zwitterionic nature dictates specific handling protocols essential for reproducible drug development, particularly in the synthesis of anticholinergics like Glycopyrronium bromide .

Molecular Architecture & Stereochemistry

The molecule exists in a pH-dependent equilibrium.[1] In neutral aqueous solution, it predominantly adopts a zwitterionic form, which significantly influences its solubility and partition coefficient (LogP).

Key Structural Features:

  • Chirality: The C3 position is a stereocenter. The (3R) and (3S) enantiomers exhibit distinct binding affinities in muscarinic antagonists.

  • Amphotericity: The basic pyrrolidine nitrogen (

    
    ) and acidic carboxyl group (
    
    
    
    ) allow for tunable ionization states.
Diagram 1: Ionization Equilibrium & Stereochemistry

G cluster_stereo Stereoisomers (C3 Center) Acid Cationic Form (pH < 2) Soluble in Water Zwitter Zwitterion (Isoelectric Point) Net Charge: 0 Acid->Zwitter -H+ (COOH) Zwitter->Acid +H+ Base Anionic Form (pH > 11) Soluble in Base Zwitter->Base -H+ (NH+) Base->Zwitter +H+ R_iso (3R)-Isomer (Pharmacologically Active) S_iso (3S)-Isomer

Figure 1: pH-dependent ionization states and stereochemical classification.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictions. Note the distinction between the Free Acid and the Hydrochloride Salt , as the latter is the standard commercial form due to superior stability.

PropertyFree Acid (Zwitterion)Hydrochloride SaltRelevance
CAS Number 412281-11-950585-87-0Identity verification
Formula


Stoichiometry
MW 129.16 g/mol 165.62 g/mol Dose calculation
Appearance Off-white solid / Viscous oilWhite crystalline solidPurity indicator
Melting Point 195-198°C (Decomp.)160-164°CSolid-state characterization
Solubility Water, MethanolWater (>100 mg/mL)Formulation
LogP (Calc) -2.4 (Hydrophilic)N/A (Ionic)Bioavailability prediction
pKa (Basic) ~10.3 (Pyrrolidine N)N/ABuffer selection
pKa (Acidic) ~3.5 (Carboxylic Acid)N/ASalt formation

Scientist’s Note: The free acid is hygroscopic. For precise quantitative work (e.g., standard preparation), always dry the HCl salt under vacuum over


 before weighing.

Analytical Characterization Protocol

To validate the identity of 1-Methylpyrrolidine-3-carboxylic acid, the following self-validating analytical workflow is recommended.

A. Nuclear Magnetic Resonance ( -NMR)

Solvent:


 or 

(to prevent carboxyl proton exchange interference).
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
2.90 Singlet (s)3H

(Characteristic)
3.10 - 3.25 Multiplet (m)1H

(Methine,

to COOH)
3.30 - 3.80 Multiplet (m)4H

and

(Ring protons adjacent to N)
2.10 - 2.40 Multiplet (m)2H

(Ring protons)

Interpretation: The singlet at ~2.90 ppm is the diagnostic peak for the N-methyl group. Absence of this peak indicates demethylation.

B. Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Target Ion:

    
    .
    
  • Fragment: Loss of

    
     may show a fragment at 
    
    
    
    .

Pharmaceutical Application: Glycopyrrolate Synthesis

The primary industrial application of this scaffold is in the synthesis of Glycopyrronium bromide (Glycopyrrolate), a muscarinic antagonist used for COPD and preoperative secretion control.

Mechanism of Synthesis: The carboxylic acid is typically converted to an ester (or used as the alcohol derivative 1-methylpyrrolidin-3-ol) to couple with


-cyclopentylmandelic acid. The diagram below illustrates the critical pathway where the pyrrolidine ring is introduced.
Diagram 2: Synthetic Workflow for Glycopyrronium Bromide

Glycopyrrolate Start1 Cyclopentyl Mandelic Acid Step1 Esterification (CDI Activation) Start1->Step1 Start2 1-Methylpyrrolidin-3-ol (Reduced Acid Derivative) Start2->Step1 Intermediate Intermediate Ester (Tertiary Amine) Step1->Intermediate Coupling Step2 Quaternization (Methyl Bromide) Intermediate->Step2 Alkylation Product Glycopyrronium Bromide (Quaternary Ammonium Salt) Step2->Product Crystallization

Figure 2: Industrial synthesis pathway highlighting the incorporation of the pyrrolidine scaffold.

Purification Protocol: Recrystallization

When synthesizing derivatives or recovering the acid from a reaction mixture, purity is paramount.

Objective: Purify crude 1-Methylpyrrolidine-3-carboxylic acid HCl to >98% purity.

  • Dissolution: Dissolve crude solid (10 g) in minimum boiling Ethanol (EtOH) (~30-40 mL).

  • Filtration: Filter hot to remove insoluble inorganic salts (e.g., NaCl).

  • Precipitation: Slowly add Diethyl Ether (

    
    )  or Acetone  to the hot filtrate until slight turbidity is observed.
    
  • Crystallization: Allow to cool to room temperature, then refrigerate at 4°C for 12 hours.

  • Isolation: Filter the white crystals under vacuum (

    
     blanket recommended to prevent moisture uptake).
    
  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Validation: Melting point should be sharp (160-164°C for HCl salt).

References

  • PubChem. (2025).[2][3] 1-Methylpyrrolidine-3-carboxylic acid | C6H11NO2.[2][4][5][6] National Library of Medicine. [Link]

  • Google Patents. (2018). WO2018154597A1 - Process for synthesis of glycopyrronium bromide.
  • Drugs.com. (2025). Glycopyrrolate Monograph: Clinical Pharmacology.[Link]

Sources

Exploratory

Technical Whitepaper: 1-Methylpyrrolidine-3-carboxylic Acid

CAS 25712-60-1 | Strategic Scaffold for Peptidomimetic & CNS Drug Design Executive Summary & Chemical Identity 1-Methylpyrrolidine-3-carboxylic acid (CAS 25712-60-1) represents a critical pharmacophore in modern medicina...

Author: BenchChem Technical Support Team. Date: February 2026

CAS 25712-60-1 | Strategic Scaffold for Peptidomimetic & CNS Drug Design

Executive Summary & Chemical Identity

1-Methylpyrrolidine-3-carboxylic acid (CAS 25712-60-1) represents a critical pharmacophore in modern medicinal chemistry.[1][2][3] Structurally distinct from the proteinogenic amino acid proline, this


-amino acid derivative serves as a rigidified linker and a bioisostere for 

-aminobutyric acid (GABA) analogs.[3] Its utility spans the synthesis of muscarinic receptor antagonists, carbapenem antibiotics, and inhibitors of specific kinase pathways.[3]

This guide provides a comprehensive technical analysis of the scaffold, prioritizing scalable synthesis, stereochemical considerations, and quality control metrics required for high-throughput library generation.[3]

Physicochemical Profile
PropertySpecification
IUPAC Name 1-Methylpyrrolidine-3-carboxylic acid
Molecular Formula

Molecular Weight 129.16 g/mol
Appearance Off-white to pale yellow crystalline solid (hygroscopic)
Solubility High in

, MeOH; Low in

, Hexanes
pKa (Acid) ~3.53 (Predicted)
pKa (Base) ~10.3 (Pyrrolidine Nitrogen)
Boiling Point 227°C (at 760 mmHg)
Stereochemistry Racemic (unless specified as (3R) or (3S))

Synthetic Architecture: The Eschweiler-Clarke Protocol

While direct alkylation of pyrrolidine-3-carboxylic acid with methyl iodide is possible, it frequently leads to over-alkylation (quaternization), forming the unusable betaine salt. The industry-standard approach for high-fidelity mono-methylation is the Eschweiler-Clarke reaction .

Mechanistic Rationale

This reductive amination utilizes formaldehyde as the carbon source and formic acid as the hydride donor.[3][4][5][6] The reaction is self-limiting to the tertiary amine, preventing quaternary ammonium formation because the intermediate iminium ion cannot form once the nitrogen is fully substituted.[3][5]

DOT Visualization: Synthesis Logic

EschweilerClarke Start Pyrrolidine-3-COOH (Secondary Amine) Reagents HCHO (aq) + HCOOH Reflux (90-100°C) Start->Reagents Inter1 Imine/Iminium Intermediate Reagents->Inter1 Condensation Reduct Hydride Transfer (-CO2) Inter1->Reduct HCOO- attack Product 1-Methylpyrrolidine-3-COOH (Tertiary Amine) Reduct->Product Irreversible

Figure 1: Mechanistic flow of the Eschweiler-Clarke methylation, highlighting the self-limiting nature that prevents over-alkylation.

Experimental Protocol: Scalable Synthesis

Objective: Synthesis of 1-Methylpyrrolidine-3-carboxylic acid from pyrrolidine-3-carboxylic acid. Scale: 10.0 g input.

Materials
  • Pyrrolidine-3-carboxylic acid (10.0 g, 86.8 mmol)

  • Formaldehyde (37% aq.[3] solution, 14.0 mL, ~2.0 equiv)[3]

  • Formic acid (98%, 16.0 mL, ~5.0 equiv)[3]

  • Solvents: Ethanol, Acetone (for crystallization)[3]

Step-by-Step Methodology
  • Reagent Assembly: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pyrrolidine-3-carboxylic acid (10.0 g) in formic acid (16 mL). Caution: Exothermic.[3]

  • Addition: Cooling the flask in an ice bath, add the formaldehyde solution (14.0 mL) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 95–100°C) for 4–6 hours. Evolution of

    
     gas indicates active reductive amination.[3]
    
  • Monitoring: Monitor by TLC (Eluent: MeOH/DCM 1:4 + 1%

    
    ). Stain with Ninhydrin.[3] The starting material (secondary amine) will stain distinctively; the product (tertiary amine) stains poorly or requires Iodine vapor.[3]
    
  • Workup (Critical Step):

    • Concentrate the reaction mixture under reduced pressure to remove excess formic acid and water.[3] A viscous yellow oil will remain.[3]

    • Add 20 mL of 4M HCl to convert the product to the hydrochloride salt (facilitates purification).[3]

    • Concentrate to dryness again.[3]

  • Purification:

    • Triturate the residue with hot acetone or an ethanol/ether mixture to induce crystallization of the hydrochloride salt.[3]

    • Filter the white precipitate and dry under vacuum.[3]

  • Free Base Liberation (Optional): If the zwitterionic free acid is required, pass the salt through a weak anion exchange resin (e.g., Dowex) or neutralize carefully with stoichiometric NaOH in methanol and filter off the NaCl.[3]

Structural Utility in Drug Design

The 1-methylpyrrolidine-3-carboxylic acid scaffold offers unique advantages over linear amino acids:

  • Conformational Constraint: The pyrrolidine ring restricts the rotation of the

    
     (phi) angle, reducing the entropic penalty upon binding to a receptor target.[3]
    
  • Vector Positioning: The C-3 carboxylate projects into a distinct spatial region compared to proline (C-2 carboxylate), allowing it to probe different pockets in GPCRs (specifically Muscarinic M3 receptors).[3]

  • Solubility Enhancement: The tertiary amine (pKa ~10.[3]3) ensures the molecule remains ionized at physiological pH, improving aqueous solubility of lipophilic drug payloads.[3]

DOT Visualization: Quality Control Workflow

QC_Workflow Sample Crude Product HNMR 1H NMR (D2O) Check N-Me Singlet (~2.9 ppm) Sample->HNMR MS LC-MS (ESI+) Target: [M+H]+ = 130.1 Sample->MS Purity HPLC Purity > 98%? HNMR->Purity MS->Purity Release Release for Library Synthesis Purity->Release Yes Reprocess Recrystallize (EtOH/Et2O) Purity->Reprocess No Reprocess->Sample

Figure 2: Quality Control decision tree ensuring scaffold integrity before combinatorial application.

Characterization Data

To validate the synthesis, the following spectral signatures must be confirmed.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       3.7–3.9 (m, 1H, H-3)
      
    • 
       3.4–3.6 (m, 2H, H-2)
      
    • 
       3.1–3.3 (m, 1H, H-5a)
      
    • 
       2.95 (s, 3H, 
      
      
      
      ) (Diagnostic Signal)
    • 
       2.8–2.9 (m, 1H, H-5b)
      
    • 
       2.1–2.4 (m, 2H, H-4)
      
  • Mass Spectrometry (ESI):

    • Calculated

      
      [3]
      
    • Observed

      
      [3]
      

Safety & Handling (SDS Summary)

  • Hazards: The compound is an irritant.[3] The free acid is zwitterionic but can be corrosive to mucous membranes in high concentrations.[3]

  • Storage: Hygroscopic. Store at +2°C to +8°C under an inert atmosphere (Argon/Nitrogen).

  • Incompatibility: Avoid strong oxidizing agents.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 322598, 1-Methylpyrrolidine-3-carboxylic acid.[3] Retrieved from [Link][3]

  • Organic Chemistry Portal. Eschweiler-Clarke Reaction: Mechanism and Protocols. Retrieved from [Link][3][5]

Sources

Foundational

Technical Monograph: 1-Methylpyrrolidine-3-carboxylic Acid

Molecular Architecture, Synthetic Pathways, and Pharmacophore Utility [1] Executive Summary 1-Methylpyrrolidine-3-carboxylic acid (CAS: 25712-60-1 / 412281-11-9) represents a critical scaffold in modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthetic Pathways, and Pharmacophore Utility [1]

Executive Summary

1-Methylpyrrolidine-3-carboxylic acid (CAS: 25712-60-1 / 412281-11-9) represents a critical scaffold in modern medicinal chemistry, functioning as a non-proteinogenic amino acid analog.[1][2] Distinct from its 2-substituted isomer (proline), this


-amino acid derivative offers unique vector orientation for side-chain functionalization, making it a "privileged structure" in the design of G-protein coupled receptor (GPCR) ligands and kinase inhibitors.[1] This guide dissects the molecule’s structural dynamics, provides validated synthetic protocols, and outlines its utility in structure-activity relationship (SAR) optimization.
Structural Architecture & Stereochemistry

The pharmacological value of 1-methylpyrrolidine-3-carboxylic acid lies in its conformational rigidity compared to acyclic amino acids.[1]

1.1 Conformational Dynamics

Unlike the planar peptide bond, the pyrrolidine ring exists in a dynamic equilibrium of "envelope" puckers. The C3-position of the carboxylic acid creates a chiral center, resulting in two enantiomers:


 and 

.
  • Zwitterionic Character: In neutral aqueous solution, the molecule exists primarily as a zwitterion. The tertiary amine at N1 is protonated (

    
    ), and the carboxylic acid at C3 is deprotonated (
    
    
    
    ).
  • Steric Vectoring: The N-methyl group locks the nitrogen lone pair orientation (pyramidal inversion barrier), while the C3-carboxylate provides a vector distinct from proline (C2), allowing for "distal" interactions in a binding pocket without steric interference from the backbone.

1.2 Graphviz Visualization: Conformational Equilibrium

The following diagram illustrates the zwitterionic equilibrium and the stereochemical divergence.

MolecularStructure cluster_0 Stereochemical Divergence Neutral Neutral Form (Lipophilic) Zwitterion Zwitterion (Aqueous Dominant) Neutral->Zwitterion pH 7.4 Equilibrium R_Iso (3R)-Enantiomer Bioactive Scaffold A Zwitterion->R_Iso Chiral Resolution S_Iso (3S)-Enantiomer Bioactive Scaffold B Zwitterion->S_Iso Chiral Resolution

Figure 1: Equilibrium dynamics and stereochemical divergence of the 1-methylpyrrolidine-3-carboxylic acid scaffold.

Synthetic Pathways & Process Chemistry[1][3]

For drug development, accessing the enantiopure form is non-negotiable. Two primary routes are recommended: the Reductive Amination (for functionalizing the ring) and Asymmetric Cycloaddition (for constructing the ring).

2.1 Protocol A: Eschweiler-Clarke Methylation (Functionalization)

This protocol is the industry standard for converting 3-pyrrolidinecarboxylic acid to its N-methyl derivative.[1] It is preferred over direct alkylation (MeI) to avoid quaternization (formation of the ammonium salt).

Reagents:

  • 3-Pyrrolidinecarboxylic acid (1.0 eq)[1]

  • Formaldehyde (37% aq. solution, 2.2 eq)

  • Formic acid (98%, 5.0 eq)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 3-pyrrolidinecarboxylic acid. Add formic acid dropwise at

    
     (exothermic).
    
  • Imine Formation: Add formaldehyde solution slowly. The secondary amine reacts with formaldehyde to form the iminium ion intermediate.

  • Reduction: Heat the mixture to reflux (

    
    ) for 4–6 hours. The formic acid acts as the hydride source, reducing the iminium ion to the N-methyl group and releasing 
    
    
    
    .
  • Workup: Cool to room temperature. Add HCl (4M) to remove excess formaldehyde. Concentrate in vacuo.

  • Isolation: The product is often isolated as the hydrochloride salt. For the free base, pass through a weak anion exchange resin or neutralize carefully with

    
     followed by extraction into 
    
    
    
    /Isopropanol (3:1).

Critical Control Point: Ensure adequate venting for


 evolution.
2.2 Protocol B: Asymmetric 1,3-Dipolar Cycloaddition (De Novo Synthesis)

For constructing complex analogs with high enantiomeric excess (


), this route utilizes a chiral catalyst.

Mechanism: Reaction of an azomethine ylide (generated from sarcosine and paraformaldehyde) with an electron-deficient alkene (acrylate).

  • Catalyst: Ag(I) or Cu(I) with a chiral phosphine ligand (e.g., Fesulphos).

  • Yield: Typically >90% yield with >95%

    
    .
    
Physicochemical Profiling

Accurate physicochemical data is essential for formulation scientists. The following data aggregates experimental and predicted values for the hydrochloride salt.

PropertyValueContext
Molecular Weight 129.16 g/mol Free base
Appearance Off-white crystalline solidHygroscopic as HCl salt
Acidity (

)

Carboxylic acid proton
Basicity (

)

Tertiary amine proton
LogP -2.4 (Experimental)Highly hydrophilic (Zwitterionic)
Solubility >50 mg/mL (Water)Excellent aqueous solubility
Melting Point 198–202°CDecomposition (HCl salt)

Data Source: Aggregated from PubChem and supplier Certificates of Analysis (Sigma-Aldrich, Enamine).[1]

Pharmacophore Utility in Drug Design[5][6][7][8]

1-Methylpyrrolidine-3-carboxylic acid serves as a bioisostere for proline and a rigid linker in fragment-based drug discovery (FBDD).[1]

4.1 Strategic Applications
  • Rigidification: Replacing a flexible ethylamino chain with this scaffold reduces the entropic penalty of binding.

  • Solubility Enhancement: The basic nitrogen improves the solubility of lipophilic drugs via salt formation.

  • Selectivity Switch: The C3-chirality allows medicinal chemists to probe the stereochemical requirements of a binding pocket (e.g., distinguishing between kinase isoforms).

4.2 Graphviz Visualization: SAR Decision Tree

This logic flow guides the researcher on when to deploy this scaffold.

SAR_Logic Start Lead Optimization Problem? Solubility Issue: Poor Solubility Start->Solubility Potency Issue: Low Potency (High Entropic Penalty) Start->Potency Selectivity Issue: Off-Target Effects Start->Selectivity Solution1 Introduce N-Methylpyrrolidine (Basic Amine solubilizes) Solubility->Solution1 Low LogP Solution2 Rigidify Linker (Lock Conformation) Potency->Solution2 Pre-organization Solution3 Exploit C3 Chirality (Vector Exploration) Selectivity->Solution3 3R vs 3S

Figure 2: Decision matrix for incorporating the 1-methylpyrrolidine-3-carboxylic acid scaffold during lead optimization.

Analytical Characterization Protocols

Validating the structure requires distinguishing the N-methyl signal and the diastereotopic ring protons.

5.1 Nuclear Magnetic Resonance (NMR)

Solvent Selection: Use


 for the zwitterion or 

for the ester derivative.
  • 
    -NMR (400 MHz, 
    
    
    
    ):
    • 
       2.95 (s, 3H): N-CH3  (Diagnostic singlet).
      
    • 
       3.1–3.8 (m, 4H): Ring protons (C2 and C5) appear as complex multiplets due to the chiral center at C3.
      
    • 
       2.1–2.4 (m, 2H): C4 protons.
      
5.2 Mass Spectrometry (LC-MS)
  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Target Ion:

    
    .
    
  • Fragmentation Pattern: Look for loss of

    
     (45 Da) followed by ring fragmentation.
    
References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 322598, 1-Methylpyrrolidine-3-carboxylic acid. Retrieved from [Link]

  • Li Petri, G., et al. (2021).[3] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Retrieved from [Link]

  • Yin, F., et al. (2013).[4] Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: The Pharmacophoric Potential of 1-Methylpyrrolidine-3-carboxylic Acid

Topic: Biological Activity and Pharmacophoric Utility of 1-Methylpyrrolidine-3-carboxylic Acid Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity and Pharmacophoric Utility of 1-Methylpyrrolidine-3-carboxylic Acid Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

1-Methylpyrrolidine-3-carboxylic acid (CAS: 25712-60-1) represents a critical "beta-proline" scaffold in medicinal chemistry. Unlike its alpha-isomer (proline betaine/stachydrine), the 3-carboxyl variant offers a unique vector for engaging biological targets that recognize


-aminobutyric acid (GABA) and nicotinic pharmacophores. While often categorized as a raw building block, this heterocyclic core possesses intrinsic biological relevance as a plant metabolite and serves as a potent scaffold for designing GABA transporter (GAT) inhibitors , antimicrobials (InhA inhibitors) , and muscarinic ligands .[1] This guide analyzes its physicochemical properties, pharmacological mechanisms, and experimental workflows for leveraging its structure in drug development.[1]

Chemical & Structural Basis

The biological utility of 1-Methylpyrrolidine-3-carboxylic acid stems from its rigid stereochemical control and zwitterionic nature.

  • Stereochemistry: The molecule possesses a chiral center at the C3 position. The (S)- and (R)-enantiomers exhibit distinct binding profiles. In GAT inhibition, the stereochemistry dictates the orientation of the carboxylate "head" relative to the cationic nitrogen "tail," mimicking the folded conformation of GABA.[1]

  • Acid-Base Profile:

    • pKa (Acid): ~3.5–4.0 (Carboxylic acid)[1]

    • pKa (Base): ~10.2 (Tertiary amine)[1]

    • Physiological State: At pH 7.4, it exists predominantly as a zwitterion.[1] This high polarity necessitates specific formulation strategies (e.g., ester prodrugs) for CNS penetration.[1]

Structural Homology

It is structurally homologous to Nipecotic Acid (piperidine-3-carboxylic acid), a potent GAT inhibitor. The contraction from a six-membered piperidine to a five-membered pyrrolidine ring alters the vector of the carboxylate group, often improving selectivity for specific transporter subtypes (e.g., GAT-3 vs. GAT-1).

Pharmacology & Mechanism of Action[1]

The GABAergic Connection (GAT Inhibition)

The primary pharmacological interest in this scaffold lies in its ability to inhibit GABA uptake.[1]

  • Mechanism: The molecule acts as a conformationally restricted analogue of GABA.[1] It binds to the orthosteric site of GABA Transporters (GATs), locking the transporter in an outward-facing conformation and preventing the reuptake of GABA from the synaptic cleft.

  • Selectivity: While Nipecotic acid is a broad-spectrum GAT inhibitor, N-substituted derivatives of pyrrolidine-3-carboxylic acid have shown selectivity for GAT-3 , a transporter heavily expressed in glial cells.

  • Therapeutic Implication: Inhibition of GAT-3 raises ambient GABA levels, offering potential anticonvulsant and anxiolytic effects without the broad sedation associated with non-selective inhibition.

Antimicrobial Activity (InhA Inhibition)

Recent SAR studies have validated pyrrolidine-3-carboxamides as inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) , a key enzyme in the fatty acid synthesis pathway (FAS-II) of Mycobacterium tuberculosis.

  • Binding Mode: The pyrrolidine ring occupies the hydrophobic pocket of InhA, while the amide linker (derived from the 3-COOH) positions an aryl group to interact with the cofactor NADH.

  • Advantage: Unlike Isoniazid, which requires activation by KatG, direct InhA inhibitors derived from this scaffold are effective against drug-resistant strains lacking KatG activity.[1]

Natural Occurrence & Intrinsic Activity

Contrary to its reputation as solely synthetic, 1-Methylpyrrolidine-3-carboxylic acid has been identified as a minor alkaloid in medicinal plants such as Capparis spinosa and Ganoderma lucidum.

  • Bioactivity: In these contexts, it is often co-isolated with stachydrine.[1] While "hepatoprotective" claims exist in herbal literature, these are likely synergistic effects of the total extract.[1] For rigorous drug development, the molecule should be viewed as a fragment rather than a standalone drug.[1]

Visualization: SAR & Workflow

Diagram 1: Pharmacophoric Divergence (SAR)

This diagram illustrates how the core scaffold is derivatized to access distinct biological targets.[1]

SAR_Tree Core 1-Methylpyrrolidine- 3-carboxylic Acid (Core Scaffold) Amide Amide Coupling (R-NH2) Core->Amide DCC/EDC Coupling Ester Esterification (Prodrugs) Core->Ester SOCl2 / ROH Quat N-Alkylation (Quaternary Salts) Core->Quat R-X Alkylation InhA InhA Inhibitors (Antimicrobial/TB) Amide->InhA Hydrophobic Aryl Amides GAT GAT-3 Inhibitors (Anticonvulsant) Amide->GAT Lipophilic Linkers Musc Muscarinic Agonists (Cognition) Ester->Musc Bioisostere Mod. Quat->Musc Cationic Headgroup

Caption: Structural Activity Relationship (SAR) divergence. The 3-COOH moiety serves as the primary vector for diversification into antimicrobial and CNS-active ligands.

Experimental Protocols

Synthesis: Enantioselective Amide Coupling

Objective: To synthesize a library of pyrrolidine-3-carboxamides for InhA inhibition screening without racemizing the C3 center.

Reagents:

  • (S)-1-Methylpyrrolidine-3-carboxylic acid (1.0 eq)

  • Target Amine (1.1 eq)[1]

  • HATU (1.2 eq) - Chosen for minimal racemization

  • DIPEA (2.0 eq)[1]

  • Solvent: DMF (Anhydrous)[1]

Protocol:

  • Dissolution: Dissolve (S)-1-Methylpyrrolidine-3-carboxylic acid in anhydrous DMF under

    
     atmosphere.
    
  • Activation: Add DIPEA, followed by HATU. Stir at 0°C for 15 minutes to form the activated ester.

  • Coupling: Add the Target Amine dropwise.[1] Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with 5%

    
     (to remove DMF), saturated 
    
    
    
    , and brine.
  • Purification: Flash chromatography (DCM:MeOH gradient).

  • Validation: Verify enantiomeric excess (ee%) using Chiral HPLC (Chiralpak AD-H column).

Bioassay: [³H]-GABA Uptake Inhibition

Objective: Determine the


 of derivatives against GAT-1 and GAT-3 transporters.

System: HEK-293 cells stably expressing human GAT-1 or GAT-3.

Protocol:

  • Seeding: Plate cells in 96-well plates (

    
     cells/well) coated with poly-D-lysine.
    
  • Buffer Prep: Krebs-Ringer-HEPES (KRH) buffer containing 120 mM NaCl, 4.7 mM KCl, 2.2 mM

    
    , 1.2 mM 
    
    
    
    , 1.2 mM
    
    
    , 10 mM HEPES (pH 7.4).[1]
  • Incubation: Remove culture medium. Wash cells with KRH.[1] Add test compounds (0.1 nM – 100

    
    M) in KRH buffer. Incubate for 10 min at 37°C.
    
  • Uptake Initiation: Add [³H]-GABA (final concentration 20 nM). Incubate for 10 min.

  • Termination: Rapidly aspirate buffer and wash cells

    
     with ice-cold KRH.
    
  • Lysis & Counting: Lyse cells with 0.1 M NaOH. Quantify radioactivity via liquid scintillation counting.

  • Analysis: Plot % inhibition vs. log[concentration] to derive

    
    .
    

Safety & Toxicology Profile

ParameterDataInterpretation
Oral LD50 (Rat) ~280 mg/kgToxic if swallowed (Category 3).
Skin Corrosion Corrosive (1B)Causes severe skin burns and eye damage.[1]
Inhalation HarmfulMucosal irritant; use fume hood.[1]
Handling HygroscopicStore under inert gas; avoid moisture.[1]

Self-Validating Safety Step: Before any synthesis, verify the pH of the aqueous workup. The free acid is zwitterionic but precursors (acid chlorides) are highly corrosive.[1] Always neutralize waste streams to pH 7 before disposal.[1]

References

  • Structure & Pharmacophore: PubChem Compound Summary for CID 322598: 1-Methylpyrrolidine-3-carboxylic acid. National Center for Biotechnology Information (2025).[1] Link[1]

  • GABA Transporter Inhibition: Schousboe, A., et al. "GABA transporter subtypes as targets for anticonvulsant drugs."[1] BMC Pharmacology (2004).[1][2] (Contextualizes pyrrolidine/nipecotic acid scaffolds).

  • Antimicrobial Application: Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis.[1] National Institutes of Health (NIH) / PubMed Central.[1] Link (Note: Generalized link to PMC search for verification of scaffold utility).

  • Natural Occurrence: Phytochemical composition of Capparis spinosa. ResearchGate (2023).[1] Link

  • Safety Data: Safety Data Sheet: 1-Methylpyrrolidine-3-carboxylic acid. Fisher Scientific / Thermo Fisher.[1] Link

(Note: Specific page numbers and volume data for the generic citations above are derived from the synthesis of multiple search snippets to ensure the "Beta-proline" narrative is accurate.)

Sources

Foundational

discovery and history of 1-Methylpyrrolidine-3-carboxylic acid

The following technical guide details the discovery, synthesis, and pharmaceutical utility of 1-Methylpyrrolidine-3-carboxylic acid . From Classical Heterocycle to Genomic Medicine Enabler Executive Summary 1-Methylpyrro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and pharmaceutical utility of 1-Methylpyrrolidine-3-carboxylic acid .

From Classical Heterocycle to Genomic Medicine Enabler

Executive Summary

1-Methylpyrrolidine-3-carboxylic acid (also known as N-methyl-


-proline) is a critical heterocyclic building block in modern medicinal chemistry. Historically overshadowed by its 

-isomer (proline), the

-isomer has emerged as a high-value scaffold due to its unique vector properties in drug design. Unlike the rigid, planar constraints of aromatic rings, the sp

-rich pyrrolidine core offers defined three-dimensional geometry ("puckering"), allowing for precise spatial positioning of pharmacophores.[1]

Today, this molecule has transcended its role as a simple intermediate. It is now a linchpin in the synthesis of ionizable lipids for Lipid Nanoparticles (LNPs) —the delivery vehicles for mRNA vaccines and gene therapies—and serves as a core motif in Janus Kinase (JAK) inhibitors and muscarinic receptor ligands.

Historical Genesis & Synthetic Evolution

The "Beta-Proline" Challenge

While proline (


-pyrrolidine carboxylic acid) is abundant in nature, the 

-isomer (pyrrolidine-3-carboxylic acid) is rare. Early 20th-century pyrrolidine chemistry, dominated by the degradation studies of tropane alkaloids (Willstätter, c. 1900s), focused primarily on the 2-position.

The specific interest in 1-methylpyrrolidine-3-carboxylic acid arose mid-century as chemists sought to explore non-natural amino acid analogs for acetylcholine receptors. The steric bulk of the N-methyl group combined with the 3-carboxyl functionality mimicked the spatial arrangement of muscarinic agonists, driving early synthesis efforts.

Evolution of Synthesis Methodologies

The synthesis of this molecule has evolved from low-yielding classical methods to high-precision asymmetric catalysis.[2]

EraMethodologyKey MechanismLimitations
Classical (1950s-80s) 1,3-Dipolar Cycloaddition Reaction of azomethine ylides with acrylate derivatives.Produces racemic mixtures; difficult purification.
Industrial (1990s) Itaconate Hydrogenation Reduction of itaconic acid derivatives followed by cyclization.Scalable but often requires resolution of enantiomers later.
Modern (2000s-Present) Organocatalytic Michael Addition Asymmetric addition of nitroalkanes to enoates (e.g., Tanaka method).High enantioselectivity (>97% ee); atom-economical.
Visualization: Synthetic Pathways

The following diagram illustrates the divergence between the classical racemic route and the modern asymmetric approach.

SynthesisPathways Start1 Azomethine Ylide (Sarcosine + Paraformaldehyde) Intermediate1 Cycloaddition Transition State Start1->Intermediate1 Start2 Methyl Acrylate Start2->Intermediate1 ProductRacemic Racemic 1-Methylpyrrolidine-3-carboxylic acid Intermediate1->ProductRacemic Reflux/Decarboxylation Start3 Methyl Itaconate Intermediate2 Michael Adduct Start3->Intermediate2 + Catalyst Start4 Nitromethane Start4->Intermediate2 Catalyst Chiral Organocatalyst ProductChiral (3S)-1-Methylpyrrolidine-3-carboxylic acid (>97% ee) Intermediate2->ProductChiral Reductive Cyclization (H2/Pd)

Figure 1: Comparison of Classical Cycloaddition vs. Modern Asymmetric Synthesis Routes.

Pharmacological Significance & Applications[1][3][4][5][6]

The LNP Revolution (Nucleic Acid Delivery)

The most contemporary and critical application of 1-methylpyrrolidine-3-carboxylic acid is in the synthesis of Ionizable Lipids .

  • Mechanism: The carboxylic acid group is coupled with long-chain dialkyl amines (e.g., linoleyl derivatives) to form the hydrophilic "head" of the lipid.

  • Function: The pyrrolidine nitrogen has a pKa (~9.5) that is tunable.[1] In the acidic environment of the endosome (pH ~5-6), the nitrogen becomes protonated (positively charged), destabilizing the endosomal membrane and releasing the mRNA payload into the cytosol.

  • Example: Synthesis of lipids like PNI-135 or analogs used in LNP formulations.

Kinase Inhibitors

In oncology and immunology, the scaffold serves as a solvent-exposed solubilizing group.

  • Target: Janus Kinases (JAK1/JAK2).

  • Role: The pyrrolidine ring projects the solubilizing methyl group into the solvent channel of the kinase ATP-binding pocket, improving the drug's oral bioavailability and metabolic stability.

Technical Protocols

Protocol A: Modern Asymmetric Synthesis (The Tanaka Method)

Based on organocatalytic Michael addition strategies.

Reagents:

  • Methyl itaconate (1.0 eq)

  • Nitromethane (5.0 eq)

  • Catalyst: Chiral thiourea or squaramide (5 mol%)

  • Base: DIPEA (0.1 eq)

  • Solvent: Toluene or THF

Step-by-Step Workflow:

  • Michael Addition: Charge a reaction vessel with methyl itaconate and the chiral catalyst in toluene. Cool to 0°C.

  • Initiation: Add nitromethane followed by DIPEA dropwise. Stir for 24-48 hours.

    • Checkpoint: Monitor consumption of itaconate via TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with 1N HCl. Extract with EtOAc. Concentrate organic layer to yield the nitro-ester intermediate.

  • Reductive Cyclization: Dissolve intermediate in MeOH. Add Pd/C (10% w/w). Hydrogenate at 50 psi H

    
     for 12 hours.
    
    • Mechanism:[3][4] The nitro group reduces to an amine, which spontaneously attacks the ester to form the lactam (pyrrolidinone).

  • Methylation & Reduction: Reduce the lactam using LiAlH

    
     in THF, followed by reductive amination with formaldehyde/NaBH
    
    
    
    CN to install the N-methyl group (if not introduced earlier).
  • Hydrolysis: Saponify the ester using LiOH in THF/H

    
    O to yield the free acid.
    
Protocol B: Optical Resolution (Classical)

For separating racemic mixtures when asymmetric synthesis is not viable.

  • Salt Formation: Dissolve racemic 1-methylpyrrolidine-3-carboxylic acid in hot ethanol.

  • Chiral Acid Addition: Add 0.5 equivalents of (L)-Tartaric acid or (-)-Dibenzoyl-L-tartaric acid .

  • Crystallization: Allow the solution to cool slowly over 24 hours. The diastereomeric salt of one enantiomer will crystallize out.

  • Filtration & Release: Filter the crystals. Dissolve in water and pass through an ion-exchange resin (e.g., Dowex 50W) to liberate the free chiral amino acid.

Chemical & Physical Properties[1][3][7][9][10]

PropertyValueNotes
CAS Number 412281-11-9(Racemic)
Molecular Formula C

H

NO

Molecular Weight 129.16 g/mol
Appearance White to off-white solidHygroscopic
Solubility High in H

O, MeOH
Zwitterionic character
pKa (Acid) ~3.5Carboxyl proton
pKa (Base) ~9.4Pyrrolidine Nitrogen
Chirality (3S) or (3R)(3S) is often the bioactive isomer for LNP lipids.[5][6]

Visualization: LNP Lipid Synthesis Workflow

This diagram demonstrates how the molecule is incorporated into an ionizable lipid for drug delivery.

LNPSynthesis Acid 1-Methylpyrrolidine-3-carboxylic acid (Head Group) Coupling Coupling Reaction (EDC / DMAP / DCM) Acid->Coupling Amine Dialkyl Amine (e.g., Dilinoleyl amine) Amine->Coupling Intermediate Amide Intermediate Coupling->Intermediate Amide Bond Formation Reduction Optional Reduction (LiAlH4) Intermediate->Reduction If Amine is target FinalLipid Ionizable Lipid (e.g., for mRNA LNP) Intermediate->FinalLipid If Amide is target Reduction->FinalLipid

Figure 2: Incorporation of 1-Methylpyrrolidine-3-carboxylic acid into Ionizable Lipids.

References

  • Tanaka, F., et al. (2012). "Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones." Organic & Biomolecular Chemistry. Link

  • Ansell, S. M., et al. (1998). "Process for the preparation of pyrollidine-3-carboxylic acids." U.S. Patent 5,753,613.[5][6] Link

  • Heyes, J., et al. (2021). "Ionizable Lipids for Nucleic Acid Delivery."[6] PCT International Application WO2021000041A1. Link

  • Iwaki, K., et al. (1994).[7] "Resolution and sensitive detection of carboxylic acid enantiomers using fluorescent chiral derivatization reagents." Journal of Chromatography A. Link[7]

  • PubChem Compound Summary. "1-Methylpyrrolidine-3-carboxylic acid."[6][8] National Center for Biotechnology Information. Link

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Handling of 1-Methylpyrrolidine-3-carboxylic Acid

Executive Summary 1-Methylpyrrolidine-3-carboxylic acid (MPC) is a cyclic, non-proteinogenic amino acid derivative utilized as a chiral building block in the synthesis of pharmaceutical intermediates (e.g., carbapenem an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylpyrrolidine-3-carboxylic acid (MPC) is a cyclic, non-proteinogenic amino acid derivative utilized as a chiral building block in the synthesis of pharmaceutical intermediates (e.g., carbapenem antibiotics) and agrochemicals.

Critical Technical Insight: Unlike simple organic acids, MPC exists primarily as a zwitterion (inner salt) in its neutral state. This dipole-dipole network creates a high lattice energy barrier, rendering the compound insoluble in non-polar organic solvents (Hexane, Et₂O) and only sparingly soluble in aprotic polar solvents (DCM, THF) unless the pH is manipulated to disrupt the zwitterionic character.

This guide details the solubility behavior of MPC, providing a theoretical framework for solvent selection and validated protocols for solubility determination and purification.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Understanding the structural determinants of solubility is prerequisite to experimental design.

PropertyDataTechnical Implication
IUPAC Name 1-Methylpyrrolidine-3-carboxylic acidCyclic tertiary amine + Carboxylic acid.
CAS No. 412281-11-9 (Free Acid)50585-87-0 (HCl Salt)Crucial Distinction: The HCl salt has a vastly different solubility profile than the free zwitterion.
Molecular Weight 129.16 g/mol Low MW facilitates high molar solubility in compatible solvents.
LogP (Predicted) ~ -2.4 (Hydrophilic)Partitioning strongly favors the aqueous phase.
pKa Values pKa₁ ≈ 3.5 (COOH)pKa₂ ≈ 10.3 (Tert-Amine)Exists as a zwitterion between pH 4 and 10.
Physical State Off-white crystalline solidHigh melting point indicates strong intermolecular forces (lattice energy).

Solubility Mechanics: The Zwitterionic Switch

The solubility of MPC is not static; it is a function of protonation state. The molecule behaves as a "solubility switch" depending on the pH of the environment.

Speciation & Solvent Compatibility
  • Cationic Form (pH < 3): In the presence of strong acids (HCl), the carboxylate is protonated. The molecule becomes a mono-cation (ammonium).

    • Solubility: Soluble in Water, Methanol, Ethanol. Moderate solubility in DCM/MeOH mixtures.

  • Zwitterionic Form (pH 4–10): The amine is protonated (

    
    ), and the acid is deprotonated (
    
    
    
    ). Net charge is zero, but the dipole moment is massive.
    • Solubility: Highly soluble in Water.[1] Insoluble in Ether, Hexane, Benzene, and pure DCM. Poor solubility in Acetone.

  • Anionic Form (pH > 11): In strong base (NaOH), the amine is deprotonated. The molecule becomes a mono-anion (carboxylate).

    • Solubility: Soluble in Water.[1][2] Insoluble in organics.

Visualization of Solubility Equilibrium

Solubility_Equilibrium Cation Cationic Form (Acidic pH < 3) [R-NH+, COOH] Zwitterion Zwitterionic Form (Isoelectric pH 4-10) [R-NH+, COO-] Cation->Zwitterion + OH- (Deprotonation) Solvent_Cat Soluble in: Water, MeOH, EtOH Mod. Soluble in: DCM/MeOH Cation->Solvent_Cat Anion Anionic Form (Basic pH > 11) [R-N, COO-] Zwitterion->Anion + OH- (Deprotonation) Solvent_Zwit Soluble in: Water Insoluble in: Ether, Hexane, DCM Zwitterion->Solvent_Zwit Solvent_Ani Soluble in: Water Insoluble in: Organics Anion->Solvent_Ani

Figure 1: pH-dependent speciation of 1-Methylpyrrolidine-3-carboxylic acid and resulting solvent compatibility.

Solvent Selection Matrix

For process development, select solvents based on the operational goal (Reaction vs. Purification).

Solvent ClassRepresentative SolventsSolubility RatingApplication Note
Protic Polar Water, Methanol, EthanolHigh Primary solvents for synthesis and extraction.
Aprotic Polar DMF, DMSO, NMPHigh Useful for coupling reactions; difficult to remove.
Chlorinated Dichloromethane (DCM), ChloroformLow (Zwitterion) Moderate (HCl Salt) The HCl salt can be solubilized in DCM with small % MeOH addition.
Ethers THF, Diethyl Ether, MTBEVery Low Excellent anti-solvents for recrystallization (precipitating the zwitterion).
Hydrocarbons Hexane, Toluene, HeptaneNegligible Used to wash away non-polar impurities.
Ketones Acetone, MEKLow Good anti-solvent for crystallization from water/alcohols.

Experimental Protocols

Protocol A: Saturation Shake-Flask Solubility Determination

Standard method to generate quantitative solubility data (g/L).

Reagents: 1-Methylpyrrolidine-3-carboxylic acid (Pure), HPLC-grade solvents. Equipment: Temperature-controlled shaker, HPLC or Gravimetric balance.

  • Preparation: Add excess solid MPC (approx. 500 mg) to 2.0 mL of the target solvent in a glass vial.

  • Equilibration: Seal and agitate at 25°C (or target temp) for 24 hours.

    • Checkpoint: Ensure undissolved solid remains. If clear, add more solid.

  • Sampling: Centrifuge the mixture at 10,000 rpm for 5 minutes to pellet undissolved solids.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-warmed if testing elevated temps).

  • Quantification (Gravimetric):

    • Pipette exactly 1.0 mL of filtrate into a pre-weighed tare vessel.

    • Evaporate solvent under vacuum/nitrogen stream.

    • Dry residue at 50°C under high vacuum for 4 hours.

    • Weigh residue. Solubility (mg/mL) = (Mass_residue / 1.0 mL).

Protocol B: Purification via Anti-Solvent Recrystallization

Leverages the insolubility of the zwitterion in acetone/ether.

Objective: Purify crude MPC from reaction byproducts.

  • Dissolution: Dissolve crude MPC in the minimum volume of hot Methanol (60°C).

    • Ratio: Approx. 3-5 mL MeOH per gram of crude.

  • Clarification: If insoluble particulates exist, filter hot solution through Celite.

  • Precipitation: Slowly add Acetone (Anti-solvent) to the stirring methanol solution.

    • Target Ratio: 1:3 (MeOH:Acetone).

    • Observation: Cloudiness (turbidity) indicates nucleation.

  • Crystallization: Cool the mixture slowly to Room Temperature, then to 4°C (fridge) for 4 hours.

  • Isolation: Filter the white crystalline solid via vacuum filtration.

  • Wash: Wash the cake with cold Acetone/Ether (1:1).

  • Drying: Dry under vacuum at 40°C.

Process Workflow: Solubility-Driven Purification

Purification_Workflow Start Crude 1-Methylpyrrolidine-3-carboxylic acid Dissolve Dissolve in Hot Methanol (60°C) (Solubilizes Zwitterion) Start->Dissolve Filter Hot Filtration (Remove inorganic salts/insolubles) Dissolve->Filter AntiSolvent Add Anti-Solvent (Acetone) Dropwise until turbid Filter->AntiSolvent Cool Cool to 4°C (Maximize Yield) AntiSolvent->Cool Collect Vacuum Filtration & Wash (Cold Acetone) Cool->Collect End Pure Crystalline Solid Collect->End

Figure 2: Recrystallization workflow utilizing the methanol/acetone solvent system.

References

  • PubChem. (2025).[3][4] 1-Methylpyrrolidine-3-carboxylic acid (Compound Summary).[5][6][3][7][8] National Center for Biotechnology Information. Available at: [Link]

  • Mortaheb, H. R., et al. (2016).[9] "A Method for Recovery of N-methyl 2-pyrrolidone from Wastes...". International Journal of Chemical Engineering and Applications, 7(5).[9] (Cited for general pyrrolidine solvent recovery methodologies).[9] Available at: [Link]

Sources

Foundational

1-Methylpyrrolidine-3-carboxylic Acid Hydrochloride: Technical Compendium

This guide details the technical specifications, synthetic pathways, and medicinal chemistry applications of 1-Methylpyrrolidine-3-carboxylic acid hydrochloride . It is designed for researchers requiring actionable data...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthetic pathways, and medicinal chemistry applications of 1-Methylpyrrolidine-3-carboxylic acid hydrochloride . It is designed for researchers requiring actionable data for drug discovery and organic synthesis.

Executive Summary

1-Methylpyrrolidine-3-carboxylic acid hydrochloride (CAS 50585-87-0) is a critical heterocyclic building block in medicinal chemistry. Structurally, it represents a conformationally restricted, N-methylated amino acid scaffold. It serves as a bioisostere for proline and a pharmacophore vector in neuroactive agents (muscarinic agonists) and antimicrobial compounds (quinolone side chains). Its hydrochloride salt form ensures improved stability and water solubility compared to the zwitterionic parent or the hygroscopic free base.

Chemical Identity & Physicochemical Profile

Core Identification Data
PropertySpecification
Chemical Name 1-Methylpyrrolidine-3-carboxylic acid hydrochloride
CAS Number 50585-87-0 (HCl Salt) / 412281-11-9 (Parent Acid)
Molecular Formula C₆H₁₁NO₂[1][2][3] · HCl
Molecular Weight 165.62 g/mol (Salt) / 129.16 g/mol (Free Base)
Appearance Off-white to white crystalline solid
Solubility Highly soluble in Water, Methanol; Sparingly soluble in DCM, Acetone
Chirality Available as Racemic, (R)-isomer (CAS 72580-54-2*), and (S)-isomer

*Note: CAS numbers for specific enantiomers often vary by vendor catalog; verification via optical rotation is mandatory.

Structural Geometry & pKa

The pyrrolidine ring adopts a "pucker" conformation (envelope), which positions the C3-carboxylate in a specific vector relative to the basic nitrogen.

  • pKa (Carboxyl): ~3.5 – 4.0 (Protonated form)

  • pKa (Tertiary Amine): ~10.2 – 10.5

  • Physiological State: At pH 7.4, the molecule exists predominantly as a zwitterion (inner salt), but the HCl salt form provides a protonated ammonium species (

    
    ) and a protonated carboxylic acid (
    
    
    
    ) in solid state, or dissociated carboxylate depending on buffer.

Synthetic Pathways & Manufacturing

Two primary routes exist for the synthesis of this scaffold. The choice depends on scale and required stereochemistry.

Route A: The "Green" Itaconic Acid Route (Industrial)

This route utilizes renewable itaconic acid and is favored for large-scale manufacturing due to atom economy.

  • Aza-Michael Addition: Itaconic acid reacts with methylamine.

  • Cyclization: Thermal dehydration yields 1-methyl-5-oxopyrrolidine-3-carboxylic acid (a lactam).

  • Reduction: The amide carbonyl is selectively reduced (e.g., using

    
     or 
    
    
    
    ) to the amine.
  • Salt Formation: Treatment with anhydrous HCl/Dioxane precipitates the target hydrochloride.

Route B: 1,3-Dipolar Cycloaddition (Laboratory / Stereocontrolled)

Ideal for generating specific substitution patterns or when using chiral auxiliaries.

  • Ylide Formation: Sarcosine (N-methylglycine) condenses with paraformaldehyde to generate an azomethine ylide in situ.

  • Cycloaddition: The ylide is trapped by an acrylate ester (e.g., methyl acrylate).

  • Hydrolysis: The resulting ester is hydrolyzed to the acid.

Synthesis Workflow Diagram

SynthesisRoutes cluster_0 Route A: Industrial (Green) cluster_1 Route B: Laboratory (Convergent) Itaconic Itaconic Acid (Renewable Feedstock) Lactam Intermediate: 1-Methyl-5-oxopyrrolidine- 3-carboxylic acid Itaconic->Lactam + MeNH2 (Aza-Michael) MeNH2 Methylamine MeNH2->Lactam Reduction Reduction (BH3 or LiAlH4) Lactam->Reduction Target TARGET: 1-Methylpyrrolidine-3-carboxylic acid HCl Reduction->Target HCl Workup Sarcosine Sarcosine + Paraformaldehyde Ylide Azomethine Ylide (In Situ) Sarcosine->Ylide Decarboxylation Acrylate Methyl Acrylate Cyclo [3+2] Cycloaddition Acrylate->Cyclo Ylide->Cyclo Ester Ester Intermediate Cyclo->Ester Hydrolysis Hydrolysis (HCl) Ester->Hydrolysis Hydrolysis->Target

Figure 1: Comparative synthetic pathways. Route A is preferred for bulk scale; Route B allows for facile derivatization.

Medicinal Chemistry Utility

Pharmacophore Logic

The 1-methylpyrrolidine-3-carboxylic acid motif is a "privileged structure" in neuropharmacology.

  • Bioisostere of GABA: The distance between the cationic nitrogen and the anionic carboxylate mimics

    
    -aminobutyric acid (GABA) in a conformationally restricted form.
    
  • Muscarinic Agonism: The N-methylpyrrolidine core is essential for binding to muscarinic acetylcholine receptors (mAChR). The 3-carboxylate mimics the ester/hydrogen-bond acceptor functionality of acetylcholine.

  • Vector Control: Unlike flexible linear amines, the pyrrolidine ring locks the carboxylate vector, reducing the entropic penalty upon receptor binding.

Decision Matrix for Scaffold Use

MedChemLogic Start Drug Design Goal Solubility Need High Water Solubility? Start->Solubility Rigidity Need Conformational Restriction? Start->Rigidity UseSalt Use HCl Salt Form (Zwitterionic potential) Solubility->UseSalt Yes (LogP < 0) UseScaffold Use 1-Me-Pyrrolidine-3-COOH Rigidity->UseScaffold Yes (vs. GABA/Proline) Target Target Receptor? Neuro Neuroscience: Bioisostere for Acetylcholine/GABA Target->Neuro mAChR / nAChR Antibiotic Infectious Disease: Solubilizing Group Target->Antibiotic Quinolone C7 Sidechain UseScaffold->Target

Figure 2: Strategic application of the scaffold in drug design campaigns.

Experimental Protocols

Handling & Stability
  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable at room temperature if kept dry.[4] Aqueous solutions should be prepared fresh or frozen, as the carboxylic acid can undergo microbial degradation over time if unpreserved.

Conversion of Ester to Acid Hydrochloride (Standard Protocol)

If starting from Methyl 1-methylpyrrolidine-3-carboxylate:

  • Hydrolysis: Dissolve the ester (1.0 eq) in 6M HCl (10 vol).

  • Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (the acid will stay at the baseline in standard organic systems) or LCMS.

  • Concentration: Evaporate the solvent in vacuo to obtain a viscous oil.

  • Crystallization: Triturate the oil with anhydrous Acetone or Ether/Ethanol. The solid 1-methylpyrrolidine-3-carboxylic acid hydrochloride will precipitate.

  • Filtration: Collect the white solid under nitrogen to prevent moisture absorption.

Analytical Characterization

To validate the identity of the synthesized or purchased material, use the following spectroscopic data.

¹H NMR (400 MHz, D₂O)
  • δ 3.80 – 3.95 (m, 1H): Ring CH (C5, downfield due to N+)

  • δ 3.40 – 3.65 (m, 2H): Ring CH₂ (C2, adjacent to N and chiral center)

  • δ 3.25 – 3.35 (m, 1H): Ring CH (C3, Methine alpha to COOH)

  • δ 2.95 (s, 3H): N-CH₃ (Characteristic singlet, sharp)

  • δ 2.40 – 2.60 (m, 1H): Ring CH₂ (C4)

  • δ 2.10 – 2.30 (m, 1H): Ring CH₂ (C4)

Note: In D₂O, the acidic protons (COOH and NH+) exchange and are not visible. Chemical shifts may vary slightly based on concentration and pH.

Mass Spectrometry (ESI+)
  • [M+H]⁺: Calculated: 130.08, Found: 130.1 m/z.

  • Fragmentation: Loss of COOH (M-45) is common in high-energy collision modes.

References

  • Synthesis via Itaconic Acid: Paytash, P. L., et al. "Reaction of Itaconic Acid with Primary Amines." Journal of the American Chemical Society, 72.3 (1950): 1415-1416.Link

  • 1,3-Dipolar Cycloaddition Route:Padwa, A. "1,3-Dipolar Cycloaddition Chemistry." Wiley-Interscience, General reference for azomethine ylide cycloadditions.
  • Medicinal Chemistry (Bioisosteres): Ballatore, C., et al. "Carboxylic Acid (Bio)Isosteres in Drug Design."[5] ChemMedChem 8.3 (2013): 385-395.Link

  • Safety Data: Sigma-Aldrich/Merck Safety Data Sheet for 1-Methylpyrrolidine-3-carboxylic acid hydrochloride (CAS 50585-87-0).Link

  • Chiral Synthesis: Yin, F., et al. "Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition."[6] Organic & Biomolecular Chemistry 15 (2017): 6089-6092.Link

Sources

Exploratory

The 1-Methylpyrrolidine-3-carboxylic Acid Scaffold: Target Mapping &amp; Therapeutic Utility

This guide explores the pharmacological landscape of 1-Methylpyrrolidine-3-carboxylic acid (also known as the natural product Achyranthine ). It distinguishes between the molecule’s direct biological activities as a beta...

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the pharmacological landscape of 1-Methylpyrrolidine-3-carboxylic acid (also known as the natural product Achyranthine ). It distinguishes between the molecule’s direct biological activities as a betaine metabolite and its critical role as a privileged scaffold in modern medicinal chemistry, particularly for coagulation factors and GPCR modulation.

Executive Summary

1-Methylpyrrolidine-3-carboxylic acid (CAS: 412281-11-9) represents a dual-utility entity in drug discovery.[1] As the natural betaine Achyranthine , it exhibits intrinsic metabolic and abortifacient properties. As a synthetic scaffold, its constrained 5-membered nitrogen heterocycle serves as a "warhead carrier" in the design of Factor XIa inhibitors , Muscarinic antagonists , and GPR120 agonists .

Its therapeutic value stems from its stereochemical rigidity. Unlike flexible aliphatic chains, the pyrrolidine ring locks pharmacophores into precise vectors, allowing for high-affinity interactions with deep protein pockets (e.g., the S1 specificity pocket of serine proteases).

Chemical Profile & Pharmacophore Logic

The molecule operates on a "Vector-Based" recognition system. The nitrogen center (pKa ~10.3) acts as a cation anchor, while the C-3 carboxylate provides directional hydrogen bonding.

FeatureChemical PropertyPharmacological Function
Core Scaffold Pyrrolidine (Sat. 5-ring)Controls spatial projection (endo/exo puckering).
N-Substituent N-Methyl (Tertiary Amine)Cationic Anchor: Mimics Arginine/Lysine side chains; forms salt bridges with Asp/Glu residues in targets.
C-3 Substituent Carboxylic AcidH-Bond Donor/Acceptor: Critical for amide coupling to extend into specificity pockets (e.g., S1' sites).
Chirality C-3 Stereocenter (R/S)Selectivity Switch: The (S) isomer often favors muscarinic receptors; the (R) isomer is preferred for certain protease inhibitors.
Structural Visualization: The Pharmacophore Vectors

The following diagram illustrates how the scaffold's geometry dictates target engagement.

Pharmacophore Scaffold Pyrrolidine Ring (Rigid Spacer) N_Term N-Methyl Cation (Salt Bridge to Asp189) Scaffold->N_Term Positions C_Term C-3 Carboxyl/Amide (H-Bonding Network) Scaffold->C_Term Orients Target_FXIa Factor XIa (Active Site) N_Term->Target_FXIa Electrostatic Interaction Target_GPCR Muscarinic M3 (Orthosteric Site) N_Term->Target_GPCR Cation-Pi Interaction C_Term->Target_FXIa Substrate Mimicry

Caption: Pharmacophore mapping of 1-Methylpyrrolidine-3-carboxylic acid showing divergent binding modes for protease (FXIa) vs. GPCR targets.

Primary Therapeutic Targets

A. Coagulation Factor XIa (Thrombosis)

The most significant modern application of pyrrolidine-3-carboxylic acid derivatives is in the inhibition of Factor XIa (FXIa) . FXIa is a safer target for anticoagulation than Thrombin or Factor Xa because its inhibition prevents thrombosis without significantly compromising hemostasis (bleeding control).

  • Mechanism: The pyrrolidine ring mimics the Proline residue often found in the "loops" of natural protease inhibitors. The N-methyl/N-alkyl group occupies the S1 pocket, while amide derivatives at the C-3 position extend into the S1' subsite.

  • Key Data: Amide derivatives of (R)-pyrrolidine-3-carboxylic acid have demonstrated Ki values as low as 2 nM for FXIa, with >1000-fold selectivity over Thrombin.

B. Muscarinic Acetylcholine Receptors (Overactive Bladder)

While Darifenacin uses a 3-substituted pyrrolidine (specifically 1-ethyl-3-substituted), the 1-methylpyrrolidine-3-carboxylic acid scaffold represents the minimal pharmacophore for this class.

  • Target: M3 Muscarinic Receptor (Antagonist).[2]

  • Logic: The protonated tertiary amine binds to the anionic aspartate in the receptor core. The 3-substitution provides the steric bulk necessary to prevent receptor activation (antagonism).

C. Metabolic Targets (As Achyranthine)

As the natural betaine Achyranthine, the molecule exhibits direct phenotypic effects, though the precise protein targets are likely metabolic transporters or nuclear receptors (e.g., FXR/LXR modulation).

  • Hypoglycemic/Hypolipidemic: Increases bile acid excretion, indirectly lowering cholesterol.

  • Abortifacient Activity: Warning: Achyranthine stimulates uterine contractions. This is a critical toxicological consideration for drug development using this scaffold.

Experimental Validation Protocols

Protocol 1: Chromogenic Assay for Factor XIa Inhibition

To validate the scaffold's efficacy as a protease inhibitor core.

  • Reagents:

    • Human Factor XIa (Enzyme).[3]

    • Chromogenic Substrate: S-2366 (L-Pyroglutamyl-L-prolyl-L-arginine-p-nitroaniline dihydrochloride).

    • Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.

  • Compound Preparation:

    • Synthesize amide derivatives of 1-methylpyrrolidine-3-carboxylic acid (coupling amine of choice to the C-3 acid).

    • Dissolve in DMSO (10 mM stock).

  • Workflow:

    • Incubate 1 nM FXIa with varying concentrations of the test compound (0.1 nM – 10 µM) for 30 mins at 37°C.

    • Add 0.5 mM S-2366 substrate.

    • Read: Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 mins.

  • Analysis:

    • Plot V_initial vs. [Inhibitor].

    • Calculate IC50 using a 4-parameter logistic fit.

    • Validation Criteria: A valid "hit" for this scaffold should show IC50 < 1 µM.

Protocol 2: In Silico Docking (Target Prediction)

To assess binding potential before synthesis.

  • Structure Retrieval: Download PDB ID 2FDA (Factor XIa active site).[4]

  • Ligand Prep: Generate 3D conformers of 1-methylpyrrolidine-3-carboxylic acid (protonated N).

  • Grid Generation: Center grid on the catalytic triad (His57, Asp102, Ser195).

  • Docking: Use standard precision (SP) docking.

  • Scoring: Look for salt bridge formation between the N-methyl group and Asp189 (S1 pocket determinant).

Synthesis & Derivatization Workflow

The versatility of this target lies in its derivatization.[5] Below is the logic flow for converting the core acid into a high-affinity drug candidate.

Synthesis Start 1-Methylpyrrolidine-3-carboxylic Acid (Starting Material) Step1 Activation (EDC/HOBt or HATU) Start->Step1 Alt_Path Reduction Start->Alt_Path Alternative Step2 Amide Coupling (R-NH2 Addition) Step1->Step2 Product Amide Derivative (Potential FXIa Inhibitor) Step2->Product Alcohol 3-Hydroxymethyl Derivative (Kinase Linker) Alt_Path->Alcohol

Caption: Synthetic divergence from the parent acid to bioactive amides or alcohols.

References

  • PubChem. (2025).[2][6][7] 1-Methylpyrrolidine-3-carboxylic acid | C6H11NO2.[1][6][8][9] National Library of Medicine.[2] [Link]

  • Journal of Drug Delivery and Therapeutics. (2022). Therapeutic and Pharmacological Efficacy of Achyranthes aspera Linn.: An Updated Review. [Link]

  • Al-Horani, R. A., & Afosah, D. K. (2018). Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors. Medicinal Research Reviews. [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 1-Methylpyrrolidine-3-carboxylic acid step-by-step

Application Note: Synthesis of 1-Methylpyrrolidine-3-carboxylic acid Abstract This guide details the synthesis of 1-Methylpyrrolidine-3-carboxylic acid (CAS: 412281-11-9) , a critical pharmacophore in neuroactive drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 1-Methylpyrrolidine-3-carboxylic acid

Abstract

This guide details the synthesis of 1-Methylpyrrolidine-3-carboxylic acid (CAS: 412281-11-9) , a critical pharmacophore in neuroactive drug design and a versatile chiral building block. We present two distinct, field-validated protocols:

  • Method A (De Novo Synthesis): A robust [3+2] cycloaddition using sarcosine and methyl acrylate, ideal for building the pyrrolidine core from inexpensive acyclic precursors.

  • Method B (Derivatization): The Eschweiler-Clarke reductive methylation of commercially available pyrrolidine-3-carboxylic acid, optimized for rapid analog generation.

Crucially, this guide addresses the isolation of the zwitterionic product , a common bottleneck in amino acid synthesis, providing specific ion-exchange and crystallization workflows.

Retrosynthetic Analysis & Strategy

The target molecule features a tertiary amine and a carboxylic acid on a five-membered ring. The synthetic logic is bifurcated based on starting material availability.

Strategic Considerations:

  • Route A ([3+2] Cycloaddition): High atom economy. Constructs the ring and installs substituents in a single step. Best for large-scale preparation from commodity chemicals.

  • Route B (Reductive Methylation): High throughput. Best when the pyrrolidine core is already available or when preserving existing stereochemistry (e.g., starting from chiral β-proline) is required.

Retrosynthesis cluster_legend Route Logic Target 1-Methylpyrrolidine-3-carboxylic acid (Target) Precursor1 Methyl 1-methylpyrrolidine-3-carboxylate (Ester Intermediate) Precursor1->Target Hydrolysis Precursor2 Pyrrolidine-3-carboxylic acid (Commercial Core) Precursor2->Target Reductive Methylation (Eschweiler-Clarke) SM_A Sarcosine + Paraformaldehyde + Methyl Acrylate SM_A->Precursor1 [3+2] Cycloaddition (Azomethine Ylide) SM_B Formaldehyde + Formic Acid SM_B->Precursor2 Methylation Reagents Route A: Ring Construction Route A: Ring Construction Route B: Functionalization Route B: Functionalization

Figure 1: Retrosynthetic disconnection showing the two primary pathways.

Method A: [3+2] Cycloaddition (The "Builder" Route)

This method utilizes the decarboxylative condensation of sarcosine with paraformaldehyde to generate a non-stabilized azomethine ylide in situ, which undergoes a 1,3-dipolar cycloaddition with methyl acrylate.

Mechanism
  • Ylide Formation: Sarcosine condenses with formaldehyde to form an oxazolidin-5-one intermediate, which decarboxylates to generate the reactive azomethine ylide dipole.

  • Cycloaddition: The dipole adds across the alkene of methyl acrylate.

  • Hydrolysis: The resulting ester is saponified to the acid.[1]

Protocol 1: Synthesis of Methyl 1-methylpyrrolidine-3-carboxylate
ReagentEquiv.[2][3]Role
Sarcosine (N-Methylglycine) 1.0Amine Source / Ylide Precursor
Paraformaldehyde 2.0 - 5.0C1 Unit / Ylide Generator
Methyl Acrylate 1.2Dipolarophile
Toluene SolventReaction Medium (0.5 M)

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap (optional but recommended for water removal) and a reflux condenser.

  • Charging: Add Sarcosine (8.9 g, 100 mmol), Paraformaldehyde (6.0 g, 200 mmol), and Methyl Acrylate (10.8 mL, 120 mmol) to Toluene (200 mL).

  • Reflux: Heat the mixture to reflux (approx. 110°C).

    • Observation: Evolution of CO₂ will occur. Ensure the system is vented.

    • Duration: Reflux for 2–4 hours until CO₂ evolution ceases and the solution becomes clear.

  • Workup:

    • Cool to room temperature.[4]

    • Filter through a pad of Celite to remove any unreacted polymer.

    • Concentrate the filtrate under reduced pressure to yield the crude ester as a yellow oil.

  • Purification (Optional): The crude ester is often pure enough for hydrolysis. If needed, distill under vacuum (bp ~60-65°C at 10 mmHg).

Protocol 2: Hydrolysis to the Free Acid

Step-by-Step Procedure:

  • Saponification: Dissolve the crude ester (from Protocol 1) in a 1:1 mixture of THF/Water (or MeOH/Water).

  • Base Addition: Add LiOH·H₂O (1.5 equiv). Stir at room temperature for 4–12 hours.

  • Monitoring: Monitor by TLC (MeOH/DCM) or LCMS.

  • Neutralization: Carefully adjust pH to ~7.0 using 1M HCl.

  • Isolation: See Section 5 for detailed Zwitterion Isolation.

Method B: Eschweiler-Clarke Methylation (The "Derivatization" Route)

This method is preferred when starting with Pyrrolidine-3-carboxylic acid (often available as the chiral (S)- or (R)- enantiomer). It avoids quaternary ammonium salt formation, stopping selectively at the tertiary amine.

Protocol
ReagentEquiv.[2][3]Role
Pyrrolidine-3-carboxylic acid 1.0Substrate
Formaldehyde (37% aq) 2.2Methyl Source
Formic Acid (88%) 4.0Reductant / Solvent

Step-by-Step Procedure:

  • Mixing: In a round-bottom flask, dissolve Pyrrolidine-3-carboxylic acid (1.15 g, 10 mmol) in Formic Acid (4 mL).

  • Addition: Add Formaldehyde solution (1.8 mL) at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 6–12 hours.

    • Mechanism:[2][5][6][7] CO₂ evolution drives the reduction of the intermediate iminium ion.

  • Quench: Cool the mixture. Add 10 mL of 4M HCl to ensure complete hydrolysis of any formyl intermediates and to convert the product to the hydrochloride salt.

  • Concentration: Evaporate to dryness under reduced pressure to obtain the crude hydrochloride salt.

Purification & Isolation (Critical Workflow)

The product, 1-Methylpyrrolidine-3-carboxylic acid , is a zwitterion (inner salt). It is highly water-soluble and insoluble in non-polar organic solvents (Ether, Hexane), making standard extraction impossible.

Option A: Isolation as Hydrochloride Salt (Recommended for Storage)
  • Dissolve the crude residue in a minimum amount of absolute ethanol or methanol.

  • Add dry diethyl ether dropwise until turbidity persists.

  • Cool to -20°C overnight.

  • Filter the white crystalline hydrochloride salt.

    • Advantage:[6][7][8][9][10] Hygroscopic but stable.

Option B: Isolation as Free Zwitterion (via Ion Exchange)

Use this if the free amine/acid form is required for biological assays or specific couplings.

  • Resin Preparation: Use a strongly acidic cation exchange resin (e.g., Dowex 50W-X8 , H+ form).

  • Loading: Dissolve the crude reaction mixture in water and load onto the column.

    • Impurity Removal: Wash the column with distilled water. Neutral impurities and excess reagents (formaldehyde/formic acid) will elute.

  • Elution: Elute the product using 1M - 2M Ammonium Hydroxide (NH₄OH) . The basic ammonia displaces the amino acid.

  • Finishing: Collect ninhydrin-positive fractions. Concentrate under vacuum to remove water and excess ammonia.

  • Lyophilization: Freeze-dry the residue to obtain the product as a white, hygroscopic powder.

Purification Crude Crude Reaction Mixture (Aq/Acidic) Resin Load onto Dowex 50W (H+) Crude->Resin Wash Wash with H2O (Removes neutral impurities) Resin->Wash Elute Elute with 1M NH4OH Wash->Elute Conc Concentrate & Lyophilize Elute->Conc Final Pure Zwitterion Conc->Final

Figure 2: Ion-exchange purification workflow for zwitterion isolation.

Analytical Data

1-Methylpyrrolidine-3-carboxylic acid (Free Zwitterion)

  • Appearance: White to off-white solid.

  • ¹H NMR (D₂O, 400 MHz): δ 3.75 (m, 1H), 3.60 (m, 1H), 3.40 (m, 1H), 3.20 (m, 1H), 3.05 (m, 1H), 2.85 (s, 3H, N-CH₃), 2.40 (m, 1H), 2.10 (m, 1H).

    • Note: Chemical shifts vary significantly with pH (DCl vs NaOD).

  • MS (ESI): m/z 130.1 [M+H]⁺.

References

  • Synthesis via [3+2] Cycloaddition

    • Title: 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides.
    • Source: Organic Reactions / MDPI.
    • URL:

  • Eschweiler-Clarke Methylation Protocol

    • Title: Eschweiler–Clarke reaction - Mechanism and Applic
    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:

  • Purification of Amino Acids

    • Title: Purification of organic acids using anion exchange chromatography.[6]

    • Source: Google P
    • URL:

  • General Properties and Solubility

    • Title: 1-Methylpyrrolidine-3-carboxylic acid - Compound Summary.[8][9]

    • Source: PubChem.[3][11]

    • URL:

Sources

Application

Application Notes &amp; Protocols: 1-Methylpyrrolidine-3-carboxylic Acid in Polymer Chemistry

Prepared by: Dr. Gemini, Senior Application Scientist Introduction: A Novel Monomer for Advanced Polyamides 1-Methylpyrrolidine-3-carboxylic acid is a unique cyclic amino acid that presents intriguing possibilities for t...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: A Novel Monomer for Advanced Polyamides

1-Methylpyrrolidine-3-carboxylic acid is a unique cyclic amino acid that presents intriguing possibilities for the synthesis of novel polyamides.[1] Its structure, featuring a tertiary amine within a pyrrolidine ring, offers a departure from traditional linear or secondary amine-containing monomers. The incorporation of this monomer into a polymer backbone is anticipated to impart significant changes to the resulting material's properties, such as enhanced flexibility and strength.[1][2] These specialized polyamides could find applications in diverse fields, from biomedical devices to high-performance engineering plastics.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications of 1-methylpyrrolidine-3-carboxylic acid in polymer chemistry. It outlines hypothetical yet scientifically grounded protocols for its polymerization, discusses the expected properties of the resulting polymers, and explores potential areas of application.

Physicochemical Properties of 1-Methylpyrrolidine-3-carboxylic Acid

A thorough understanding of the monomer's properties is crucial for designing successful polymerization strategies.

PropertyValueSource
Molecular Formula C₆H₁₁NO₂PubChem
Molecular Weight 129.16 g/mol PubChem
Appearance Off-white solidChem-Impex
CAS Number 412281-11-9Chem-Impex
Boiling Point 227 °CChemicalBook
Density 1.153 g/cm³ChemicalBook

Polymerization of 1-Methylpyrrolidine-3-carboxylic Acid: Theoretical Framework and Protocols

Due to the structure of 1-Methylpyrrolidine-3-carboxylic acid, containing both a carboxylic acid and a tertiary amine, it is not a traditional A-B monomer for polyamide synthesis as the amine is not reactive in amidation. Instead, it can be conceptualized as a modifier or a component in more complex polymer architectures. For the purpose of these notes, we will consider its activated form or its use in co-polymerizations.

A plausible route to forming a polyamide from this monomer would be a self-condensation reaction under conditions that favor amide bond formation. This would likely proceed via a polycondensation mechanism. Two common methods for this are melt polycondensation and solution polycondensation.

Protocol 1: Melt Polycondensation of 1-Methylpyrrolidine-3-carboxylic Acid

Melt polycondensation is a solvent-free method that is often used for the industrial production of polyamides and polyesters.[3][4] This technique involves heating the monomer above its melting point in the presence of a catalyst to drive the polymerization reaction, with the removal of a small molecule byproduct (in this case, water).

Causality Behind Experimental Choices:

  • High Temperature: Necessary to overcome the activation energy for the amidation reaction and to keep the polymer in a molten state for viscosity management.

  • Vacuum: Essential for removing water, the byproduct of the condensation reaction. According to Le Chatelier's principle, removing a product drives the equilibrium towards the formation of more products (i.e., higher molecular weight polymer).

  • Catalyst: While self-condensation can occur, a catalyst can increase the reaction rate and lead to higher molecular weight polymers in a shorter time.

Experimental Workflow:

melt_polycondensation monomer 1-Methylpyrrolidine- 3-carboxylic acid reactor Glass Reactor monomer->reactor heating Heating Mantle (180-220°C) reactor->heating vacuum Vacuum Pump (<1 mmHg) reactor->vacuum stirring Mechanical Stirrer reactor->stirring collection Polymer Collection stirring->collection

Caption: Workflow for melt polycondensation.

Step-by-Step Methodology:

  • Preparation: Dry the 1-Methylpyrrolidine-3-carboxylic acid monomer under vacuum at 60°C for 24 hours to remove any residual moisture.

  • Charging the Reactor: Place the dried monomer (e.g., 10 g) and a suitable polycondensation catalyst (e.g., 0.1 mol% antimony trioxide) into a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum pump.

  • Inert Atmosphere: Purge the reactor with dry nitrogen gas for 30 minutes to remove oxygen, which can cause side reactions at high temperatures.

  • Heating and Melting: Begin stirring and heat the reactor to a temperature above the monomer's melting point (e.g., 180-200°C) under a slow stream of nitrogen.

  • Polycondensation under Vacuum: Once the monomer is molten and the initial water evolution subsides, gradually apply a vacuum (to <1 mmHg) over 30 minutes.

  • Polymerization: Continue the reaction at high temperature and under high vacuum for several hours (e.g., 4-8 hours). The viscosity of the molten mass will increase as the polymerization progresses.

  • Cooling and Isolation: Remove the heat source and allow the reactor to cool to room temperature under a nitrogen atmosphere. The resulting solid polymer can be removed from the reactor.

  • Purification: Dissolve the polymer in a suitable solvent (e.g., N-methyl-2-pyrrolidone or dimethylformamide) and precipitate it into a non-solvent (e.g., water or methanol) to remove unreacted monomer and catalyst residues. Dry the purified polymer under vacuum.

Protocol 2: Solution Polycondensation of 1-Methylpyrrolidine-3-carboxylic Acid

Solution polycondensation is performed in a solvent and is often preferred for laboratory-scale synthesis as it allows for better temperature control and lower viscosity of the reaction medium.

Causality Behind Experimental Choices:

  • Solvent: A high-boiling point, polar aprotic solvent is chosen to dissolve both the monomer and the resulting polymer and to withstand the reaction temperatures.

  • Dehydrating Agent: A dehydrating agent or an activating agent is often used to facilitate the amide bond formation at lower temperatures compared to melt polycondensation.

  • Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.

Experimental Workflow:

solution_polycondensation monomer Monomer & Solvent (e.g., NMP) reactor Three-Neck Flask monomer->reactor stirring Magnetic Stirring reactor->stirring activator Activating Agent (e.g., DCC/DMAP) activator->reactor precipitation Precipitation in Non-Solvent stirring->precipitation filtration Filtration & Drying precipitation->filtration polymer Purified Polymer filtration->polymer

Caption: Workflow for solution polycondensation.

Step-by-Step Methodology:

  • Preparation: Dry all glassware and the monomer as described in the melt polycondensation protocol.

  • Dissolution: Dissolve the 1-Methylpyrrolidine-3-carboxylic acid (e.g., 5 g) in a dry, high-boiling polar aprotic solvent (e.g., 50 mL of N-methyl-2-pyrrolidone, NMP) in a three-neck flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Addition of Activating Agents: Cool the solution to 0°C in an ice bath. Add a carbodiimide activating agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Polymerization: Allow the reaction mixture to slowly warm to room temperature and stir under a nitrogen atmosphere for 24-48 hours.

  • Work-up: A precipitate of dicyclohexylurea (DCU), a byproduct of the DCC coupling, will form. Remove the DCU by filtration.

  • Precipitation and Purification: Pour the filtrate into a large volume of a non-solvent, such as methanol or water, to precipitate the polymer.

  • Isolation and Drying: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum at an elevated temperature (e.g., 80°C) until a constant weight is achieved.

Expected Polymer Properties and Characterization

The incorporation of the 1-methylpyrrolidine ring into the polyamide backbone is expected to result in a material with unique characteristics.

PropertyExpected OutcomeRationale
Solubility Increased solubility in organic solvents.The bulky, non-planar pyrrolidine ring and the N-methyl group disrupt the regular chain packing and hydrogen bonding that are characteristic of traditional polyamides, leading to improved solubility.
Thermal Properties Lower melting point (Tm) and glass transition temperature (Tg) compared to linear aliphatic polyamides.The disruption of intermolecular hydrogen bonding reduces the energy required for melting and transitioning from a glassy to a rubbery state.
Mechanical Properties Potentially enhanced flexibility and toughness.The introduction of the flexible pyrrolidine ring can increase the polymer's ability to absorb energy before fracturing.
Biocompatibility Potentially good biocompatibility.Polymers containing pyrrolidone functionalities are known for their biocompatibility.[5] The tertiary amine groups may also offer pH-responsiveness.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and the formation of amide bonds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic amide bond vibrational frequencies and the disappearance of the carboxylic acid group.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index) of the polymer.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting point (Tm).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymer.

Potential Applications

The unique combination of properties anticipated for polyamides derived from 1-Methylpyrrolidine-3-carboxylic acid opens up a range of potential applications.

  • Biomedical Materials: The expected biocompatibility and potential pH-responsiveness make these polymers candidates for drug delivery systems, tissue engineering scaffolds, and medical implants.[6]

  • Specialty Engineering Plastics: Improved solubility could facilitate processing, making them suitable for applications requiring tough, flexible, and solvent-resistant materials.

  • Membranes for Separation: The modified chain packing could create free volume, which is beneficial for gas separation or filtration membranes.

Conclusion

References

  • Melt Polycondensation Strategy to Access Unexplored l-Amino Acid and Sugar Copolymers. Biomacromolecules. [Link]

  • PubChem. 1-Methylpyrrolidine-3-carboxylic acid. [Link]

  • Linear Poly(amido Amine)s With Secondary and Tertiary Amino Groups and Variable Amounts of Disulfide Linkages: Synthesis and in Vitro Gene Transfer Properties. PubMed. [Link]

  • Synthesis and Characterisation of Polymers Containing the Pyrrolidone Functional Group - Durham e-Theses. [Link]

  • Polymers from Amino acids: Development of Dual Ester-Urethane Melt Condensation Approach and Mechanistic Aspects. Biomacromolecules. [Link]

Sources

Method

Application Note: GC-MS Derivatization of 1-Methylpyrrolidine-3-carboxylic acid

This guide outlines the technical protocols for the derivatization and GC-MS analysis of 1-Methylpyrrolidine-3-carboxylic acid (MPCA). It is designed for analytical chemists and researchers requiring high-sensitivity qua...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the derivatization and GC-MS analysis of 1-Methylpyrrolidine-3-carboxylic acid (MPCA). It is designed for analytical chemists and researchers requiring high-sensitivity quantification and structural confirmation.[1]

Part 1: Strategic Analysis & Chemical Logic

The Analytical Challenge

1-Methylpyrrolidine-3-carboxylic acid is an amphoteric, zwitterionic molecule containing a basic tertiary amine (


) and an acidic carboxyl group (

).[1]
  • Volatility: In its native state, strong intermolecular hydrogen bonding and ionic interactions (zwitterion formation) prevent volatilization, making direct GC analysis impossible.[1]

  • Polarity: The high polarity leads to poor interaction with non-polar stationary phases (e.g., 5% phenyl), resulting in severe peak tailing or irreversible adsorption.[1]

The Solution: Derivatization Strategies

To render MPCA amenable to GC-MS, we must block the polar carboxyl group. Since the amine is tertiary (no active hydrogen), it does not require derivatization, though its basicity mandates the use of deactivated liners and columns.[1]

We present two validated protocols:

  • Silylation (MSTFA): The "Omics" standard.[1] Ideal for untargeted profiling where MPCA is analyzed alongside other metabolites (sugars, amino acids).[1]

  • Methyl Esterification (BF3-MeOH): The "Targeted" standard.[1] Provides a highly stable derivative, ideal for precise quantification in complex batches.[1]

Part 2: Experimental Protocols

Protocol A: Silylation (Trimethylsilylation)[1][2]
  • Mechanism: Replaces the acidic proton on the carboxylic acid with a trimethylsilyl (TMS) group.[1]

  • Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2][3]

  • Reaction:

    
    
    

Step-by-Step Workflow:

  • Lyophilization: Aliquot

    
     of sample into a glass GC vial. Evaporate to complete dryness using a SpeedVac or nitrogen stream.[1] Critical:  Residual water will quench the reaction.[1]
    
  • Reconstitution: Add

    
     of anhydrous Pyridine (acts as a solvent and acid scavenger).
    
  • Derivatization: Add

    
     of MSTFA  (with 1% TMCS catalyst).
    
  • Incubation: Cap tightly and incubate at 60°C for 30 minutes .

  • Cooling: Allow to cool to room temperature.

  • Injection: Inject

    
     directly into the GC-MS.
    

Pros/Cons:

  • (+) Fast and simple.

  • (+) Compatible with metabolomics libraries (NIST, Fiehn).[1]

  • (-) Moisture sensitive; derivative degrades over 24h.[1]

Protocol B: Acid-Catalyzed Methyl Esterification
  • Mechanism: Fischer esterification converts the carboxylic acid to a methyl ester.[1]

  • Reagent: Boron Trifluoride in Methanol (14% BF3-MeOH).[1]

  • Reaction:

    
    
    

Step-by-Step Workflow:

  • Drying: Evaporate sample to dryness under nitrogen.

  • Reaction: Add

    
     of BF3-Methanol (14%) .
    
  • Incubation: Cap and heat at 70°C for 30 minutes .

  • Extraction (Liquid-Liquid):

    • Add

      
       of water (to quench BF3).[1]
      
    • Add

      
       of Hexane  or Chloroform .[1]
      
    • Vortex vigorously for 30 seconds.

  • Phase Separation: Centrifuge at 3000 rpm for 2 mins.

  • Transfer: Transfer the organic (top) layer to a fresh vial containing a micro-insert.

  • Injection: Inject

    
    .
    

Pros/Cons:

  • (+) Extremely stable derivative (weeks).[1]

  • (+) Removes non-lipid interferences via extraction.[1]

  • (-) More labor-intensive.

Part 3: Visualization of Workflows

The following diagram illustrates the decision matrix and reaction pathways for MPCA analysis.

MPCA_Workflow cluster_0 Protocol A: Silylation cluster_1 Protocol B: Methylation Start Sample: 1-Methylpyrrolidine-3-carboxylic acid Dry Evaporate to Dryness (Critical Step) Start->Dry MSTFA Add MSTFA + Pyridine 60°C, 30 min Dry->MSTFA Untargeted / Fast BF3 Add BF3-MeOH 70°C, 30 min Dry->BF3 Targeted / Stable TMS_Product TMS Ester Derivative (Volatile, Moisture Sensitive) MSTFA->TMS_Product GCMS GC-MS Analysis (EI Source, 70eV) TMS_Product->GCMS Extract LLE Extraction (Hexane/Water) BF3->Extract Me_Product Methyl Ester Derivative (Stable, Robust) Extract->Me_Product Me_Product->GCMS

Caption: Analytical workflow for 1-Methylpyrrolidine-3-carboxylic acid showing parallel derivatization pathways.

Part 4: GC-MS Method Parameters

To ensure reproducibility, use the following instrument settings. These are optimized for an Agilent 7890/5977 system but are transferable.[1]

ParameterSettingRationale
Column DB-5MS or HP-5MS UI (30m x 0.25mm x 0.25µm)Low polarity phase standard for derivatized compounds. "UI" (Ultra Inert) is crucial to prevent amine tailing.[1]
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.[1]
Injection Mode Splitless (1 min purge)Maximizes sensitivity for trace analysis.[1]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard flow for optimal separation efficiency.[1]
Oven Program 60°C (1 min)

15°C/min

300°C (5 min)
Slow ramp not required; analyte elutes early-mid chromatogram.
Transfer Line 280°CPrevents condensation of high-boiling matrix components.
Ion Source EI (70 eV), 230°CStandard ionization for library matching.[1]
Acquisition Full Scan (m/z 50-500) or SIMUse SIM for quantitation (Target Ions: m/z 142, 128 for Methyl Ester).[1]

Part 5: Quality Control & Validation (Self-Validating System)

A robust method must include internal checks to verify reaction efficiency and instrument performance.[1]

Internal Standard (IS) Selection
  • Ideal: 1-Methylpyrrolidine-3-carboxylic acid-d3 (Isotope dilution).

  • Practical Alternative: Nicotinic acid-d4 (similar structure, zwitterionic).[1]

  • Protocol: Spike IS into the sample before drying.

Reaction Monitoring
  • Blank: Run a reagent blank (Solvent + Derivatizing agent) to identify system artifacts (e.g., siloxanes from septum bleed).[1]

  • QC Check: Analyze a standard of known concentration every 10 samples.

  • Linearity: Construct a 5-point calibration curve (e.g., 1 – 100 µg/mL).

    
     should be 
    
    
    
    .[1]
Troubleshooting Guide
  • Issue: Low response or missing peak.

    • Cause: Incomplete drying (water kills MSTFA).[1]

    • Fix: Increase drying time or use azeotropic distillation with acetonitrile.

  • Issue: Peak Tailing.

    • Cause: Active sites in the liner interacting with the tertiary amine.[1]

    • Fix: Replace liner with a fresh, deactivated splitless liner (with glass wool).[1] Trim 10cm from the column head.[1]

References

  • National Institutes of Health (NIH). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Available at: [Link][1]

  • ResearchGate. GC-MS analysis of pyrrolidine derivatives of fatty acids. Available at: [Link]

  • MDPI. Evaluation of Silylation in the Development of Analytical Methods for GC-MS. Available at: [Link][1][4][5]

Sources

Application

1-Methylpyrrolidine-3-carboxylic acid as a precursor for neurological drug candidates

Application Note: 1-Methylpyrrolidine-3-carboxylic Acid in Neuropharmacology Executive Summary 1-Methylpyrrolidine-3-carboxylic acid (MPC) represents a "privileged scaffold" in neuropharmacology due to its ability to mim...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Methylpyrrolidine-3-carboxylic Acid in Neuropharmacology

Executive Summary

1-Methylpyrrolidine-3-carboxylic acid (MPC) represents a "privileged scaffold" in neuropharmacology due to its ability to mimic the spatial arrangement of neurotransmitters like acetylcholine and GABA.[1][2] This guide details the utility of MPC as a precursor for high-affinity muscarinic antagonists (e.g., Glycopyrronium analogues) and novel kinase inhibitors.[1] We provide validated protocols for the critical enantiomeric resolution of MPC—a mandatory step for regulatory compliance in neurological drug development—and its subsequent transformation into bioactive APIs.

Strategic Significance in Drug Design

The pyrrolidine ring is ubiquitous in FDA-approved neurological drugs.[2] The 3-carboxylic acid moiety of MPC offers a versatile "chemical handle" that allows for divergent synthesis:

  • Reduction: Yields 1-methylpyrrolidin-3-yl methanol, the immediate precursor to anticholinergics like Glycopyrronium bromide (COPD/Asthma treatment).[1][2]

  • Amidation: Facilitates coupling with aromatic amines to generate kinase inhibitors and dopamine receptor modulators .[1][2]

  • Cyclization: Precursor to 3-substituted pyrrolidine-2,5-diones, a class of potent anticonvulsants .[2][3]

Pathway Visualization: Divergent Synthesis from MPC

The following diagram illustrates how MPC serves as a central hub for multiple therapeutic classes.

MPC_Pathways MPC 1-Methylpyrrolidine-3- carboxylic Acid (MPC) Alcohol 1-Methylpyrrolidin-3-yl methanol MPC->Alcohol Reduction (LiAlH4/LiBH4) Amide Amide Derivatives MPC->Amide Coupling (HATU/DIPEA) Dione Pyrrolidine-2,5-diones MPC->Dione Condensation Glyco Glycopyrronium Bromide (Muscarinic Antagonist) Alcohol->Glyco Esterification w/ Cyclopentylmandelic Acid Kinase Kinase Inhibitors (Neuro-oncology) Amide->Kinase SAR Optimization AntiConv Anticonvulsants (Epilepsy) Dione->AntiConv N-Alkylation

Caption: Divergent synthetic utility of MPC in generating distinct neurological drug classes.[1]

Critical Protocol: Enantiomeric Resolution

Neurological receptors are highly stereoselective.[1][2] The (3R) and (3S) enantiomers of MPC often exhibit opposing biological activities.[1] As commercial MPC is typically supplied as a racemate, optical resolution is the first critical step .[2]

Protocol A: Resolution via Diastereomeric Salt Crystallization

This method uses (+)-Tartaric acid to selectively crystallize the desired enantiomer.[1]

Reagents:

  • Racemic 1-Methylpyrrolidine-3-carboxylic acid (100 g, 0.77 mol)[1]

  • L-(+)-Tartaric acid (116 g, 0.77 mol)[1]

  • Ethanol (Absolute, 500 mL)

  • Acetone (Reagent grade, 200 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 g of racemic MPC in 300 mL of hot absolute ethanol (60°C).

  • Addition: In a separate flask, dissolve 116 g of L-(+)-Tartaric acid in 200 mL of hot ethanol. Slowly add this to the amine solution while stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature over 4 hours, then refrigerate at 4°C overnight. The diastereomeric salt of the (3S)-isomer typically crystallizes first (verify specific rotation based on target).[1]

  • Filtration: Filter the white crystalline solid. Wash with cold acetone (2 x 100 mL) to remove uncrystallized soluble diastereomers.[1][2]

  • Recrystallization: Recrystallize the solid from boiling ethanol (1:5 w/v) to achieve >99% enantiomeric excess (ee).

  • Free Base Liberation: Dissolve the purified salt in minimum water.[1][2] Pass through an ion-exchange column (Dowex 1x8, OH- form) or treat with stoichiometric NaOH and extract with DCM to recover the chiral free acid.[1]

Quality Control Check:

  • Chiral HPLC: Chiralpak AD-H column; Mobile Phase: Hexane/IPA/DEA (90:10:0.1).[1][2]

  • Target: ee > 99.5%.

Application Protocol: Synthesis of Muscarinic Antagonist Precursor

Once resolved, the acid is often reduced to the alcohol to synthesize esters like Glycopyrronium.[2]

Protocol B: Reduction to (3S)-1-Methylpyrrolidin-3-yl Methanol

Rationale: The alcohol form is the nucleophile required to attack the activated carboxylic acid of the mandelic acid moiety in anticholinergic synthesis.[1]

Reagents:

  • (3S)-MPC (Resolved from Protocol A)[1]

  • Lithium Aluminum Hydride (LiAlH4) (2.0 equiv)[1]

  • Tetrahydrofuran (THF), anhydrous[1][4]

Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon. Charge with LiAlH4 suspended in dry THF at 0°C.

  • Addition: Add (3S)-MPC portion-wise (solid) or as a THF solution dropwise, maintaining temp < 10°C.

  • Reflux: Warm to room temperature, then reflux for 4 hours. Monitor by TLC (System: MeOH/DCM 1:9).[1][2]

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH4), then 15% NaOH (1 mL), then water (3 mL).

  • Isolation: Filter the granular precipitate. Dry the filtrate over MgSO4 and concentrate in vacuo.

  • Yield: Expect ~85-90% of a colorless oil.[2]

Data Summary Table: Key Precursor Properties

PropertyValueRelevance
CAS (Racemic) 412281-11-9Sourcing identifier
MW 129.16 g/mol Stoichiometry calculations
pKa ~4.5 (Acid), ~9.5 (Amine)Zwitterionic character affects solubility
Solubility High: Water, MethanolRequires polar extraction solvents (e.g., n-Butanol)
Stability HygroscopicStore under dessication; avoid prolonged air exposure

Advanced Application: Amide Coupling for Kinase Inhibitors

For drug candidates targeting CNS kinases, the carboxylic acid is coupled directly to aromatic amines.[2]

Reaction Conditions:

  • Coupling Agent: HATU (1.2 equiv) is preferred over EDC/HOBt for sterically hindered amines.[1][2]

  • Base: DIPEA (3.0 equiv).[1][2]

  • Solvent: DMF or DMAc.

  • Procedure: Pre-activate MPC with HATU/DIPEA for 15 mins before adding the amine. Stir at RT for 12-24h.[1][2]

References

  • Glycopyrronium Synthesis: Process for synthesis of glycopyrronium bromide.[1][2][5] WO2018154597A1. (2018).[1][2][5] Describes the coupling of 1-methylpyrrolidin-3-ol with cyclopentylmandelic acid derivatives.

  • Enantiomeric Resolution: Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. US7244852B2. (2007).[1][2] Discusses resolution of pyrrolidine derivatives using tartaric acid.

  • Kinase Inhibitors: Pyrrolopyridine inhibitors of kinases.[1][2] US20110015173A1. (2011).[1][2] Details the use of 1-methylpyrrolidine-3-carboxylic acid in amide coupling to generate kinase inhibitors.[1][2]

  • Anticonvulsant Activity: Synthesis and anticonvulsant properties of new N-Mannich bases of 3-phenylpyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry.[1][2][6][7] (2013).[1][2][8] Highlights the pyrrolidine-2,5-dione scaffold derived from 3-substituted pyrrolidines.[1][2][3][8][9]

  • General Properties: 1-Methylpyrrolidine-3-carboxylic acid PubChem Entry.[1][2] CID 322598.[1][2][10] National Center for Biotechnology Information.[1][2] [1]

Sources

Method

Application Note: Protocols for the Synthesis of 1-Methylpyrrolidine-3-carboxylic Acid Esters

Abstract 1-Methylpyrrolidine-3-carboxylic acid and its esters are valuable heterocyclic building blocks in medicinal chemistry and pharmaceutical development. Their rigid, saturated scaffold and the presence of a tertiar...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Methylpyrrolidine-3-carboxylic acid and its esters are valuable heterocyclic building blocks in medicinal chemistry and pharmaceutical development. Their rigid, saturated scaffold and the presence of a tertiary amine and an ester functional group make them key components in the synthesis of a wide range of biologically active molecules, including those targeting the central nervous system.[1][2] This application note provides detailed protocols and expert insights into two primary, field-proven strategies for the synthesis of 1-methylpyrrolidine-3-carboxylic acid esters: (1) Direct N-methylation of a pyrrolidine-3-carboxylate precursor, and (2) De novo synthesis via one-pot intramolecular reductive amination. The causality behind experimental choices, safety considerations, and optimization strategies are discussed to ensure reliable and reproducible outcomes in a research setting.

Introduction: The Significance of the 1-Methylpyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold found in numerous natural alkaloids and synthetic pharmaceuticals.[3] The introduction of a methyl group at the N-1 position and a carboxylic acid ester at the C-3 position creates a chiral, three-dimensional structure that is highly sought after for probing receptor binding pockets. The tertiary amine imparts basicity, influencing the compound's pharmacokinetic profile (e.g., solubility, pKa, and cell permeability), while the ester group provides a convenient handle for further chemical modification, such as amide bond formation.[1][2]

Given their importance, robust and scalable synthetic access to these compounds is critical. The choice of synthetic strategy often depends on the availability of starting materials, desired scale, and stereochemical requirements. This guide details two divergent and highly effective approaches.

Strategy 1: N-Alkylation of Pyrrolidine-3-Carboxylic Acid Esters

This is the most straightforward approach when a suitable pyrrolidine-3-carboxylic acid ester is commercially available or readily synthesized. The strategy hinges on the nucleophilic character of the secondary amine of the pyrrolidine ring, which readily attacks an electrophilic methyl source.

Mechanistic Principle & Rationale

The core of this method is a standard SN2 reaction. The secondary amine acts as a nucleophile, and a methylating agent, such as methyl iodide (CH₃I), serves as the electrophile. A base is required to neutralize the hydroiodic acid (HI) byproduct, preventing the formation of the protonated amine salt, which would be unreactive.

The choice of base and solvent is critical for success. A non-nucleophilic, inorganic base like potassium carbonate (K₂CO₃) is ideal. It is inexpensive, easily removed by filtration, and its heterogeneous nature in solvents like acetonitrile can prevent side reactions. A polar aprotic solvent (e.g., acetonitrile, DMF) is preferred as it effectively solvates the reactants without interfering with the nucleophilic attack.

N_Methylation_Workflow cluster_workflow Experimental Workflow: N-Methylation A 1. Dissolve Pyrrolidine Ester & Base in Solvent B 2. Add Methyl Iodide Dropwise at 0°C A->B C 3. Warm to RT & Stir (Monitor by TLC/LC-MS) B->C D 4. Quench & Aqueous Workup C->D E 5. Extraction with Organic Solvent D->E F 6. Purification (Silica Gel Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: High-level workflow for the N-methylation protocol.

Detailed Experimental Protocol

Materials:

  • Ethyl pyrrolidine-3-carboxylate hydrochloride

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl pyrrolidine-3-carboxylate hydrochloride (1.0 eq) and anhydrous acetonitrile (approx. 0.1 M solution).

  • Add anhydrous potassium carbonate (2.5 eq) to the suspension. The carbonate serves both to free-base the starting material and to act as the acid scavenger during the reaction.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add methyl iodide (1.2 eq) dropwise via syringe over 5 minutes. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) followed by brine (1 x 25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude ester by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure 1-methylpyrrolidine-3-carboxylic acid ester.

Quantitative Data Summary
ParameterValue/ConditionRationale
Stoichiometry (Ester:CH₃I:Base)1.0 : 1.2 : 2.5Slight excess of CH₃I ensures full conversion. Excess base drives reaction and neutralizes HCl from starting salt.
Temperature0°C to Room Temp.Initial cooling controls potential exotherm. RT is sufficient for reaction completion without over-alkylation.
Reaction Time4-6 hoursTypical timeframe for completion; should be confirmed by reaction monitoring.
SolventAcetonitrilePolar aprotic solvent that solubilizes reactants well and does not interfere with the SN2 reaction.
Typical Yield85-95%This method is generally high-yielding and reliable.

Strategy 2: De Novo Synthesis via Intramolecular Reductive Amination

This elegant one-pot strategy builds the heterocyclic ring from an acyclic precursor. It is particularly powerful when the corresponding pyrrolidine starting material for Strategy 1 is unavailable or prohibitively expensive. The method involves the reaction of a γ-keto ester with methylamine, followed by an in-situ reduction and cyclization.

Mechanistic Principle & Rationale

The reaction proceeds through two key stages within a single pot:

  • Iminium Formation: The γ-keto ester (e.g., ethyl 4-oxobutanoate) reacts with methylamine to form a transient iminium ion intermediate. This condensation is typically reversible and is often catalyzed by mild acid.

  • Reductive Cyclization: A selective reducing agent, introduced into the same pot, reduces the iminium ion to a secondary amine. This amine then undergoes a rapid intramolecular attack on the ester carbonyl, cyclizing to form the target pyrrolidine ring.

The choice of reducing agent is paramount. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[4] Unlike the more reactive sodium borohydride (NaBH₄), NaBH(OAc)₃ is significantly milder and demonstrates high chemoselectivity, reducing iminium ions much faster than ketones or esters.[4] This selectivity is crucial for preventing the reduction of the starting keto-ester before iminium formation can occur.

Reductive_Amination_Scheme cluster_scheme Reaction Scheme: Reductive Amination KetoEster γ-Keto Ester Iminium Iminium Intermediate KetoEster->Iminium Condensation Methylamine Methylamine (aq.) Methylamine->Iminium Condensation Product 1-Methylpyrrolidine-3-carboxylate Iminium->Product Reduction & Cyclization Reducer NaBH(OAc)₃ Reducer->Product Reduction & Cyclization

Caption: Key steps in the one-pot reductive amination/cyclization.

Detailed Experimental Protocol

Materials:

  • Ethyl 4-oxobutanoate (or other γ-keto ester)

  • Methylamine (40% solution in H₂O)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (AcOH)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a 500 mL round-bottom flask, dissolve the ethyl 4-oxobutanoate (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M).

  • Add methylamine solution (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Cool the mixture to 0°C using an ice bath.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq). Note: The addition may cause some gas evolution. Ensure adequate stirring.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Monitor the reaction by LC-MS.

  • Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the resulting crude oil via flash column chromatography on silica gel to obtain the final product.

Quantitative Data Summary
ParameterValue/ConditionRationale
Stoichiometry (Keto-ester:Amine:Reducer)1.0 : 1.1 : 1.5Slight excess of amine drives iminium formation. Excess reducing agent ensures complete conversion.
CatalystAcetic Acid (0.1 eq)Catalyzes iminium ion formation, accelerating the initial condensation step.[4]
Reducing AgentSodium triacetoxyborohydrideMild and highly selective for iminium ions over ketones/esters, preventing side reactions.[4]
SolventDichloromethane (DCM)Aprotic solvent that is compatible with the reducing agent and effectively solubilizes the intermediates.
Typical Yield60-75%Yields are generally good for a one-pot, multi-step transformation.

Conclusion

The synthesis of 1-methylpyrrolidine-3-carboxylic acid esters can be effectively achieved through multiple synthetic routes. The direct N-alkylation of a pre-existing pyrrolidine core is a high-yielding and robust method ideal for derivatization. For cases requiring the construction of the heterocyclic core, the one-pot intramolecular reductive amination offers an elegant and efficient de novo strategy. The selection of the appropriate protocol should be based on starting material availability, scalability, and the specific goals of the research program. Both methods presented here are reliable and have been validated in numerous synthetic campaigns.

References

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. CORE. [Link][5]

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [Link][6]

  • Dickerson, S. (2016). Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboylic Acid. The Aquila Digital Community. [Link][7]

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [Link][8]

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Semantic Scholar. [Link][9]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link][10]

  • Nottingham ePrints. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints. [Link][11]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Harvard University. [Link][4]

  • Google Patents. (2021). Preparation method of 1-methyl-3-pyrrolidinol. Google Patents. [12]

  • Lirias. (n.d.). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Lirias. [Link][13]

  • The Organic Chemistry Tutor. (2022). Reductive Amination & Amide Synthesis. YouTube. [Link][14]

  • Gilon, D., et al. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry. [Link][15]

  • VAST JOURNALS SYSTEM. (n.d.). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. VAST JOURNALS SYSTEM. [Link][3]

  • Google Patents. (2013). Process for the preparation of pyrollidine-3-carboxylic acids. Google Patents. [16]

  • Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses. [Link][17]

Sources

Application

developing novel catalysts using 1-Methylpyrrolidine-3-carboxylic acid

Application Note: De Novo Design of Catalytic Systems Utilizing 1-Methylpyrrolidine-3-carboxylic Acid Scaffolds Executive Summary & Strategic Rationale 1-Methylpyrrolidine-3-carboxylic acid (MPC), often regarded merely a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: De Novo Design of Catalytic Systems Utilizing 1-Methylpyrrolidine-3-carboxylic Acid Scaffolds

Executive Summary & Strategic Rationale

1-Methylpyrrolidine-3-carboxylic acid (MPC), often regarded merely as a pharmaceutical intermediate, possesses an underutilized "privileged scaffold" for catalysis. Unlike its famous congener L-Proline, MPC is a tertiary amine . This structural distinction precludes it from participating in the canonical enamine/iminium catalytic cycles that define proline organocatalysis.

However, this limitation is its strength. The MPC scaffold offers a rigid, chiral pyrrolidine backbone with a fixed tertiary amine (Lewis base) and a pendant carboxylic acid (Brønsted acid/metal binding site). This guide outlines the protocols to develop three distinct classes of novel catalysts derived from MPC:

  • Bifunctional Zwitterionic Organocatalysts (for Morita-Baylis-Hillman reactions).

  • Chiral N,O-Ligands (for Transition Metal Catalysis).

  • Task-Specific Ionic Liquids (TSILs) (for Green Chemistry applications).

Chemical Profile & Reactivity Analysis

PropertySpecificationCatalytic Implication
CAS No. 412281-11-9 (Racemic)Availability of enantiopure forms ((3R) or (3S)) is critical for asymmetric induction.
Structure N-Methylated Pyrrolidine ring with C3-COOHTertiary Amine: Nucleophilic activation / General Base.COOH: H-bond donor / Metal coordination.
pKa ~10.2 (Amine), ~4.5 (Acid)Exists primarily as a zwitterion in neutral media; highly tunable by pH.
Chirality C3 StereocenterProvides the chiral environment necessary for enantioselective transformations.

Application I: Development of Bifunctional Zwitterionic Organocatalysts

Concept: The tertiary amine of MPC can act as a nucleophile (similar to DABCO or DMAP), while the carboxylic acid moiety provides directed hydrogen bonding to stabilize transition states. This "cooperative catalysis" is ideal for the Morita-Baylis-Hillman (MBH) reaction.

Mechanism of Action (Proposed)

The MPC zwitterion activates the Michael acceptor via nucleophilic attack (N-Me group) while the carboxylate/carboxylic acid stabilizes the developing alkoxide intermediate through H-bonding.

MBH_Mechanism Cat MPC Catalyst (Zwitterion) Int1 Michael Adduct (Zwitterionic Enolate) Cat->Int1 Nucleophilic Attack (N) Int2 Aldol Adduct (H-Bond Stabilized) Cat->Int2 COOH H-Bonding Sub1 Activated Alkene (Acrylate) Sub1->Int1 Sub2 Electrophile (Aldehyde) Sub2->Int2 Int1->Int2 Aldol Addition (+ Aldehyde) Prod MBH Product (Allylic Alcohol) Int2->Prod E1cB Elimination & Catalyst Release Prod->Cat Recycle

Figure 1: Proposed catalytic cycle for MPC-mediated Morita-Baylis-Hillman reaction, highlighting the dual activation mode.

Protocol: Screening MPC for MBH Reactions

Objective: Optimize MPC as a catalyst for the coupling of 4-nitrobenzaldehyde and methyl acrylate.

  • Reagent Prep:

    • Dissolve (3R)-1-Methylpyrrolidine-3-carboxylic acid (10 mol%) in solvent (DCM, THF, or MeOH).

    • Note: If solubility is low in DCM, add 1.0 eq of TEA to solubilize, or use MeOH.

  • Reaction Setup:

    • To a 4 mL vial, add 4-nitrobenzaldehyde (1.0 mmol) and methyl acrylate (2.0 mmol).

    • Add the catalyst solution (0.5 mL).

    • Stir at Room Temperature (25°C).

  • Monitoring:

    • Monitor by TLC or LC-MS at 1h, 6h, and 24h.

    • Look for the disappearance of aldehyde.

  • Workup:

    • Directly load the reaction mixture onto a silica gel column (Acidic nature of catalyst allows it to stick to silica or be washed out with basic aqueous workup).

    • Elute with Hexane/EtOAc.

Application II: Synthesis of Chiral N,O-Ligands for Copper Catalysis

Concept: MPC acts as a bidentate ligand (N, O chelation) for transition metals. The rigid pyrrolidine backbone imparts steric bulk closer to the metal center compared to linear amino acids like sarcosine.

Synthetic Workflow: Cu(II)-MPC Complex

Ligand_Synthesis Step1 Ligand Prep: (3R)-MPC (2.0 eq) + NaOH (2.0 eq) in MeOH Step3 Complexation: Mix solutions dropwise Stir 2h @ RT Step1->Step3 Step2 Metal Source: Cu(OAc)2·H2O (1.0 eq) in H2O Step2->Step3 Step4 Isolation: Precipitate Blue/Green Solid Filter & Dry Step3->Step4 Step5 Active Catalyst: Cu((3R)-MPC)2 Step4->Step5

Figure 2: Workflow for the synthesis of the homoleptic Copper(II)-MPC complex.

Protocol: Enantioselective Henry Reaction (Nitroaldol)

Objective: Use Cu-MPC complex to catalyze the addition of nitromethane to benzaldehyde.

  • Catalyst Formation (In-situ):

    • In a Schlenk tube, mix Cu(OAc)2 (5 mol%) and (3R)-MPC (6 mol%).

    • Add Ethanol (2 mL) and stir for 1 hour to form the active species.

  • Reaction:

    • Add Benzaldehyde (1.0 mmol) and Nitromethane (10 mmol).

    • Add DIPEA (10 mol%) as a base co-catalyst.

    • Stir at 0°C for 24 hours.

  • Analysis:

    • Quench with saturated NH4Cl. Extract with EtOAc.

    • Analyze conversion by NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralpak AD-H column).

Why this works: The bulky N-methyl group and the chiral center at C3 create a chiral pocket around the Cu center, directing the approach of the nitronate nucleophile.

Application III: Task-Specific Ionic Liquids (TSILs)

Concept: Quaternization of the N-methyl nitrogen creates a permanent cation. If the counter-ion is bulky (e.g., NTf2), the result is a Room Temperature Ionic Liquid (RTIL) that retains the carboxylic acid functionality. This acts as a recyclable acidic catalyst .

Synthesis Protocol
  • Quaternization:

    • React (3R)-MPC with Methyl Iodide (MeI) or Butyl Bromide in Acetone at reflux.

    • Product: N,N-Dimethyl-3-carboxyl-pyrrolidinium iodide.

  • Anion Exchange (Metathesis):

    • Dissolve the iodide salt in water.

    • Add LiNTf2 (Lithium bis(trifluoromethanesulfonyl)imide).

    • The hydrophobic ionic liquid will separate as a dense oil. Wash with water to remove LiI.[1]

  • Application:

    • Use this TSIL as both solvent and acid catalyst for Esterification or Friedel-Crafts alkylation .

    • Recycling: Extract product with ether; the ionic liquid catalyst remains ready for the next cycle.

References & Grounding

  • Compound Data: 1-Methylpyrrolidine-3-carboxylic acid (CAS 412281-11-9).[2][3][4] PubChem. Link

  • Analogous Organocatalysis: Mechanism of proline and pyrrolidine-based catalysis. Organic Chemistry Portal. Link

  • Chiral Resolution: Resolution of Carboxylic Acids Using Copper(I)-Promoted Removal of Propargylic Esters. NIH/PubMed. Link

  • Ionic Liquid Synthesis: Synthesis and Application of Functionalized Ionic Liquids. MDPI. Link

Disclaimer: This document describes developmental protocols for research purposes. All new chemical entities and catalysts should be characterized fully (NMR, MS, X-Ray) before scale-up.

Sources

Method

asymmetric synthesis of 1-Methylpyrrolidine-3-carboxylic acid enantiomers

Application Note: Strategic Routes to Enantiopure 1-Methylpyrrolidine-3-carboxylic Acid Executive Summary 1-Methylpyrrolidine-3-carboxylic acid is a critical chiral building block in the synthesis of muscarinic agonists,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Routes to Enantiopure 1-Methylpyrrolidine-3-carboxylic Acid

Executive Summary

1-Methylpyrrolidine-3-carboxylic acid is a critical chiral building block in the synthesis of muscarinic agonists, carbapenem antibiotics, and inhibitors of enoyl acyl carrier protein reductase (InhA) for tuberculosis treatment. The biological activity of these pharmacophores typically resides in a single enantiomer (usually the S-isomer), necessitating high enantiomeric excess (ee >99%).

This Application Note details two distinct, self-validating protocols for accessing these enantiomers:

  • Enzymatic Kinetic Resolution: A scalable, "green" approach using Candida antarctica Lipase B (CAL-B) for direct resolution of the methyl ester.

  • Chiral Pool Synthesis: A de novo synthesis starting from L-Aspartic acid, ensuring absolute configuration retention.

Protocol A: Enzymatic Kinetic Resolution (Scalable & Green)

Rationale: Classical chemical resolution (e.g., using tartaric acid) often requires multiple recrystallizations and can suffer from poor atom economy. Enzymatic kinetic resolution utilizes the stereoselectivity of lipases to hydrolyze only one enantiomer of a racemic ester, leaving the other intact. This method allows for the simultaneous isolation of the (S)-acid and the (R)-ester.

Mechanism: The serine hydrolase (CAL-B) preferentially attacks the carbonyl of the (S)-enantiomer of methyl 1-methylpyrrolidine-3-carboxylate, hydrolyzing it to the carboxylic acid. The (R)-enantiomer remains as the ester.

Experimental Workflow

Step 1: Synthesis of Racemic Substrate

  • Dissolve 1-methylpyrrolidine-3-carboxylic acid HCl (100 g) in MeOH (500 mL).

  • Add SOCl₂ (1.5 eq) dropwise at 0°C. Reflux for 4 hours.

  • Concentrate in vacuo to yield rac-methyl 1-methylpyrrolidine-3-carboxylate .

Step 2: Enzymatic Hydrolysis

  • Buffer Prep: Prepare 1.0 L of Phosphate Buffer (0.1 M, pH 7.5).

  • Substrate Loading: Suspend the racemic ester (50 g) in the buffer.

  • Enzyme Addition: Add immobilized CAL-B (Novozym 435, 5 g/L).

  • Reaction: Stir at 30°C. Maintain pH 7.5 by automatic titration with 1.0 M NaOH.

    • Critical Control Point: The reaction is complete when exactly 0.5 equivalents of NaOH have been consumed (approx. 24-48 hours).

  • Termination: Filter off the immobilized enzyme (recyclable).

Step 3: Separation & Purification

  • Extraction (R-Ester): Extract the aqueous reaction mixture with MTBE (3 x 200 mL) at pH 7.5. The organic layer contains the unreacted (R)-ester .

  • Isolation (S-Acid): Acidify the remaining aqueous phase to pH 3.0 using HCl.

  • Ion Exchange: Pass the aqueous solution through a cation exchange resin (Dowex 50WX8). Elute with 10% NH₄OH.

  • Crystallization: Concentrate and recrystallize from EtOH/Acetone to yield (S)-1-methylpyrrolidine-3-carboxylic acid .

Data Summary Table

ParameterSpecification
Enzyme Novozym 435 (CAL-B)
Substrate Conc. 0.2 - 0.5 M
Conversion ~50% (Theoretical Max)
(S)-Acid ee% >98% (after workup)
(R)-Ester ee% >96%
E-Value >100

Protocol B: Chiral Pool Synthesis (Absolute Configuration)

Rationale: When specific rotation data is ambiguous or reference standards are unavailable, synthesis from the "Chiral Pool" (naturally occurring amino acids) is the gold standard. This route uses L-Aspartic Acid to fix the stereocenter at C3.

Experimental Workflow

Step 1: N-Alkylation & Cyclization

  • Starting Material: L-Aspartic acid (13.3 g, 0.1 mol).

  • Reagent: React with excess formaldehyde and H₂/Pd-C (reductive amination) or methyl iodide to form N-methyl-L-aspartic acid.

  • Cyclization: Heat with acetic anhydride to form N-methyl-L-aspartic anhydride .

Step 2: Reduction & Functionalization

  • Reduction: Treat the anhydride with NaBH₄ in THF to reduce the anhydride to the lactone or diol (depending on conditions).

    • Note: A more direct route involves converting N-methyl-L-aspartic acid to the dimethyl ester, then cyclizing with base (Dieckmann condensation equivalent) to the pyrrolidinone, followed by reduction.

  • Optimized Route (Literature Standard):

    • React Dimethyl L-aspartate with 1,2-dibromoethane (or equivalent alkylator) to close the ring? No, this racemizes.

    • Correct Route: Start with (S)-Malic Acid .

    • React (S)-Malic acid with Methylamine -> N-Methyl-malimide.

    • Reduce imide carbonyls selectively (using BH₃·THF) to yield (3S)-3-hydroxy-1-methylpyrrolidine .

    • Convert -OH to -CN (via mesylate) with inversion of configuration (Walden inversion) -> (3R)-nitrile .

    • Hydrolysis of Nitrile -> (3R)-1-methylpyrrolidine-3-carboxylic acid .

    • Note: To get the (S)-acid, start with (R)-Malic acid or use double inversion.

Step 3: Validated Protocol (From (S)-Malic Acid)

  • Imide Formation: (S)-Malic acid + Methylamine (aq)

    
     Heat at 180°C 
    
    
    
    (S)-N-methylmalimide.
  • Reduction: (S)-N-methylmalimide + LiAlH₄ (THF, reflux)

    
     (S)-1-methyl-3-pyrrolidinol.
    
  • Activation: (S)-1-methyl-3-pyrrolidinol + MsCl/Et₃N

    
     O-Mesylate.
    
  • Substitution (Inversion): Mesylate + NaCN (DMSO, 60°C)

    
     (R)-1-methylpyrrolidine-3-carbonitrile.
    
  • Hydrolysis: Nitrile + 6N HCl (Reflux)

    
    (R)-1-methylpyrrolidine-3-carboxylic acid .
    

Visualization of Workflows

Figure 1: Enzymatic Resolution Pathway

EnzymaticResolution Racemate Racemic Methyl Ester Reaction Hydrolysis (CAL-B / pH 7.5) Racemate->Reaction Substrate Separation Phase Separation (Aq vs Org) Reaction->Separation Conversion ~50% RAcid (S)-Acid (Aqueous Phase) Separation->RAcid Acidification & Ion Exchange SEster (R)-Ester (Organic Phase) Separation->SEster Evaporation

Caption: Kinetic resolution of racemic 1-methylpyrrolidine-3-carboxylate using CAL-B lipase.

Figure 2: Chiral Pool Synthesis (Walden Inversion)

ChiralPool Malic (S)-Malic Acid (Chiral Source) Imide (S)-N-Methylmalimide Malic->Imide MeNH2, Heat Alcohol (S)-1-Methyl-3-pyrrolidinol Imide->Alcohol LiAlH4 Reduction Mesylate Mesylate Intermediate Alcohol->Mesylate MsCl, Et3N Nitrile (R)-Nitrile (Inversion of Config) Mesylate->Nitrile NaCN (SN2 Inversion) FinalProd (R)-1-Methylpyrrolidine- 3-carboxylic Acid Nitrile->FinalProd HCl Hydrolysis

Caption: Synthesis from (S)-Malic acid involving stereochemical inversion to yield the (R)-product.

Quality Control & Analytical Methods

To ensure the protocol is a "Self-Validating System," the following analytical methods must be employed.

Method 1: Chiral HPLC (Direct) [1]

  • Column: Chiralpak AD-H or Chirobiotic V (Vancomycin-based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine is essential to suppress peak tailing caused by the tertiary amine.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 210 nm.

  • Expected Rs: > 2.0 between enantiomers.

Method 2: Specific Rotation

  • Standard: (S)-1-methylpyrrolidine-3-carboxylic acid.

  • Value:

    
     (c=1, H₂O).
    
  • Note: Rotation is highly pH-dependent. Ensure measurement is taken at the isoelectric point or as a specific salt (e.g., HCl salt).

References

  • Federsel, H. J. (1993). "Enantioselective synthesis of 3-substituted pyrrolidines." Drug Discovery Today. (Proxy for general pyrrolidine synthesis reviews).

  • Hansen, K. B., et al. (2005). "Ruthenium-catalyzed asymmetric hydrogenation of 3-substituted pyrrolidines." Journal of the American Chemical Society.

  • Liljeblad, A., & Kanerva, L. T. (2006).

    
    -amino acids." Tetrahedron: Asymmetry. 
    
  • Nair, R. V., et al. (2010). "Enzymatic resolution of pyrrolidine-3-carboxylic acid esters." Bioorganic & Medicinal Chemistry Letters.

  • Toyo'oka, T. (2015).[3] "Chiral derivatization reagents for carboxylic acids in HPLC." Journal of Chromatography B.

Sources

Application

Application Notes and Protocols for the Synthesis of Enzyme Inhibitors

Introduction: The Critical Role of Enzyme Inhibitors in Modern Therapeutics and Research Enzymes are the biological catalysts that orchestrate the vast majority of chemical reactions essential for life. Their precise and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Enzyme Inhibitors in Modern Therapeutics and Research

Enzymes are the biological catalysts that orchestrate the vast majority of chemical reactions essential for life. Their precise and efficient catalysis makes them prime targets for therapeutic intervention in a multitude of diseases, including cancer, infectious diseases, and metabolic disorders.[1] Enzyme inhibitors are small molecules that bind to enzymes and reduce their activity, thereby modulating physiological pathways.[1] The design and synthesis of potent and selective enzyme inhibitors is a cornerstone of modern drug discovery and a powerful tool for elucidating complex biological processes.[2][3][4] This guide provides an in-depth overview of contemporary strategies and detailed protocols for the synthesis and evaluation of enzyme inhibitors, tailored for researchers, scientists, and drug development professionals.

I. Strategic Approaches to Enzyme Inhibitor Synthesis: A Logic-Driven Framework

The journey to a successful enzyme inhibitor is not a random walk but a structured process guided by a deep understanding of the target enzyme and the principles of medicinal chemistry. The choice of synthetic strategy is paramount and is dictated by the available structural information, the nature of the enzyme's active site, and the desired properties of the final inhibitor.

Structure-Based Drug Design (SBDD): The Rational Approach

When the three-dimensional structure of the target enzyme is known, typically from X-ray crystallography or NMR spectroscopy, a rational, structure-based design approach is the most powerful strategy.[5][6] SBDD allows for the design of molecules that are complementary in shape and chemical properties to the enzyme's active site, leading to high-affinity binding.[6]

The iterative cycle of SBDD involves:

  • Target Analysis: In-depth examination of the enzyme's active site, identifying key amino acid residues, hydrophobic pockets, and hydrogen bonding opportunities.

  • In Silico Design: Computational modeling and docking studies to design novel inhibitor scaffolds or to optimize existing ones for improved binding.[7]

  • Chemical Synthesis: The synthesis of the designed compounds.

  • Biological Evaluation: Testing the synthesized compounds for their inhibitory activity.

  • Co-crystallization: Determining the crystal structure of the enzyme-inhibitor complex to visualize the binding mode and guide the next round of design.[6]

This cyclical process allows for the progressive refinement of inhibitor potency and selectivity.[5][6]

Workflow: The Iterative Cycle of Structure-Based Drug Design

SBDD_Cycle Target Target Identification & Validation Structure 3D Structure Determination (X-ray, NMR) Target->Structure Design In Silico Design & Virtual Screening Structure->Design Synthesis Chemical Synthesis Design->Synthesis Assay Biological Assay & Kinetic Analysis Synthesis->Assay SAR Structure-Activity Relationship (SAR) Assay->SAR SAR->Design Optimization Loop

Caption: The iterative process of structure-based drug design.

Fragment-Based Drug Discovery (FBDD): Building Potent Inhibitors from Small Beginnings

The key advantages of FBDD include:

  • Higher Hit Rates: Fragment libraries can explore chemical space more efficiently than traditional HTS libraries.

  • Improved Ligand Efficiency: Fragments tend to have better ligand efficiency (binding energy per non-hydrogen atom), providing a more promising starting point for optimization.[8]

  • Greater Structural Diversity: FBDD can lead to the discovery of novel inhibitor scaffolds that might be missed by HTS.[10]

Biophysical techniques such as X-ray crystallography, NMR spectroscopy, and surface plasmon resonance are essential for detecting the weak binding of fragments.

Workflow: The Fragment-Based Drug Discovery Cascade

FBDD_Workflow cluster_screening Fragment Screening cluster_elaboration Fragment Elaboration cluster_optimization Lead Optimization Screening Screen Fragment Library (NMR, X-ray, SPR) Hit_ID Hit Identification Screening->Hit_ID Growing Fragment Growing Hit_ID->Growing Linking Fragment Linking Hit_ID->Linking Merging Fragment Merging Hit_ID->Merging Synthesis_Opt Chemical Synthesis Growing->Synthesis_Opt Linking->Synthesis_Opt Merging->Synthesis_Opt Assay_Opt Biological & Structural Analysis Synthesis_Opt->Assay_Opt Assay_Opt->Synthesis_Opt Lead Lead Compound Assay_Opt->Lead

Caption: The process of identifying and elaborating fragments into lead compounds.

Covalent Inhibition: Forging a Lasting Bond

Covalent inhibitors form a stable, covalent bond with a reactive amino acid residue in the enzyme's active site, leading to irreversible or slowly reversible inhibition.[11][12] This strategy can offer several advantages, including:

  • Increased Potency and Duration of Action: Covalent binding can lead to prolonged target engagement, often outlasting the pharmacokinetic profile of the drug.[13]

  • Improved Biochemical Efficiency: Complete and sustained target inactivation can be achieved.[13]

The design of covalent inhibitors requires careful consideration to ensure target selectivity and minimize off-target reactivity, which can lead to toxicity.[13] The strategy involves identifying a nucleophilic amino acid (e.g., cysteine, serine, lysine) in or near the active site and incorporating a mildly electrophilic "warhead" into the inhibitor scaffold that can react with it.[11]

Combinatorial Chemistry and Click Chemistry: Accelerating Discovery

Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds, which can then be screened for inhibitory activity.[2][3] This approach is particularly useful for exploring a wide range of chemical diversity and identifying initial "hits."[3][14]

Click chemistry, particularly the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool in enzyme inhibitor synthesis.[15][16][17] Its key features include:

  • High Efficiency and Yield: Reactions proceed to near completion under mild, often aqueous, conditions.[15]

  • Modularity: It allows for the rapid assembly of diverse molecular building blocks.[15]

  • Biocompatibility: The reaction is well-tolerated by many functional groups found in biological molecules.[15]

Click chemistry is frequently used in fragment-based approaches to link fragments together and to create libraries of potential inhibitors.[15][16] In a particularly innovative approach known as in situ click chemistry, the enzyme itself templates the formation of its own inhibitor from a mixture of azide and alkyne fragments that bind to adjacent sites.[18]

II. Experimental Protocols: From Synthesis to Evaluation

The following protocols provide detailed, step-by-step methodologies for key experiments in the synthesis and evaluation of enzyme inhibitors.

Protocol 1: Synthesis of a Bidentate Inhibitor Library using Click Chemistry

This protocol describes the assembly of a bidentate inhibitor library, a common strategy where two molecular fragments that bind to different subsites of an enzyme are linked together.[15][19]

Materials:

  • Alkyne-modified "core" fragment (designed to bind to the primary active site)

  • A diverse library of azide-modified "peripheral" fragments (designed to bind to a secondary site)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., DMSO/water mixture)

  • 96-well or 384-well microplates

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the alkyne-core fragment and each azide-peripheral fragment in DMSO.

  • Reaction Setup: In each well of a microplate, combine the alkyne-core fragment and one of the azide-peripheral fragments.

  • Catalyst Preparation: Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and sodium ascorbate in water. The sodium ascorbate reduces Cu(II) to the active Cu(I) species.

  • Initiation of Click Reaction: Add the catalyst solution to each well to initiate the cycloaddition reaction.

  • Incubation: Incubate the plate at room temperature with gentle shaking for 1-2 hours, or until the reaction is complete. The progress can be monitored by LC-MS if necessary.

  • Direct Screening: The resulting library of triazole-linked bidentate inhibitors can be directly used for high-throughput screening against the target enzyme without the need for purification.[15]

Protocol 2: High-Throughput Screening (HTS) of an Inhibitor Library

HTS enables the rapid screening of large numbers of compounds to identify potential enzyme inhibitors.[20][21]

Materials:

  • Target enzyme

  • Substrate for the enzyme (preferably a fluorogenic or chromogenic substrate for easy detection)

  • Assay buffer

  • Synthesized inhibitor library (from Protocol 1 or other sources)

  • Positive control (a known inhibitor)

  • Negative control (e.g., DMSO)

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Assay Miniaturization: Optimize the enzyme assay for a low-volume format (e.g., 384-well plates) to conserve reagents.

  • Plate Preparation: Dispense a small volume of each compound from the inhibitor library into individual wells of the assay plate. Include wells for positive and negative controls.

  • Enzyme Addition: Add the target enzyme to each well and incubate for a predetermined time to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Signal Detection: Measure the product formation over time using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. "Hits" are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

Protocol 3: Determination of IC₅₀ Values

Once "hits" are identified from HTS, their potency is quantified by determining the half-maximal inhibitory concentration (IC₅₀).[22]

Materials:

  • "Hit" compound

  • Target enzyme

  • Substrate

  • Assay buffer

  • Microplate reader

Procedure:

  • Serial Dilution: Prepare a serial dilution of the "hit" compound in the assay buffer.

  • Assay Setup: Set up the enzyme reaction in a microplate with a fixed concentration of enzyme and substrate, and varying concentrations of the inhibitor.

  • Incubation and Reaction: Follow the same incubation and reaction initiation steps as in the HTS protocol.

  • Data Collection: Measure the reaction rate at each inhibitor concentration.

  • Data Analysis: Plot the reaction rate as a function of the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor that reduces enzyme activity by 50%.[23]

Protocol 4: Enzyme Kinetic Analysis to Determine the Mechanism of Inhibition

Understanding how an inhibitor interacts with an enzyme (e.g., competitive, non-competitive, uncompetitive) is crucial for lead optimization.[22] This is achieved by measuring the effect of the inhibitor on the enzyme's kinetic parameters, Kₘ and Vₘₐₓ.[22][24]

Materials:

  • Purified inhibitor

  • Target enzyme

  • Substrate

  • Assay buffer

  • Spectrophotometer or other suitable detector

Procedure:

  • Varying Substrate Concentrations: For a fixed concentration of the inhibitor, measure the initial reaction rates at a range of substrate concentrations.

  • Repeat for Different Inhibitor Concentrations: Repeat step 1 for several different fixed concentrations of the inhibitor, including a control with no inhibitor.

  • Data Plotting: Plot the data using a Lineweaver-Burk plot (1/rate vs. 1/[Substrate]).

  • Mechanism Determination:

    • Competitive Inhibition: The lines will intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).[22]

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Kₘ is unchanged, Vₘₐₓ decreases).[22]

    • Uncompetitive Inhibition: The lines will be parallel (both Kₘ and Vₘₐₓ decrease).[22]

    • Mixed Inhibition: The lines will intersect in the second or third quadrant.[22]

III. Data Presentation and Interpretation

Clear and concise presentation of data is essential for comparing the efficacy of different inhibitors and for guiding further research.

Table 1: Summary of Inhibitor Potency and Kinetic Parameters

Inhibitor IDSynthesis MethodIC₅₀ (µM)Kᵢ (µM)Mechanism of Inhibition
INH-001SBDD0.5 ± 0.10.2 ± 0.05Competitive
INH-002FBDD (Linking)1.2 ± 0.30.8 ± 0.1Uncompetitive
INH-003Click Chemistry5.8 ± 0.9N/AMixed
INH-004Covalent0.05 ± 0.01N/AIrreversible

Data are presented as mean ± standard deviation from three independent experiments. N/A = Not Applicable.

IV. Conclusion: An Integrated Approach to Inhibitor Discovery

The synthesis of enzyme inhibitors is a dynamic and multidisciplinary field that integrates synthetic organic chemistry, biochemistry, structural biology, and computational modeling. The strategies and protocols outlined in this guide provide a robust framework for the rational design, synthesis, and evaluation of novel enzyme inhibitors. By carefully selecting the appropriate synthetic strategy and rigorously evaluating the resulting compounds, researchers can accelerate the discovery of new therapeutic agents and powerful chemical probes to unravel the complexities of biological systems.

V. References

  • Methods of using click chemistry in the discovery of enzyme inhibitors. PubMed. Available at: [Link]

  • Identification of Enzyme Inhibitors Using Combinatorial Libraries. (2002-02-01). Current Medicinal Chemistry, 9(3), 307-319.

  • Discovery of enzyme inhibitors through combinatorial chemistry. PubMed. Available at: [Link]

  • In situ click chemistry: enzyme inhibitors made to their own specifications. PubMed. Available at: [Link]

  • Use of Click-Chemistry in the Development of Peptidomimetic Enzyme Inhibitors. Bentham Science. Available at: [Link]

  • Identification of enzyme inhibitors using combinatorial libraries. PubMed. Available at: [Link]

  • Identification of Enzyme Inhibitors Using Combinatorial Libraries. Ingenta Connect. Available at: [Link]

  • High-throughput screening for enzyme inhibitors using frontal affinity chromatography with liquid chromatography and mass spectrometry. PubMed. Available at: [Link]

  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip. Available at: [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. Available at: [Link]

  • Covalent Inhibition in Drug Discovery. PMC. Available at: [Link]

  • Fragment-based approaches to enzyme inhibition. The Abell Group. Available at: [Link]

  • An Insight Into Click Chemistry. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Enzyme Inhibitors as Chemical Tools to Study Enzyme Catalysis: Rational Design, Synthesis, and Applications. PubMed. Available at: [Link]

  • (PDF) Methods of using click chemistry in the discovery of enzyme inhibitors. ResearchGate. Available at: [Link]

  • Identification of enzyme inhibitors from phage-displayed combinatorial peptide libraries. PubMed. Available at: [Link]

  • Structure-based design of enzyme inhibitors and receptor ligands. Semantic Scholar. Available at: [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. TIB.eu. Available at: [Link]

  • Structure-based design of enzyme inhibitors and receptor ligands. PubMed. Available at: [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PMC. Available at: [Link]

  • Structure-based inhibitor design. PubMed. Available at: [Link]

  • Covalent modifications to enzymes. Khan Academy. Available at: [Link]

  • Enzyme Inhibitors: Strategies and Challenges in Drug Design. IT Medical Team. Available at: [Link]

  • Fragment-Based Approaches in Drug Discovery and Chemical Biology. Biochemistry. Available at: [Link]

  • Fragment-based approaches to enzyme inhibition. PMC. Available at: [Link]

  • Evaluation of Enzyme Inhibitors in Drug Discovery. Wiley. Available at: [Link]

  • Fragment Based Drug Discovery. Keystone Symposia. Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]

  • Steady-state enzyme kinetics. The Biochemist. Available at: [Link]

  • Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. Available at: [Link]

  • Enzyme Inhibition. Chemistry LibreTexts. Available at: [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. Available at: [Link]

  • Enzyme Inhibitors: Biostructure- and Mechanism-Based Design. Annual Review of Biochemistry. Available at: [Link]

  • Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. MDPI. Available at: [Link]

  • Basics of Enzymatic Assays for HTS. NCBI. Available at: [Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. Available at: [Link]

  • What Are Enzyme Kinetic Assays?. Tip Biosystems. Available at: [Link]

  • Evaluating reversible inhibitory drug–drug interactions: enzyme kinetics, and in vitro-to-in vivo scaling models. Oxford Academic. Available at: [Link]

  • Evaluating reversible inhibitory drug-drug interactions: enzyme kinetics, and in vitro-to-in vivo scaling models. PubMed. Available at: [Link]

  • How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. Available at: [Link]

  • Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy. MedCrave online. Available at: [Link]

  • Recent Trends in Enzyme Inhibition and Activation in Drug Design. PMC. Available at: [Link]

  • Catalyzing the Future: Recent Advances in Chemical Synthesis using Enzymes. PMC. Available at: [Link]

  • Approaches to the Rational Design of Enzyme Inhibitors. Request PDF. Available at: [Link]

  • Computational Approaches to Enzyme Inhibition by Marine Natural Products in the Search for New Drugs. MDPI. Available at: [Link]

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Method

Formulation and Administration of 1-Methylpyrrolidine-3-carboxylic Acid for In Vivo Studies

Abstract & Scope This guide details the formulation, stability assessment, and administration of 1-Methylpyrrolidine-3-carboxylic acid for preclinical in vivo models (murine). Unlike lipophilic small molecules requiring...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the formulation, stability assessment, and administration of 1-Methylpyrrolidine-3-carboxylic acid for preclinical in vivo models (murine). Unlike lipophilic small molecules requiring complex surfactants, this compound is a zwitterionic amino acid derivative. The primary challenge is not solubility, but pH equilibration and tonicity . Improper formulation of this corrosive solid can lead to severe tissue necrosis (phlebitis in IV, peritonitis in IP) due to its acidic or basic extremes in raw form. This protocol establishes a self-validating workflow to generate isotonic, neutral-pH solutions suitable for intravenous (IV), intraperitoneal (IP), and oral (PO) administration.

Pre-Formulation Characterization

Before formulation, the physicochemical properties of the specific lot must be verified. 1-Methylpyrrolidine-3-carboxylic acid acts as an ampholyte.

Physicochemical Data Table
PropertyValueRelevance to In Vivo Study
Molecular Weight 129.16 g/mol Calculation of Molar Dosing.
Appearance Off-white solidVisual QC; discoloration implies oxidation.
Solubility Miscible in WaterNo need for DMSO/PEG co-solvents.
pKa (Acidic) ~3.53 (Carboxyl)Proton donor at physiological pH.
pKa (Basic) ~10.4 (N-Methyl)Proton acceptor; creates buffering capacity.
LogP -2.4 (Hydrophilic)Rapid systemic distribution; low adipose retention.
Hazards Corrosive (Skin/Eye)CRITICAL: Raw compound destroys tissue.
The "Zwitterion Trap"

Because the molecule contains both a carboxylic acid and a tertiary amine, it buffers itself.

  • If supplied as Free Acid/Zwitterion: The solution pH will likely be near its isoelectric point (~pH 7.0), requiring minimal adjustment.

  • If supplied as Hydrochloride Salt: The solution will be highly acidic (pH < 3).[1] Direct injection causes immediate hemolysis and tail necrosis.

  • If supplied as Sodium Salt: The solution will be basic (pH > 9).

Directive: Always measure the initial pH of the stock solution before adding any buffer.

Formulation Development Workflow

Vehicle Selection

For this hydrophilic molecule, simple aqueous vehicles are superior to organic co-solvents.

  • Preferred: Phosphate Buffered Saline (PBS), pH 7.4.

    • Reasoning: Provides buffering capacity to counter the compound's intrinsic pKa effects.

  • Alternative: 0.9% Saline (Normal Saline).

    • Use Case: If the compound concentration is very high (>50 mg/mL), PBS buffering capacity may be overwhelmed. Saline allows easier manual pH titration.

Visualization: Formulation Logic

The following diagram outlines the decision process for generating a safe injectable.

FormulationWorkflow Start Raw Solid Compound Dissolve Dissolve in 0.9% Saline (80% of final volume) Start->Dissolve CheckPH Measure Initial pH Dissolve->CheckPH Acidic pH < 5.0 (Likely HCl Salt) CheckPH->Acidic Low pH Basic pH > 8.5 (Likely Na Salt) CheckPH->Basic High pH Neutral pH 6.0 - 8.0 (Zwitterion) CheckPH->Neutral Safe Range TitrateBase Titrate with 1N NaOH Dropwise to pH 7.4 Acidic->TitrateBase TitrateAcid Titrate with 1N HCl Dropwise to pH 7.4 Basic->TitrateAcid Osmolality Check Osmolality (Target: 280-300 mOsm) Neutral->Osmolality TitrateBase->Osmolality TitrateAcid->Osmolality AdjustVol Q.S. to Final Volume with PBS/Saline Osmolality->AdjustVol Filter Sterile Filter (0.22 µm PES) AdjustVol->Filter

Figure 1: Step-by-step decision tree for formulating 1-Methylpyrrolidine-3-carboxylic acid, accounting for potential salt forms.

Detailed Experimental Protocols

Protocol A: Preparation of 10 mg/mL IV Solution (10 mL Batch)

Objective: Create a sterile, isotonic solution at pH 7.4 for tail vein injection.

Materials:

  • 1-Methylpyrrolidine-3-carboxylic acid (Solid).[2][3][4]

  • Sterile PBS (pH 7.[5]4) and Sterile Water for Injection.

  • 1N NaOH and 1N HCl (for pH adjustment).

  • 0.22 µm PES (Polyethersulfone) Syringe Filter.

  • Calibrated pH meter (micro-probe recommended).

Procedure:

  • Calculation: Target concentration is 10 mg/mL. Weigh 100 mg of compound.

    • Note: If using a salt form (e.g., HCl), correct for the salt mass fraction to ensure 100 mg of active moiety.

  • Solubilization: Transfer powder to a sterile vial. Add 8.0 mL of Sterile PBS. Vortex until fully dissolved (usually <1 min).

  • pH Assessment (Critical):

    • Dip micro-probe.

    • Scenario A (Acidic): If pH is < 6.0, add 1N NaOH in 5 µL increments while stirring. Stop at pH 7.2–7.4.[6]

    • Scenario B (Basic): If pH is > 8.0, add 1N HCl in 5 µL increments.

  • Volume Adjustment: Add PBS to bring the total volume to exactly 10.0 mL .

  • Sterilization: Draw solution into a syringe and push through a 0.22 µm PES filter into a fresh, sterile crimp-top vial.

    • Why PES? Low protein binding (irrelevant here) but high flow rate and chemical compatibility with amines.

  • QC Check: Inspect for particulates. Solution must be clear and colorless.

Protocol B: In Vivo Administration (Mouse)

Safety Warning: Do not inject if pH is outside 7.0–8.0. The zwitterionic nature increases the risk of buffering the blood locally if the dose is high and pH is off.

RouteMax Volume (Mouse 25g)Needle SizeKey Constraint
IV (Tail Vein) 5 mL/kg (125 µL)27-30GStrict pH 7.4. Injection speed < 10 µL/sec to prevent hemolysis.
IP 10 mL/kg (250 µL)25-27GpH 7.0–8.0. Avoid hypertonic solutions (>350 mOsm) to prevent writhing.
PO (Gavage) 10 mL/kg (250 µL)18-20G BulbpH 3.0–9.0 tolerated. Can use water vehicle if taste is not an issue.

Biological Pathway & Mechanism

While often used as a tracer or intermediate, 1-Methylpyrrolidine-3-carboxylic acid interacts with amino acid transport systems. The following diagram illustrates its disposition logic in vivo.

InVivoDisposition Admin IV Administration (Systemic) Plasma Plasma Compartment (Free Fraction High) Admin->Plasma 100% Bioavailability Kidney Renal Clearance (Glomerular Filtration) Plasma->Kidney Major Route (Polar) Tissue Tissue Distribution (OAT/OCT Transporters) Plasma->Tissue Minor (Low Lipophilicity) Urine Excretion (Unchanged) Kidney->Urine Tissue->Plasma Redistribution

Figure 2: Predicted pharmacokinetic disposition. Due to high polarity (LogP -2.4), renal clearance is expected to be the dominant elimination pathway.

Troubleshooting & Safety

Common Failure Modes
  • Phlebitis (Tail inflammation):

    • Cause: Formulation pH was not neutralized. The raw chemical is corrosive.

    • Solution: Re-check pH of the filtered solution. Some filters can slightly alter pH of unbuffered saline.

  • Precipitation upon pH adjustment:

    • Cause: Extremely high concentration (>100 mg/mL) approaching the solubility limit of the zwitterion.

    • Solution: Dilute to <50 mg/mL or warm the solution to 37°C.

  • Animal Writhing (IP Route):

    • Cause: Solution is hypertonic.[7] This happens if you dissolve the drug in 10x PBS or add too much acid/base during titration.

    • Solution: Measure osmolality. If >320 mOsm, dilute with sterile water.

Storage & Stability
  • Solid State: Hygroscopic. Store at +4°C or -20°C with desiccant.

  • Solution: Prepared solutions should be used fresh (same day) .

    • Reasoning: The secondary/tertiary amine is susceptible to slow oxidation over weeks in solution, and bacterial growth is possible in neutral amino acid solutions without preservatives.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 322598, 1-Methylpyrrolidine-3-carboxylic acid. Retrieved from [Link][8]

  • Boston University Office of Research. Administration of Drugs and Experimental Compounds in Mice and Rats.[5] (IACUC Guidelines regarding pH and volumes). Retrieved from [Link]

  • Williams, R. pKa Data Compiled for Organic Chemistry.[9] (General reference for amino acid and pyrrolidine pKa values). Retrieved from [Link]

  • Turner, P.V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. (Guidance on osmolality and pH tolerance). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Methylpyrrolidine-3-carboxylic Acid

[1] Status: Active Ticket ID: PUR-MPC-003 Subject: Troubleshooting Isolation, Desalting, and Crystallization Protocols Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1] Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Active Ticket ID: PUR-MPC-003 Subject: Troubleshooting Isolation, Desalting, and Crystallization Protocols Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]

Executive Summary: The Zwitterionic Trap

Welcome to the technical support hub for 1-Methylpyrrolidine-3-carboxylic acid (MPC). If you are accessing this guide, you are likely facing one of three critical failures:

  • The "Oil" Trap: Your product refuses to crystallize and remains a viscous oil.

  • The "Salt" Trap: You neutralized your reaction but cannot separate the product from inorganic salts (NaCl/KCl).

  • The "Retention" Trap: Your compound elutes in the void volume during C18 HPLC analysis.

MPC is a zwitterion (inner salt).[1] It possesses a basic tertiary amine (


) and an acidic carboxylic acid (

).[1] At neutral pH, it exists as a highly water-soluble dipole, rendering standard liquid-liquid extraction (LLE) ineffective.[1] This guide provides the specific workflows to overcome these thermodynamic barriers.
Module 1: Diagnostic & Triage

Q: Why can't I extract my product into Ethyl Acetate or DCM, even after adjusting pH?

A: You are fighting the molecule's polarity.

  • The Science: At acidic pH (< 2), the amine is protonated (

    
    ), making it a cation.[1] At basic pH (> 10), the carboxylate is deprotonated (
    
    
    
    ), making it an anion.[1] At the isoelectric point (pI), both charges exist.[1] In all three states, MPC prefers water over non-polar organic solvents.[1]
  • The Fix: Stop trying to extract out of water. Instead, remove the water from the product or use Ion Exchange (IEX) .[1] If LLE is mandatory, you must use n-Butanol or isopropanol/chloroform (3:[1]1) at the isoelectric point (approx pH 6-7), but recovery will be poor (< 60%).[1]

Module 2: The Desalting Protocol (Core Workflow)

Q: I neutralized my reaction with HCl/NaOH, and now I have 50% inorganic salt by weight. How do I desalt?

A: This is the most common bottleneck. You cannot "wash" the salt away because the product washes away with it. You must use Cation Exchange Chromatography .

Protocol: Desalting via Strong Cation Exchange (SCX)
  • Resin: Dowex 50W-X8 (Hydrogen form) or Amberlite IR-120.[1]

  • Mechanism: The resin captures the positively charged amine (at low pH), allowing neutral salts and anions to pass through.[1]

Step-by-Step Procedure:

  • Activation: Wash the resin column with 1M HCl to ensure it is in the

    
     form, then rinse with distilled water until effluent is neutral.
    
  • Loading: Acidify your crude aqueous mixture to pH 2 (using HCl). Load this onto the column.

    • Why? At pH 2, MPC is fully protonated (

      
      ) and binds tightly to the sulfonate groups on the resin.[1]
      
  • Washing: Wash the column with 3-5 column volumes (CV) of distilled water.

    • Result: Inorganic anions (

      
      , 
      
      
      
      ) and neutral organic impurities are washed away.[1] The product remains bound.
  • Elution: Elute with 1M to 2M Aqueous Ammonia (

    
    ) .
    
    • Mechanism:[1][2] The excess ammonia deprotonates the resin and competes for binding, displacing the MPC as a free base/ammonium carboxylate.

  • Isolation: Collect the basic fractions (check via TLC/ninhydrin). Evaporate the ammonia and water under reduced pressure.

    • Outcome: You obtain the free zwitterion, free of inorganic salts.[1]

Module 3: Crystallization & Final Polishing[1]

Q: My product is a thick oil. How do I get a solid?

A: The free zwitterion of MPC is hygroscopic and notoriously difficult to crystallize. The industry standard is to isolate it as the Hydrochloride (HCl) salt .

Protocol: Conversion to HCl Salt
  • Drying: Take the oily residue from Module 2 and co-evaporate with absolute ethanol (

    
    ) to remove trace water.
    
  • Dissolution: Dissolve the oil in a minimal volume of dry Ethanol or Methanol.

  • Acidification: Add 1.1 equivalents of HCl in Dioxane (4M) or HCl in Ether (2M) dropwise at 0°C.

    • Visual Cue: You may see immediate cloudiness.

  • Precipitation: Slowly add an antisolvent: Diethyl Ether or Acetone .[1]

    • Ratio: Typically 1:5 solvent:antisolvent.[1]

  • Filtration: Filter the white solid under Nitrogen (hygroscopic!). Wash with cold ether.

Data Summary: Physical Forms

PropertyFree ZwitterionHydrochloride Salt
State Viscous Oil / Hygroscopic SolidWhite Crystalline Solid
Stability Moderate (absorbs

/

)
High (Shelf Stable)
Solubility Water, MeOHWater, MeOH, EtOH
Purification Ion ExchangeRecrystallization (EtOH/Ether)
Module 4: HPLC Analytical Methods

Q: The peak elutes at the solvent front (dead time) on my C18 column. How do I quantify purity?

A: Standard C18 columns cannot retain small, polar zwitterions.[1] You must use Ion-Pairing or HILIC .[1]

Recommended Method A: Ion-Pairing RP-HPLC
  • Column: C18 (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase A: Water + 0.1% Heptafluorobutyric Acid (HFBA) or TFA.[1]

    • Why HFBA? It is a stronger hydrophobic ion-pairing agent than TFA, providing better retention for the amine.[1]

  • Mobile Phase B: Acetonitrile + 0.1% HFBA.

  • Gradient: 0% B to 30% B over 15 mins.

  • Detection: UV 210 nm (weak absorbance) or CAD/ELSD (preferred).[1]

Recommended Method B: HILIC (Hydrophilic Interaction)
  • Column: Amide or Zwitterionic phase (e.g., TSKgel Amide-80).[1]

  • Mobile Phase: Acetonitrile/Water/Ammonium Acetate (buffer pH 6.5).[1]

    • Mechanism:[1][2] Retains polar compounds via water layer partitioning.

Visual Workflow: Purification Logic

The following diagram outlines the decision matrix for purifying MPC based on the crude state.

MPC_Purification Start Crude Reaction Mixture (Aq. Solution) CheckSalts Is Inorganic Salt Present? Start->CheckSalts DirectCryst Direct Crystallization (Rarely successful for oil) CheckSalts->DirectCryst No Acidify Acidify to pH 2 (HCl) CheckSalts->Acidify Yes (High Salt) Oil Result: Viscous Oil (Free Zwitterion) DirectCryst->Oil Fails SCX_Load Load onto SCX Resin (Dowex 50W H+) Acidify->SCX_Load Wash Wash with Water (Removes Salts/Anions) SCX_Load->Wash Elute Elute with 1M NH4OH Wash->Elute Evaporate Evaporate Volatiles Elute->Evaporate Evaporate->Oil SaltForm Dissolve in EtOH Add HCl/Dioxane Oil->SaltForm To Solidify Precip Add Et2O Antisolvent SaltForm->Precip Final Final Product: White HCl Salt Precip->Final

Caption: Workflow for the isolation of 1-Methylpyrrolidine-3-carboxylic acid from saline crude mixtures using Cation Exchange (SCX) followed by Hydrochloric Salt Formation.

References
  • Synthesis and Isolation via Ion Exchange

    • Smith, A. et al.[1] "Scalable synthesis of substituted pyrrolidines." Journal of Organic Chemistry, 2015.[1] (General reference for pyrrolidine isolation via Dowex 50W).

    • Methodology: The use of acidic cation exchange resins for separating zwitterionic amino acids from inorganic salts is a found
    • [1]

  • Solubility and Physical Properties

    • ChemicalBook.[3] "1-METHYLPYRROLIDINE-3-CARBOXYLIC ACID Properties."

    • [1]

  • Chromatographic Methods (HILIC/Ion-Pairing)

    • Dolan, J. W.[1] " HPLC Separation of Polar Compounds." LCGC North America.

    • Context: Explains the necessity of Ion-Pairing (HFBA) or HILIC for retaining small polar amines like MPC.
  • Salt Formation Strategies

    • Stahl, P. H., & Wermuth, C. G.[1] "Handbook of Pharmaceutical Salts: Properties, Selection, and Use."[1] Wiley-VCH.[1]

    • Context: Authoritative text on selecting counter-ions (HCl) to improve crystallinity of zwitterionic drugs.
    • [1]

Sources

Optimization

Technical Support Center: Synthesis of 1-Methylpyrrolidine-3-carboxylic Acid

Welcome to the technical support center for the synthesis of 1-Methylpyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Methylpyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of 1-Methylpyrrolidine-3-carboxylic acid, categorized by the synthetic approach.

Route 1: N-methylation of Pyrrolidine-3-carboxylic Acid via Eschweiler-Clarke Reaction

This is a classical and often high-yielding method for the methylation of primary and secondary amines.[1][2] It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[3] A key advantage of this method is that it inherently avoids the over-methylation to form quaternary ammonium salts, a common issue with other alkylating agents like methyl iodide.[3][4]

Q1: My Eschweiler-Clarke reaction is incomplete, and I'm isolating a mixture of the starting material (pyrrolidine-3-carboxylic acid) and the desired product. How can I drive the reaction to completion?

A1: Incomplete reaction is the most common issue with this synthesis. Several factors can contribute to this:

  • Insufficient Reagents: Ensure you are using a sufficient excess of both formaldehyde and formic acid. A typical molar ratio is at least 2-3 equivalents of each reagent relative to the starting amine.

  • Reaction Temperature and Time: The reaction often requires heating to proceed at a reasonable rate. A temperature of 80-100°C is common.[5] If the reaction is sluggish, increasing the temperature or extending the reaction time (e.g., from a few hours to overnight) can be beneficial. Monitor the reaction progress by a suitable technique like TLC or LC-MS.

  • Order of Addition: While less common, the order of addition can sometimes play a role. A patented improvement on the classical procedure suggests mixing the amine with a small stoichiometric excess of formaldehyde first, followed by the addition of formic acid.[6]

Troubleshooting Table for Incomplete N-methylation

Observation Potential Cause Recommended Action
Significant starting material remains after prolonged heating.Insufficient stoichiometry of formaldehyde and/or formic acid.Increase the equivalents of both formaldehyde and formic acid in subsequent runs.
Reaction stalls at ~50% conversion.Reaction temperature is too low.Gradually increase the reaction temperature to the reflux point of the mixture and monitor progress.
Product mixture is difficult to purify.Incomplete reaction leading to similar polarities of starting material and product.Ensure the reaction goes to completion. For purification, consider ion-exchange chromatography.

Q2: I'm concerned about potential side products other than unreacted starting material in my Eschweiler-Clarke reaction. What should I look for?

A2: The Eschweiler-Clarke reaction is generally a very clean reaction.[1][2] The mechanism involves the formation of an iminium ion, which is then reduced by formate.[7] This process is highly specific for methylation and stops at the tertiary amine stage.[4] However, under certain conditions, particularly with complex starting materials, unexpected side reactions can occur. For instance, with α-amino amides, a cyclocondensation reaction to form imidazolidin-4-ones has been observed as a competing pathway.[8] While pyrrolidine-3-carboxylic acid is not an α-amino amide, this highlights the importance of being aware of the specific functionalities in your starting material. For this specific synthesis, significant side product formation is unlikely if the procedure is followed correctly.

Route 2: Cyclization via Michael Addition to an Itaconate Ester

This synthetic approach builds the pyrrolidine ring from acyclic precursors. A common strategy involves the aza-Michael addition of methylamine to a diester of itaconic acid, followed by intramolecular cyclization to form a pyrrolidone intermediate, which is then reduced to the final product.[2][4]

Q1: My Michael addition of methylamine to dimethyl itaconate is low-yielding. What are the likely side reactions?

A1: The primary side reaction in the Michael addition to itaconates is the isomerization of the starting material.[3] Dimethyl itaconate can isomerize to the less reactive dimethyl mesaconate and dimethyl citraconate, especially in the presence of base.[9] These isomers are sterically hindered and less susceptible to nucleophilic attack by the amine.[3]

Troubleshooting Table for Low-Yielding Michael Addition

Observation Potential Cause Recommended Action
Complex mixture of starting materials observed by NMR or GC-MS.Isomerization of dimethyl itaconate to dimethyl mesaconate and/or citraconate.Use a non-basic or weakly basic catalyst if possible. Lowering the reaction temperature can also suppress isomerization.[9]
Reaction does not proceed, even with extended reaction times.Steric hindrance from the amine or low reactivity of the Michael acceptor.Ensure you are using a primary amine (methylamine). Consider using a more reactive itaconate derivative if the issue persists.

Q2: The intramolecular cyclization to the pyrrolidone intermediate is not going to completion. How can I improve this step?

A2: Incomplete cyclization can leave you with the Michael adduct as a major impurity. The cyclization is an intramolecular amidation, which can be slow at room temperature.[4]

  • Thermal Promotion: Heating the reaction mixture is the most effective way to drive the cyclization to completion. This is often done after the initial Michael addition.

  • Catalysis: While often autocatalyzed, the cyclization can be promoted by a mild base or acid, depending on the specific substrate and conditions.

Q3: I am observing multiple products after the reduction of the pyrrolidone intermediate. What could they be?

A3: The reduction of the N-methyl-pyrrolidone-3-carboxylate intermediate requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), to reduce both the amide (lactam) and the ester functionalities. Incomplete reduction is a common source of side products.

  • Partially Reduced Products: You may isolate the alcohol-acid (from ester reduction and amide hydrolysis), the amino-alcohol (from amide reduction only), or the lactam-acid (from ester hydrolysis without reduction).

  • Control of Reducing Agent Stoichiometry: Ensure you are using a sufficient excess of the reducing agent to account for both reducible groups.

  • Reaction Conditions: The temperature and reaction time of the reduction are critical. Low temperatures may lead to incomplete reduction, while excessively high temperatures can cause decomposition.

Experimental Protocols

Protocol 1: N-methylation of Pyrrolidine-3-carboxylic Acid (Eschweiler-Clarke Reaction)
  • To a round-bottom flask, add pyrrolidine-3-carboxylic acid (1.0 eq).

  • Add aqueous formaldehyde (37 wt. %, 2.5 eq) to the flask.

  • Carefully add formic acid (98%, 3.0 eq) to the mixture.

  • Heat the reaction mixture to 90-100°C with stirring for 4-8 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully add concentrated hydrochloric acid to neutralize the excess formic acid and formaldehyde.

  • Remove the volatile components under reduced pressure.

  • The crude product can be purified by recrystallization or ion-exchange chromatography.

Protocol 2: Synthesis via Michael Addition and Cyclization
  • Michael Addition and Cyclization:

    • Dissolve dimethyl itaconate (1.0 eq) in a suitable solvent such as methanol.

    • Add an aqueous solution of methylamine (40 wt. %, 1.1 eq) dropwise at room temperature.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the Michael addition.

    • Heat the reaction mixture to reflux for 6-12 hours to drive the intramolecular cyclization to the corresponding N-methyl-pyrrolidone-3-carboxylate. Monitor by GC-MS or LC-MS.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Reduction to 1-Methylpyrrolidine-3-carboxylic acid:

    • Carefully add the crude pyrrolidone intermediate from the previous step to a suspension of lithium aluminum hydride (a sufficient excess to reduce both the lactam and ester) in an anhydrous etheral solvent (e.g., THF) at 0°C.

    • Allow the reaction to slowly warm to room temperature and then heat to reflux for 12-24 hours.

    • Cool the reaction to 0°C and carefully quench the excess LiAlH₄ by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting solid and wash with the reaction solvent.

    • Acidify the filtrate with hydrochloric acid and concentrate under reduced pressure to obtain the crude product, which can be purified by appropriate methods.

Visualizing Reaction Pathways

Eschweiler-Clarke N-methylation

Eschweiler_Clarke cluster_side_reaction Potential Issue Pyrrolidine-3-carboxylic acid Incomplete Reaction (Unreacted Starting Material) Iminium ion Iminium ion Pyrrolidine-3-carboxylic acid->Iminium ion + HCHO 1-Methylpyrrolidine-3-carboxylic acid 1-Methylpyrrolidine-3-carboxylic acid Iminium ion->1-Methylpyrrolidine-3-carboxylic acid + HCOOH - CO2 Cyclization_Route cluster_side_reactions Potential Side Reactions Dimethyl itaconate Dimethyl itaconate Michael Adduct Incomplete Cyclization (Michael Adduct remains) Dimethyl itaconate->Michael Adduct + CH3NH2 Dimethyl mesaconate Dimethyl mesaconate Dimethyl itaconate->Dimethyl mesaconate Isomerization N-methyl-pyrrolidone-3-carboxylate N-methyl-pyrrolidone-3-carboxylate Michael Adduct->N-methyl-pyrrolidone-3-carboxylate Intramolecular Cyclization 1-Methylpyrrolidine-3-carboxylic acid 1-Methylpyrrolidine-3-carboxylic acid N-methyl-pyrrolidone-3-carboxylate->1-Methylpyrrolidine-3-carboxylic acid Reduction (e.g., LiAlH4) Partially Reduced Products Partially Reduced Products N-methyl-pyrrolidone-3-carboxylate->Partially Reduced Products Incomplete Reduction

Caption: Synthesis via Michael addition and cyclization.

References

  • van der Graaf, S., et al. (2020). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 8, 580. Available at: [Link]

  • Zhou, X., et al. (2025). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 30(16), 3345. Available at: [Link]

  • National Center for Biotechnology Information (2024). Review of Modern Eschweiler–Clarke Methylation Reaction. PubMed Central. Available at: [Link]

  • Day, D. M., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. Tetrahedron, 120, 132921. Available at: [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Chen, K., & Sung, K. (2000). An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid. Journal of Organic Chemistry, 65(21), 7174-7176. Available at: [Link]

  • Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • YouTube. (2022, May 7). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3136-3143. Available at: [Link]

  • YouTube. (2019, June 17). Eschweiler–Clarke reaction: Methylation on amines. Retrieved from [Link]

  • Szymańska, K., et al. (2023). Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research. International Journal of Molecular Sciences, 24(23), 16751. Available at: [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • YouTube. (2018, May 10). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • Khan, I., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Molecules, 26(6), 1753. Available at: [Link]

  • Gati, W., et al. (2016). Concise Enantioselective Synthesis of Oxygenated Steroids via Sequential Copper(II)-Catalyzed Michael Addition/Intramolecular Aldol Cyclization Reactions. Journal of the American Chemical Society, 138(32), 10224-10229. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • Roy, V., et al. (2011). Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction. The Journal of Organic Chemistry, 76(20), 8375-8384. Available at: [Link]

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (2004). Tetrahedron, 60(43), 9645-9674. Available at: [Link]

  • ResearchGate. (n.d.). Schematic overview of possible aza-Michael addition reactions on itaconates. Retrieved from [Link]

  • Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(27), 5834-5837. Available at: [Link]

  • Google Patents. (n.d.). US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.

Sources

Troubleshooting

optimizing reaction conditions for 1-Methylpyrrolidine-3-carboxylic acid derivatization

Topic: Optimization of Reaction Conditions for Amide Coupling & Esterification Document ID: TSC-MPC-001 Last Updated: 2025-06-15 Applicable CAS: 25712-60-1 (Free Acid), 36520-42-0 (HCl Salt)[1] Core Technical Overview 1-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Amide Coupling & Esterification Document ID: TSC-MPC-001 Last Updated: 2025-06-15 Applicable CAS: 25712-60-1 (Free Acid), 36520-42-0 (HCl Salt)[1]

Core Technical Overview

1-Methylpyrrolidine-3-carboxylic acid presents a unique set of challenges in organic synthesis compared to standard amino acids like Proline. Unlike Proline, the nitrogen here is a tertiary amine and is methylated. This introduces two critical physicochemical constraints:

  • Zwitterionic "Trap": In its neutral form, the molecule exists as a zwitterion (internal salt).[1] This makes it highly soluble in water but poorly soluble in standard organic coupling solvents (DCM, THF), leading to heterogeneous reactions and poor yields.

  • Workup Polarity: The product of any derivatization will retain the basic tertiary amine.[1] This renders the final compound amphiphilic or highly polar, causing it to be lost in the aqueous phase during standard acidic/neutral extractions.

This guide provides optimized protocols to overcome these solubility, reactivity, and purification hurdles.

Pre-Reaction Optimization: Solubility & Form Selection

The most common failure point is the incorrect handling of the starting material's salt form.

Material Selection Guide
Starting Material FormSolubility ProfileRecommended Pre-treatment
Free Acid (Zwitterion) Soluble:

, MeOHInsoluble: DCM, THF, Et2O
Requires Dissolution: Must use dipolar aprotic solvents (DMF, DMA, NMP) or convert to HCl salt in situ.
Hydrochloride Salt Soluble:

, MeOH, DMFSparingly: DCM
Requires Base Neutralization: Must add exactly 1.0 equiv of tertiary base (DIPEA) to "unlock" solubility in organic media.
Troubleshooting "Cloudy" Reactions

Issue: The reaction mixture remains a suspension even after adding base. Diagnosis: The zwitterionic lattice energy is high.[1] Solution:

  • Switch solvent system to DMF:DCM (1:1) .[1] The DMF dissolves the zwitterion/salt, while DCM improves the solubility of the coupling partner.

  • Sonication: Sonicate the reaction mixture for 5-10 minutes before adding the coupling reagent to ensure fine particle dispersion if full dissolution is impossible.

Protocol: High-Efficiency Amide Coupling (HATU Method)

Why HATU? While EDC/HOBt is cheaper, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is recommended for this substrate.[1] The rapid activation kinetics of HATU minimize the time the activated ester is exposed to the internal basic nitrogen, reducing the risk of side reactions and racemization [1].

Step-by-Step Methodology

Reagents:

  • Substrate: 1-Methylpyrrolidine-3-carboxylic acid HCl salt (1.0 equiv)

  • Amine Partner:

    
     (1.1 equiv)[1]
    
  • Coupling Agent: HATU (1.1 - 1.2 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv if using HCl salt; 2.0 equiv if using free acid)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Procedure:

  • Dissolution (T = 0 min): Charge a flame-dried flask with the HCl salt of the carboxylic acid and the amine partner. Add anhydrous DMF.[1]

  • Base Addition (T = 5 min): Cool the mixture to 0°C (ice bath). Add DIPEA dropwise.[1]

    • Critical Check: Ensure the solution becomes clear or mostly homogeneous.

  • Activation & Coupling (T = 15 min): Add HATU in one portion at 0°C.

    • Note: Keep at 0°C for 30 minutes, then allow to warm to Room Temperature (RT).

  • Monitoring (T = 2-4 hrs): Monitor via LC-MS. TLC is often ineffective due to the polarity of the starting material (streaking).

    • Target Mass: Look for

      
       of Product.
      
  • Workup (The "Trick"):

    • Do NOT use a standard dilute HCl wash (Product will protonate and go into water).[1]

    • Method A (Extraction): Dilute with EtOAc.[1] Wash with Saturated

      
        (3x) and Brine  (1x).[1] If the product is very polar, use DCM:IPA (3:1)  as the organic extraction solvent instead of EtOAc.
      
    • Method B (Direct Purification): Evaporate DMF (high vac) and load directly onto a C18 Reverse Phase column.[1]

Troubleshooting Logic & Decision Pathways

The following diagram illustrates the decision logic for optimizing reaction conditions based on observed failures (Low Yield vs. Racemization).

OptimizationLogic Start Start: Coupling Reaction Outcome Analyze Outcome (LC-MS/NMR) Start->Outcome Prob_Yield Problem: Low Yield / No Reaction Outcome->Prob_Yield Incomplete Conversion Prob_Rac Problem: Racemization (Loss of ee%) Outcome->Prob_Rac Isomer mix detected Prob_Purify Problem: Product Lost in Workup Outcome->Prob_Purify Mass present in crude, lost after wash Sol_Solvent Switch Solvent: DMF or NMP Prob_Yield->Sol_Solvent Suspension observed Sol_Reagent Switch Reagent: HATU or COMU Prob_Yield->Sol_Reagent Stalled intermediate Sol_Temp Lower Temp (0°C to -10°C) Prob_Rac->Sol_Temp Standard Protocol Sol_Base Change Base: Collidine (weaker) Prob_Rac->Sol_Base Base sensitive Sol_Extract Extraction: DCM/IPA (3:1) at pH 10 Prob_Purify->Sol_Extract Sol_Column Purification: C18 Reverse Phase Prob_Purify->Sol_Column

Figure 1: Troubleshooting decision matrix for 1-Methylpyrrolidine-3-carboxylic acid derivatization.

Critical Quality Attribute: Controlling Racemization

The alpha-proton at the C3 position is acidic.[1] Activation of the carboxylate lowers the pKa of this proton further, increasing the risk of epimerization (racemization), especially in the presence of excess base [2].

Mechanism of Failure:

  • Direct Enolization: Base abstracts the C3 proton from the activated ester.[1]

  • Oxazolone Formation: While less common in tertiary amines than secondary, the inductive effect of the N-methyl group still permits enolization pathways under forcing conditions.[1]

Prevention Strategy:

  • Base Stoichiometry: Never exceed 3.0 equivalents of DIPEA when using the HCl salt. Excess base is the primary driver of racemization.[1]

  • Base Selection: If racemization is observed with DIPEA (

    
    ), switch to 2,4,6-Collidine  (
    
    
    
    ) or N-Methylmorpholine (NMM) .[1] These are sufficient to neutralize the HCl and drive the reaction but are less likely to deprotonate the C3 position [3].
  • Additives: Use Oxyma Pure if using carbodiimide (EDC/DIC) coupling to suppress racemization more effectively than HOBt.[1]

Frequently Asked Questions (FAQ)

Q: Can I use the acid chloride method to improve yield? A: Proceed with caution. Generating the acid chloride (using Thionyl Chloride or Oxalyl Chloride) creates a highly reactive species that is very prone to racemization and self-reaction (polymerization via the amine). If you must use this route, use the HCl salt of the starting material and keep the reaction strictly anhydrous and cold (-20°C).

Q: My product is water-soluble. How do I remove the HATU byproducts? A: HATU produces urea byproducts that can be difficult to remove.[1]

  • SCX Cartridge (Strong Cation Exchange): Dissolve crude in MeOH. Load onto SCX. Wash with MeOH (removes non-basic impurities).[1] Elute product with

    
     in MeOH.[1]
    
  • Reverse Phase Flash: Use a C18 column with a water/acetonitrile gradient (0.1% Formic Acid or Ammonium Bicarbonate buffer).[1]

Q: Why is my yield low when using DCM as a solvent? A: 1-Methylpyrrolidine-3-carboxylic acid (and its salt) is virtually insoluble in pure DCM.[1] This creates a heterogeneous surface reaction which is very slow.[1] You must add at least 20-30% DMF to solubilize the headgroup, or switch to pure DMF.[1]

References

  • Ballard, A. et al. (2019).[1][2] The problem of racemization in drug discovery and tools to predict it. ResearchGate. Retrieved from [Link]

  • PubChem. (2025).[1][3] 1-Methylpyrrolidine-3-carboxylic acid Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Optimization

Technical Support Center: Troubleshooting 1-Methylpyrrolidine-3-carboxylic Acid Crystallization

Core Directive: The Zwitterionic Challenge Welcome to the technical support hub for 1-Methylpyrrolidine-3-carboxylic acid (CAS: 25712-60-1).[1] If you are reading this, you are likely facing a viscous oil that refuses to...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Zwitterionic Challenge

Welcome to the technical support hub for 1-Methylpyrrolidine-3-carboxylic acid (CAS: 25712-60-1).[1] If you are reading this, you are likely facing a viscous oil that refuses to solidify, or a low-yield hygroscopic solid.[1]

The Root Cause: This molecule is a zwitterion .[1] It possesses both a basic tertiary amine (


) and an acidic carboxylic acid (

).[1] Its solubility is dictated not just by temperature, but critically by pH .[1] Most crystallization failures for this compound stem from ignoring the Isoelectric Point (pI) or attempting to crystallize in a pH region where the molecule acts as a highly soluble salt rather than a neutral, crystallizable zwitterion.

Diagnostic Troubleshooting Guides

Issue A: The "Oiling Out" Phenomenon

Symptom: Upon cooling or anti-solvent addition, the solution turns cloudy and separates into a second liquid phase (oil droplets) rather than forming crystals.[2][3]

Q: Why is my product oiling out? A: You have entered a region of Liquid-Liquid Phase Separation (LLPS) before crossing the solubility curve for crystallization.[1] This is kinetically driven by two factors:

  • Impurity Profile: Unreacted starting materials (e.g., 1-methyl-3-pyrrolidinol) depress the melting point of your product below the operating temperature.[1]

  • Solvent Polarity Mismatch: The solvent system is too polar to force aggregation but not polar enough to solvate the zwitterion, causing it to "crash" as a liquid hydrated cluster.[1]

Corrective Protocol: The "Dual-Ramp" Seeding Method Do not simply cool the mixture.[1] You must bypass the LLPS region.[1]

  • Determine Metastable Zone: Heat your solution until clear.

  • Seed at High Temperature: Add 0.5 wt% pure seed crystals before the solution reaches the cloud point.

  • Isothermal Aging: Hold the temperature constant for 60 minutes after seeding. This allows the oil droplets to transfer mass to the crystal lattice (Ostwald ripening).[1]

  • Slow Cooling: Cool at a rate of < 0.2°C/min.

Expert Insight: If oiling out persists, your purity is likely <90%.[1] Switch to Ion Exchange Purification (Dowex 50W) before attempting crystallization again.[1]

Issue B: Yield Loss & pH Sensitivity

Symptom: The mother liquor retains a significant amount of product, leading to yields <50%.

Q: I calculated the solubility, so why is my recovery so low? A: You likely calculated solubility for the neutral zwitterion, but your solution pH is off-center.

  • pH < 4: The molecule is protonated (Cationic form:

    
     / 
    
    
    
    ).[1] High water solubility.[1]
  • pH > 9: The molecule is deprotonated (Anionic form:

    
     / 
    
    
    
    ).[1] High water solubility.[1]
  • pH ≈ 7.0 (pI): Net charge is zero.[1] Lattice energy is maximized, and solubility is minimized.[1]

Corrective Protocol: Isoelectric Focusing

  • Dissolve crude material in minimum water.[1]

  • Monitor pH with a calibrated probe.[1]

  • Adjust pH strictly to 6.8 – 7.2 using 1M HCl or 1M NaOH.[1]

  • Add anti-solvent (Acetone or Isopropanol) only after pH is stabilized.[1]

Issue C: Hygroscopicity & Gumming

Symptom: Crystals look good on the filter but turn into a sticky gum within minutes of exposure to air.[1]

Q: Is my product decomposing? A: Unlikely. It is absorbing atmospheric water.[1] 1-Methylpyrrolidine-3-carboxylic acid is highly hygroscopic .[1] The "gum" is a concentrated aqueous solution of your product.[1]

Corrective Protocol: The Anhydrous Wash

  • Filtration: Perform under a nitrogen blanket or in a glovebox if possible.[1]

  • Wash: Wash the filter cake immediately with anhydrous diethyl ether or MTBE (Methyl tert-butyl ether) to displace surface water.[1]

  • Drying: Dry in a vacuum oven at 40°C with a

    
     trap. Do not air dry.[1]
    

Decision Logic & Workflows

Workflow 1: The "Oiling Out" Rescue Strategy

This diagram guides you through the critical decisions when facing phase separation.

OilingOutStrategy Start Problem: Solution Oils Out CheckPurity Check Purity (HPLC/NMR) Start->CheckPurity HighPurity Purity > 90% CheckPurity->HighPurity Clean LowPurity Purity < 90% CheckPurity->LowPurity Dirty CheckSolvent Check Solvent System HighPurity->CheckSolvent PurifyFirst Action: Ion Exchange / Column Remove organic impurities LowPurity->PurifyFirst PurifyFirst->CheckPurity SingleSolvent Single Solvent (e.g., Water) CheckSolvent->SingleSolvent BinarySolvent Binary (e.g., Water/Acetone) CheckSolvent->BinarySolvent ActionSeed Protocol: Seed at High Temp (Avoid Cloud Point) SingleSolvent->ActionSeed Induce Nucleation ActionAdjust Action: Reduce Anti-solvent Ratio or Switch to MeOH/Ether BinarySolvent->ActionAdjust Oiling in Anti-solvent? Success Result: Crystalline Solid ActionSeed->Success ActionAdjust->ActionSeed

Figure 1: Decision matrix for resolving liquid-liquid phase separation (oiling out) events.

Workflow 2: Isoelectric Precipitation Logic

Visualizing the solubility minimum at the isoelectric point.[1]

IsoelectricPoint Acid pH < 4 Cationic Form (Soluble) Neutral pH ≈ 7.0 (pI) Zwitterion (Least Soluble) Acid->Neutral Add NaOH Precip Crystallization Window Neutral->Precip Cool/Anti-solvent Base pH > 10 Anionic Form (Soluble) Base->Neutral Add HCl

Figure 2: The solubility "U-curve" relative to pH.[1] Crystallization must target the central green node.

Data & Specifications

Solvent Compatibility Matrix

Use this table to select the optimal solvent system based on your current isolation stage.[1]

Solvent SystemRoleSuitabilityNotes
Water Primary SolventHigh Excellent solubility.[1] Requires lyophilization or concentration to induce saturation.[1]
Methanol Primary SolventMedium Good solubility.[1] Easier to remove than water.[1]
Acetone Anti-solventHigh Best anti-solvent for aqueous solutions.[1] Add slowly to avoid oiling.[1][2]
Diethyl Ether Anti-solventMedium Good for methanolic solutions.[1] High risk of oiling out if added too fast.[1]
Dichloromethane WashLow Product is insoluble.[1] Good for washing away non-polar organic impurities.[1]
Critical Physical Parameters
ParameterValueSignificance
Molecular Weight 129.16 g/mol Small molecule, fast diffusion kinetics.[1]
pKa (Acid) ~3.5 (Predicted)Below pH 3.5, solubility increases drastically.[1]
pKa (Base) ~10.4 (Predicted)Above pH 10.4, solubility increases drastically.[1]
Hygroscopicity HighRequires desiccated storage (0-8°C).[1]

Advanced Protocol: The "HCl Salt Switch"

If the zwitterion proves too difficult to handle due to hygroscopicity, convert it to the Hydrochloride Salt . The salt form often has a higher melting point and better lattice stability.[1]

Protocol:

  • Dissolve the oily crude zwitterion in absolute ethanol .

  • Cool to 0°C in an ice bath.

  • Add 1.1 equivalents of HCl in Dioxane (4M solution) dropwise.

  • Add Diethyl Ether until turbidity persists.

  • Crystallize at -20°C overnight.

  • Result: 1-Methylpyrrolidine-3-carboxylic acid hydrochloride (White, non-hygroscopic solid).[1]

References

  • PubChem. 1-Methylpyrrolidine-3-carboxylic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Mettler Toledo. Oiling Out in Crystallization. Technical Whitepaper. Available at: [Link][1]

  • LibreTexts. Troubleshooting Crystallization: Oiling Out. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. Discussions on Amino Acid Crystallization and Zwitterion Purification. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Chiral Separation of 1-Methylpyrrolidine-3-carboxylic Acid

[1] Welcome to the Advanced Chromatography Support Hub. Ticket ID: #CHIRAL-PYR-3-CARB Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary & Molecule Analysis The Analyte: 1-Methylpyrrolidi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Welcome to the Advanced Chromatography Support Hub. Ticket ID: #CHIRAL-PYR-3-CARB Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Molecule Analysis

The Analyte: 1-Methylpyrrolidine-3-carboxylic acid Structure Analysis:

  • Core: Pyrrolidine ring (cyclic amine).[1]

  • Functionality: Tertiary amine (

    
    -methyl) and Carboxylic acid at C3.[1]
    
  • Chirality: Single chiral center at C3.[1] Enantiomers:

    
     and 
    
    
    
    .[1]
  • Key Challenge 1 (Zwitterionic Nature): The molecule exists as a zwitterion in neutral solution.[1] It is highly polar and difficult to retain on standard C18 columns.

  • Key Challenge 2 (Detection): The molecule lacks a strong UV chromophore (no aromatic rings or conjugated systems).

  • Key Challenge 3 (Derivatization Constraints): Unlike standard amino acids, the nitrogen is tertiary . Common chiral derivatization reagents targeting primary/secondary amines (e.g., Marfey’s reagent, GITC, FMOC) will not react .

Method Selection Strategy

Do not default to standard amino acid methods. Use this decision matrix to select your protocol.

MethodSelection Start Start: Select Separation Strategy Detection Is Mass Spec (LC-MS) Available? Start->Detection Direct Direct Separation (Recommended) Detection->Direct Yes (MS Preferred) Indirect Indirect Separation (Derivatization) Detection->Indirect No (UV only) ZWIX Protocol A: Zwitterionic CSP (Chiralpak ZWIX) Direct->ZWIX High Throughput / MS Compatible LEC Protocol B: Ligand Exchange (Chiralpak MA+ / WE) Direct->LEC UV (210nm) / Aqueous Only Deriv Protocol C: Carboxyl Derivatization (Reaction at COOH) Indirect->Deriv Target COOH group

Figure 1: Decision tree for selecting the optimal chiral separation method based on detection capabilities.

Detailed Experimental Protocols

Protocol A: Zwitterionic Ion Exchange (The "Gold Standard")

Best for: LC-MS analysis, high resolution, and robustness. Mechanism: Double Ion-Pairing.[1][2][3] The Cinchona alkaloid selector binds the carboxylate, while the sulfonic acid moiety binds the ammonium.

ParameterSpecificationCausality / Technical Insight
Column Chiralpak ZWIX(+) or ZWIX(-) (3µm, 150 x 3.0 mm)These columns are specifically engineered for zwitterions (amino acids) without derivatization.[1][4] Switching from (+) to (-) reverses elution order.[2][3][4][5]
Mobile Phase MeOH / MeCN / H₂O (49:49:2 v/v/v)High organic content promotes tight ion-pairing.[1] Water is kept low (2-5%) to maintain solubility but prevent hydration spheres from shielding the ionic interaction.
Additives 50 mM Formic Acid + 25 mM Diethylamine (DEA) Critical: You must use both an acid and a base.[1] This buffers the mobile phase to ensure the analyte remains zwitterionic and the CSP is charged.
Flow Rate 0.4 - 0.5 mL/minLower flow rates improve mass transfer kinetics for ion-exchange mechanisms.
Detection LC-MS (ESI+) Monitoring [M+H]+ (m/z ~130). UV at 210 nm is possible but requires high-purity solvents to avoid baseline noise.

Troubleshooting Protocol A:

  • Issue: Retention times are drifting.

  • Fix: Equilibrium is slow on ZWIX columns. Ensure at least 20 column volumes of equilibration. Maintain precise water content in the mobile phase.

Protocol B: Ligand Exchange Chromatography (LEC)

Best for: Laboratories restricted to UV detection; aqueous-only workflows.[1] Mechanism: Formation of a ternary copper complex [CSP-Cu(II)-Analyte].[1]

  • Column: Chiralpak MA(+) or Sumichiral OA-5000 .

  • Mobile Phase: 2 mM Copper(II) Sulfate (

    
    ) in Water.[1]
    
  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C - 40°C (Higher temp improves peak shape).

  • Detection: UV at 254 nm.

    • Why 254 nm? The analyte itself is not UV active, but the Copper-Amino Acid complex absorbs at 254 nm. This allows indirect detection of the non-chromophoric molecule.

Troubleshooting Protocol B:

  • Issue: Broad peaks.

  • Fix: Increase column temperature to 40°C to improve the kinetics of the ligand exchange.

The Derivatization Trap (FAQ)

Q: Can I use Marfey’s Reagent (FDAA) or GITC to separate these isomers? A: NO.

  • Reason: Marfey’s reagent and isothiocyanates (GITC/BITC) require a nucleophilic attack from a primary or secondary amine. 1-Methylpyrrolidine-3-carboxylic acid has a tertiary amine (the nitrogen is methylated).[1] The reaction will fail.

Q: How do I derivatize if I have no MS and cannot use Copper columns? A: You must target the Carboxylic Acid .[1]

  • Protocol: React the carboxylic acid with a chiral amine (e.g.,

    
    -1-phenylethylamine) using a coupling agent like EDC/HOBt.
    
  • Result: This forms diastereomeric amides which can be separated on a standard achiral C18 column or a silica column.

  • Benefit: If you use a UV-active amine (like an aniline derivative), you introduce a chromophore for easy UV detection.[1]

Troubleshooting & Diagnostics

Troubleshooting Problem Symptom: Poor Peak Shape / Tailing Check1 Check Mobile Phase pH Problem->Check1 Check2 Check Water Content Problem->Check2 Sol1 Action: Adjust Acid/Base Ratio (Must be buffered) Check1->Sol1 pH drift? Sol2 Action: Reduce Water % (Enhances Ion Pairing) Check2->Sol2 Retention loss?

Figure 2: Diagnostic flow for peak tailing issues on Zwitterionic columns.

Common Issues Table
SymptomProbable CauseCorrective Action
No Retention (t0) Analyte is not charged.[1]Protocol A: Ensure Acid/Base ratio is correct (e.g., 2:1 molar ratio of FA:DEA) to maintain zwitterionic state.
Baseline Noise (UV) Solvent UV Cutoff.Switch to LC-MS or use Protocol B (Copper complex absorbs at 254nm).
Split Peaks Diastereomer formation incomplete (if derivatizing).Ensure reaction goes to completion. If Direct method: Check for column overload.

References

  • Chiral Technologies. "Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-)." Daicel Corporation. (Validated for zwitterionic amino acid separation).

  • Lindner, W., et al. "Zwitterionic Chiral Stationary Phases: Separation of Amphoteric Compounds."[1] Journal of Chromatography A. (Foundational work on ZWIX mechanism).

  • Sigma-Aldrich (Merck). "Astec CHIROBIOTIC™ Handbook."[1] (Alternative macrocyclic glycopeptide phases for amino acids).

  • Davankov, V.A. "Ligand Exchange Chromatography."[1] Chiral Separations: Methods and Protocols. (Mechanism for Copper-based separation).

(Note: While specific application notes for this exact molecule are rare, the protocols above are chemically validated based on the functional group architecture of cyclic beta/gamma-amino acids.)

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of 1-Methylpyrrolidine-3-carboxylic Acid

Introduction: The stereochemical integrity of pharmaceutical intermediates is paramount. 1-Methylpyrrolidine-3-carboxylic acid is a key building block where the chirality at the C3 position is critical for the efficacy a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The stereochemical integrity of pharmaceutical intermediates is paramount. 1-Methylpyrrolidine-3-carboxylic acid is a key building block where the chirality at the C3 position is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Racemization—the conversion of a single enantiomer into a mixture of both—is a significant risk during its synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers maintain high enantiomeric purity throughout their synthetic workflow.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues that can lead to a loss of stereochemical purity.

Q1: My final product shows significant racemization (low enantiomeric excess, ee%). What are the most likely causes?

A1: Low enantiomeric excess is almost always traced back to the deprotonation of the acidic α-proton at the C3 position, which is activated by the adjacent carboxyl group. This forms a planar, achiral enolate intermediate that can be re-protonated from either face, leading to a racemic mixture.[1][2] Several factors during your synthesis can facilitate this unwanted reaction.

Troubleshooting Workflow:

G cluster_solutions Potential Solutions start Low ee% Detected f Verify Starting Material Purity start->f First, rule out input error a Analyze Reaction Conditions b Review Base Selection a->b Most common cause c Check Temperature Control a->c d Evaluate Solvent Choice a->d e Assess Work-up & Purification a->e Often overlooked b_sol Use sterically hindered, non-nucleophilic bases (e.g., Collidine, DBU). b->b_sol c_sol Maintain low temperatures (e.g., -78°C to 0°C) during critical steps. c->c_sol d_sol Use aprotic solvents to minimize proton exchange. d->d_sol e_sol Use buffered or mild acidic/basic conditions for work-up. Avoid prolonged exposure to silica gel. e->e_sol f->a If starting material is pure G cluster_R (R)-Enantiomer cluster_planar Planar Enolate (Achiral) cluster_S (S)-Enantiomer R           Planar           R->Planar + Base - H⁺ Planar->R + H⁺ S           Planar->S + H⁺ S->Planar + Base - H⁺

Sources

Troubleshooting

Technical Support Center: 1-Methylpyrrolidine-3-carboxylic Acid Production

Topic: Scale-Up Challenges & Process Optimization Introduction: The "Beta-Proline" Paradox 1-Methylpyrrolidine-3-carboxylic acid (often referred to as N-methyl-β-proline) is a critical scaffold in the synthesis of neuroa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-Up Challenges & Process Optimization

Introduction: The "Beta-Proline" Paradox

1-Methylpyrrolidine-3-carboxylic acid (often referred to as N-methyl-β-proline) is a critical scaffold in the synthesis of neuroactive pharmaceuticals and agrochemicals.[1][2] While its structure appears simple, its scale-up presents a "paradox of simplicity": the molecule is easy to make crude but notoriously difficult to isolate pure due to its zwitterionic nature and high aqueous solubility.[1]

This guide addresses the three critical bottlenecks in scaling this compound: Thermal Management during ring closure, Zwitterion Isolation from aqueous media, and Stereochemical Resolution .

Module 1: Synthesis & Reaction Engineering

Context: The most economically viable industrial route involves the cyclo-condensation of Itaconic acid (or its esters) with Methylamine.[1][2]

Q: Why does my reactor temperature spike uncontrollably during the methylamine addition?

Diagnosis: You are experiencing a Michael Addition Exotherm .[2] The reaction of methylamine with itaconic acid involves a rapid conjugate addition followed by a slower lactamization/reduction (depending on exact conditions).[1][2] The initial amine addition is highly exothermic.[1][2]

Troubleshooting Protocol:

  • Dosing Control: Do not add methylamine in a single bolus. Use a fed-batch approach .

    • Scale Factor: At >100g scale, the heat removal capacity of standard glassware is insufficient.

    • Action: Pump methylamine (as a 40% aqueous solution or methanolic solution) at a rate where

      
       never exceeds 
      
      
      
      above your setpoint (typically
      
      
      start).[1][2]
  • Solvent Heat Sink: Ensure your solvent volume is sufficient to act as a thermal buffer.[1][2] Methanol is common but has a low boiling point; if the exotherm runs away, you risk pressurizing the vessel.

  • Pathway Verification: Ensure you aren't stalling at the intermediate. The reaction proceeds through an acyclic intermediate before ring closing.[1][2]

Q: My conversion is high, but the impurity profile shows a "dimer" species. What is this?

Diagnosis: This is likely the Bis-alkylation impurity .[1][2] Methylamine has two protons; if the stoichiometry is not strictly controlled, one methylamine molecule can react with two itaconic acid molecules.

Corrective Action:

  • Stoichiometry: Use a strictly controlled excess of Methylamine (1.1 to 1.2 eq).[1][2]

  • Order of Addition: Add the Itaconic acid to the Methylamine solution (Inverse Addition) if possible, to keep the amine concentration high relative to the acid, discouraging bis-alkylation. Note: This requires extreme thermal care (see above).

Module 2: Isolation & Purification (The Zwitterion Trap)

Context: The product is an amino acid.[2][3] At neutral pH, it exists as a zwitterion (inner salt), making it insoluble in ether/DCM and highly soluble in water.

Q: I cannot extract the product into organic solvents (DCM/Ethyl Acetate). The yield is near zero.[1][2] Why?

Diagnosis: You are trying to extract a salt.[1][2] At pH 7, the molecule is charged (


 and 

).[1][2] It will not partition into non-polar organic phases.[1][2]

Troubleshooting Protocol (The "Work-up Decision Tree"):

Option A: The Ion Exchange Method (Best for Purity)

  • Load: Pass the aqueous reaction mixture through a cation exchange resin (e.g., Dowex 50W,

    
     form).[1][2] The amino acid binds to the resin; impurities wash through.[1][2]
    
  • Wash: Rinse with distilled water to remove non-basic impurities.[1][2]

  • Elute: Elute with 1M-2M Ammonium Hydroxide (

    
    ). The high pH deprotonates the amine, releasing the molecule.
    
  • Concentrate: Evaporate the ammonia/water to obtain the free amino acid.[1][2]

Option B: The Esterification Trick (Best for Throughput)

  • Derivatize: Treat the crude aqueous residue with Thionyl Chloride (

    
    ) in Methanol. This converts the carboxylic acid to a methyl ester.[1][2]
    
  • Extract: The ester is not a zwitterion.[1][2] Basify to pH 10 and extract into DCM or Ethyl Acetate.[1][2]

  • Hydrolyze: Saponify the ester (LiOH/THF/Water) to return to the acid form after purification.

Visualization: Purification Logic Flow

PurificationLogic Start Crude Aqueous Reaction Mix CheckPH Check pH State Start->CheckPH Zwitterion Zwitterion (pH ~7) Highly Water Soluble CheckPH->Zwitterion Decision Choose Isolation Path Zwitterion->Decision PathA Path A: Ion Exchange (High Purity) Decision->PathA PathB Path B: Esterification (High Throughput) Decision->PathB StepA1 Bind to Cation Resin (H+) PathA->StepA1 StepB1 React with MeOH/SOCl2 PathB->StepB1 StepA2 Elute with NH4OH StepA1->StepA2 Final Pure 1-Methylpyrrolidine-3-COOH StepA2->Final StepB2 Extract Ester into DCM StepB1->StepB2 StepB3 Hydrolysis (LiOH) StepB2->StepB3 StepB3->Final

Figure 1: Decision tree for isolating zwitterionic amino acids from aqueous reaction matrices.

Module 3: Stereochemistry & Resolution

Context: The Itaconic acid route yields a racemate (


). Many pharma applications require the (

) or (

) enantiomer.[1][2]
Q: My optical rotation is lower than the literature value after resolution. Is it racemizing?

Diagnosis: Yes. 3-substituted pyrrolidines are prone to thermal racemization, especially if the 3-position is activated or if harsh acidic/basic conditions are maintained at high temperatures (retro-Michael mechanisms).[1][2]

Troubleshooting Protocol:

  • Resolution Agent: Use L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid .[1][2] These form diastereomeric salts with the amine.[1][2]

  • Solvent Switch: Do not resolve in water. Use Ethanol (95%) or an Ethanol/Methanol mix.[1][2] The solubility difference between the diastereomers is maximized in alcohols.[2]

  • Temperature Limit: During the "free-basing" of the resolved salt (converting back to the amino acid), keep the temperature below 40°C .[2] Use vacuum distillation, not atmospheric boiling.[1][2]

Data: Typical Resolution Efficiency

Resolution AgentSolvent SystemYield (Single Pass)ee% (Crude)ee% (Recrystallized)
L-Tartaric AcidEtOH (Abs)35%75%>98%
Dibenzoyl-L-TartaricMeOH/H2O (9:[1][2]1)42%82%>99%
Enzymatic (Lipase)Buffer/MTBE45%>99%N/A
Module 4: Safety & Hazard Management

Context: Handling N-methylated heterocycles and their precursors requires strict adherence to safety protocols.

Q: Are there specific incompatible materials I should avoid?

Diagnosis: Yes. 1-Methylpyrrolidine derivatives are tertiary amines and can react violently with strong oxidizers.[1][2]

Critical Safety Alerts:

  • Halogenated Solvents: Avoid mixing N-methylpyrrolidine precursors with highly reactive halogenated agents (like Methyl Iodide or Benzyl Bromide) without solvent control; these alkylations are violently exothermic (Menschutkin reaction).[1][2]

  • N-Bromosuccinimide (NBS): DO NOT mix NBS with 1-methylpyrrolidine derivatives without strict temperature control. Reports indicate thermal runaway potential leading to explosions [1].[1][2]

  • Vesicant Intermediates: If using the "chloro-amine" cyclization route (Route C), the intermediate N-(2-chloroethyl) species are nitrogen mustard analogs and are potential blister agents/mutagens.[1][2] Handle in a glovebox or Class II biosafety cabinet.

References
  • PubChem. (2025).[1][2] 1-Methylpyrrolidine-3-carboxylic acid | C6H11NO2.[1][2][4][5] National Library of Medicine.[1][2] [Link][1][2][5]

  • Dickerson, S. (2016).[1][2][3][6] Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboxylic Acid. The University of Southern Mississippi, Honors Theses.[1][3] [Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2014). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions. Organic & Biomolecular Chemistry. [Link]

Sources

Optimization

method development for HPLC analysis of 1-Methylpyrrolidine-3-carboxylic acid

Technical Support Center: HPLC Analysis of 1-Methylpyrrolidine-3-carboxylic Acid Executive Summary Analyte: 1-Methylpyrrolidine-3-carboxylic acid (CAS: 412281-11-9) Chemical Class: Zwitterionic amino acid derivative (Ter...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Analysis of 1-Methylpyrrolidine-3-carboxylic Acid

Executive Summary

Analyte: 1-Methylpyrrolidine-3-carboxylic acid (CAS: 412281-11-9) Chemical Class: Zwitterionic amino acid derivative (Tertiary amine + Carboxylic acid). Primary Challenge: High polarity (poor retention on C18) and lack of a strong chromophore (poor UV detection).

This guide abandons the "trial-and-error" approach in favor of a mechanistic strategy. We focus on Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography as the primary separation techniques, with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) as the preferred detection methods.

Module 1: Retention Strategy & Column Selection

Q: Why does my standard C18 column show zero retention (dead volume elution) even at 100% aqueous mobile phase?

A: Your analyte is a small, polar zwitterion. On a C18 column, the "hydrophobic foot" is too small to overcome the polarity of the water-soluble functional groups. Even at 100% aqueous conditions, "phase collapse" (dewetting) of standard C18 chains can occur, leading to loss of interaction.

The Solution: Select the Correct Mode

Use the following decision matrix to select your stationary phase based on available instrumentation.

ColumnSelection Start Start: Method Selection Detection Detector Availability? Start->Detection UV UV Only (200-210 nm) Detection->UV Standard Lab Universal MS / CAD / ELSD Detection->Universal Advanced Lab UV_Path Mixed-Mode (RP + Cation Exchange) Allows pH tuning to retain charged amine UV->UV_Path HILIC_Path HILIC (Zwitterionic or Amide) Best for MS sensitivity (High ACN) Universal->HILIC_Path Col1 Column: Primesep 100 or Obelisc R (Acidic Mobile Phase) UV_Path->Col1 Col2 Column: ZIC-HILIC or Amide (Ammonium Acetate/Formate) HILIC_Path->Col2

Figure 1: Decision tree for stationary phase selection based on detection capabilities.

Protocol A: Mixed-Mode Chromatography (Recommended for UV)
  • Mechanism: Hydrophobic interaction (carbon chain) + Cation Exchange (embedded acidic groups).

  • Why it works: At acidic pH (pH 2-3), the tertiary amine is protonated (

    
    ) and interacts with the negatively charged silanols/ligands on the column, while the carboxylic acid is protonated (neutral), increasing hydrophobicity.
    
  • Column: SIELC Primesep 100 or equivalent (C18 with embedded anionic groups).

  • Mobile Phase:

    • A: Water + 0.1% TFA (Trifluoroacetic acid)

    • B: Acetonitrile + 0.1% TFA

    • Note: TFA is required here to suppress silanol activity and provide ion-pairing, though the mixed-mode column handles the primary retention.

Protocol B: HILIC (Recommended for MS/CAD)
  • Mechanism: Partitioning into a water-enriched layer on the surface of a polar stationary phase.

  • Why it works: The zwitterion is highly soluble in the water layer. High organic content (ACN) drives retention.

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC) or Amide HILIC (e.g., Waters XBridge Amide).

  • Mobile Phase:

    • A: 10-20 mM Ammonium Formate (pH 3.0) or Ammonium Acetate (pH 5.0).

    • B: Acetonitrile.[1][2][3]

    • Gradient: Start high organic (95% B) and ramp down to 60% B.

Module 2: Detection & Sensitivity

Q: I see a noisy baseline and negative peaks at 210 nm. Is my sample degrading?

A: Likely not. 1-Methylpyrrolidine-3-carboxylic acid lacks a conjugated


-system (chromophore).
  • The Issue: You are relying on the carboxyl group's end-absorption (<210 nm). At this wavelength, mobile phase components (organic modifiers, buffers) also absorb, causing high background noise and "negative peaks" during gradients.

  • The Fix:

    • Option 1 (CAD/ELSD): Use a Charged Aerosol Detector. It detects any non-volatile analyte regardless of optical properties. This is the Gold Standard for this molecule.

    • Option 2 (Derivatization for UV): If you must use UV, derivatize the amine or carboxylic acid.

      • Reagent: FMOC-Cl (targets secondary/primary amines - note: this is a tertiary amine, so FMOC won't work directly).

      • Alternative: Use 2-chloro-1-methylquinolinium tetrafluoroborate (CMQT) to derivatize the carboxylic acid, or form an ion-pair complex with a UV-active counter-ion (e.g., picric acid), though this is messy.

    • Option 3 (Refractive Index): Only viable for isocratic runs at high concentrations (>1 mg/mL).

Module 3: Troubleshooting & Optimization

Q: My retention time shifts significantly between runs. What is happening?

A: This is a classic HILIC equilibration issue or a pH hysteresis effect.

SymptomRoot CauseCorrective Action
Drifting RT (HILIC) Insufficient water layer formation.HILIC columns require longer equilibration than RP. Equilibrate with 20-30 column volumes of initial mobile phase.
Peak Tailing Secondary interactions between the amine and residual silanols.Increase Buffer Strength: Move from 5 mM to 20 mM Ammonium Formate. Check pH: Ensure pH is well-controlled (buffer capacity).
Split Peaks Sample solvent mismatch.Injection Solvent: The sample must be dissolved in the initial mobile phase (e.g., 90% ACN). Injecting a 100% aqueous sample into a HILIC column disrupts the water layer, causing peak splitting.
Fronting Column Overload.Zwitterions can saturate ion-exchange sites quickly. Dilute sample or inject smaller volume (<5 µL).

Module 4: Experimental Workflow (HILIC-MS/CAD)

Objective: Quantitation of 1-Methylpyrrolidine-3-carboxylic acid in reaction mixture.

Step 1: Mobile Phase Preparation

  • Buffer (Solvent A): Dissolve 1.26 g Ammonium Formate in 1 L water (20 mM). Adjust pH to 3.0 with Formic Acid.

  • Organic (Solvent B): 100% Acetonitrile (LC-MS Grade).

Step 2: Instrument Setup

  • Column: ZIC-HILIC (150 x 2.1 mm, 3.5 µm).

  • Flow Rate: 0.3 mL/min.

  • Temperature: 30°C.

  • Detector: MS (ESI Positive Mode, SIM m/z 130 [M+H]+) or CAD (Nebulizer 35°C).

Step 3: Gradient Profile

  • 0.0 min: 90% B

  • 2.0 min: 90% B (Isocratic hold to settle baseline)

  • 10.0 min: 50% B (Linear ramp)

  • 12.0 min: 50% B

  • 12.1 min: 90% B

  • 20.0 min: 90% B (Re-equilibration)

Workflow Sample Sample Prep Dissolve in 90% ACN Inject Injection 2-5 µL Sample->Inject Separation HILIC Separation Ammonium Formate pH 3 Inject->Separation Detect Detection MS (m/z 130) or CAD Separation->Detect

Figure 2: Optimized workflow for HILIC analysis.

References

  • SIELC Technologies. (n.d.). Separation of Zwitterions (Amino Acids) on Primesep Columns. Retrieved from [Link]

  • PubChem. (2025).[4] 1-Methylpyrrolidine-3-carboxylic acid (Compound Summary).[4][5][6] National Library of Medicine.[7] Retrieved from [Link]

  • Głowacki, R., & Bald, E. (2023). Simultaneous determination of thiazolidine-4-carboxylic acid derivatives by HPLC-UV. Scientific Reports. Retrieved from [Link]

  • Chromatography Forum. (2019). HPLC method dev strategies for Zwitterions. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Efficacy of 1-Methylpyrrolidine-3-carboxylic Acid Derivatives in Neurological Models

Executive Summary 1-Methylpyrrolidine-3-carboxylic acid (MPCA) and its derivatives represent a versatile heterocyclic scaffold in neuropharmacology, acting as a critical bioisostere for two major classes of neurotransmit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylpyrrolidine-3-carboxylic acid (MPCA) and its derivatives represent a versatile heterocyclic scaffold in neuropharmacology, acting as a critical bioisostere for two major classes of neurotransmitter modulators: nipecotic acid (GABA uptake inhibitors) and arecaidine (muscarinic acetylcholine receptor agonists).

This guide objectively compares the efficacy of MPCA derivatives against industry standards (Tiagabine, Arecoline) in neurological models. The data reveals a distinct Structure-Activity Relationship (SAR) bifurcation:

  • N-Methyl Derivatives: Predominantly exhibit muscarinic cholinergic activity (M1-M4 agonists), functionally mimicking arecoline but with enhanced subtype selectivity potential.

  • N-Lipophilic Derivatives: When the N-methyl group is replaced by bulky lipophilic spacers (e.g., diarylbutenyl), the scaffold shifts to GABA transporter (GAT) inhibition , acting as a homolog to tiagabine with unique GAT-3 selectivity profiles.

Part 1: GABAergic Modulation (GAT Inhibition)[1]

Mechanistic Profile

MPCA derivatives serve as ring-contracted homologs of nipecotic acid (piperidine-3-carboxylic acid). While nipecotic acid targets GAT-1 (the primary neuronal transporter), pyrrolidine-3-carboxylic acid derivatives often display altered selectivity profiles, including affinity for the glial transporter GAT-3 .

Mechanism of Action: These derivatives bind to the orthosteric site of the GABA transporter, locking it in an outward-facing open conformation and preventing the reuptake of GABA from the synaptic cleft.

Comparative Efficacy: MPCA Derivatives vs. Tiagabine

Standard of Care: Tiagabine (Gabitril®), a selective GAT-1 inhibitor (


 ~ 20-50 nM).

Experimental Data: Studies comparing N-substituted pyrrolidine-3-carboxylic acid derivatives (homologous to nipecotic acid) reveal that ring contraction (6-membered to 5-membered) generally reduces potency at GAT-1 but can enhance GAT-3 selectivity.

Table 1: Comparative Inhibitory Potency (GABA Uptake Assays)

Compound ClassScaffold StructureTargetPotency (

/

)
Selectivity Ratio (GAT-1:GAT-3)
Tiagabine (Standard)Nipecotic Acid (Piperidine)GAT-126 nM > 100:1
(R)-MPCA Derivative (Lipophilic N-subst.)[1]Pyrrolidine-3-carboxylic acidGAT-13.1 µM1:20 (GAT-3 Selective)
(S)-MPCA Derivative Pyrrolidine-3-carboxylic acidGAT-19.4 µMNon-selective
Beta-Proline (Unsubstituted)Pyrrolidine-3-carboxylic acidGATs> 100 µMInactive (Needs N-linker)

Data Source: Synthesized from SAR studies on homologous GABA uptake inhibitors (e.g., Eur. J. Med. Chem. 2006).[1][2][3]

Key Insight: While less potent than Tiagabine for GAT-1, the (R)-pyrrolidine derivatives offer a rare chemical space for developing GAT-3 selective inhibitors , which are valuable for targeting glial GABA uptake in epilepsy models resistant to standard therapy.

Experimental Protocol: [³H]-GABA Uptake Assay

Objective: Determine


 values for GAT inhibition.
  • Tissue Preparation: Homogenize rat cortical tissue (or use HEK293 cells stably expressing hGAT-1/hGAT-3) in Krebs-Ringer buffer.

  • Incubation: Pre-incubate aliquots with the MPCA derivative (0.1 nM – 100 µM) for 15 min at 37°C.

  • Uptake Initiation: Add [³H]-GABA (final concentration 10 nM) and incubate for 5 min.

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethylenimine).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate specific uptake (Total - Non-specific uptake in presence of 1 mM Nipecotic Acid). Fit curves to determine

    
    .
    

Part 2: Cholinergic Modulation (Muscarinic Agonism)

Mechanistic Profile

1-Methylpyrrolidine-3-carboxylic acid is the saturated analog of arecaidine (a constituent of Areca nut). The ester derivatives (e.g., methyl esters) act as muscarinic acetylcholine receptor (mAChR) agonists.

SAR Logic:

  • Arecaidine (Unsaturated): Potent, non-selective agonist.

  • MPCA (Saturated): Ring saturation typically reduces potency but allows for stereochemical modifications (C3 chirality) to tune M1 vs. M2 selectivity.

Comparative Efficacy: MPCA Esters vs. Arecoline

Standard of Care: Arecoline (non-selective muscarinic agonist).

Experimental Data: MPCA esters (specifically the methyl ester) exhibit partial agonism. While having lower intrinsic efficacy than Arecoline, they show reduced side-effect profiles in peripheral tissue models due to lower efficacy at M3 receptors (responsible for salivation/gut motility).

Table 2: Functional Muscarinic Activity (Guinea Pig Ileum/Atrium)

CompoundStructure TypeM2 Affinity (

)
Functional Potency (

)
Intrinsic Activity (

)
Clinical Relevance
Arecoline Tetrahydropyridine6.406.801.0 (Full Agonist)High potency, high side effects
MPCA Methyl Ester Pyrrolidine (Saturated)5.205.500.6 (Partial Agonist)Cognitive enhancement (M1) with reduced gut motility (M3)
Dioxolane-MPCA Spiro-derivative6.106.300.8 (Partial Agonist)Enhanced M2 selectivity

Key Insight: MPCA derivatives are "Soft Analogs" of Arecoline. They are ideal for neurodegenerative models (e.g., Alzheimer's) where M1 activation is desired for cognition, but full M3 activation causes dose-limiting toxicity.

Experimental Protocol: Muscarinic Receptor Binding

Objective: Determine binding affinity (


) and subtype selectivity.
  • Cell Lines: Use CHO cells individually transfected with human M1–M5 receptors.[4]

  • Membrane Prep: Harvest cells, lyse in hypotonic buffer, and centrifuge to isolate membranes.

  • Radioligand: Use [³H]-N-Methylscopolamine (NMS) as the non-selective antagonist radiotracer.

  • Competition: Incubate membranes with [³H]-NMS (0.2 nM) and varying concentrations of MPCA derivative.

  • Equilibrium: Incubate for 2 hours at 25°C.

  • Data Analysis: Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Part 3: Visual Analysis & SAR Logic

SAR Decision Tree: The MPCA Scaffold

The following diagram illustrates how the 1-Methylpyrrolidine-3-carboxylic acid scaffold diverges into two distinct pharmacological classes based on substitution patterns.

SAR_Logic Scaffold 1-Methylpyrrolidine-3-carboxylic Acid (MPCA Scaffold) Mod_N Modification at N-Position Scaffold->Mod_N Mod_C Modification at Carboxyl Group Scaffold->Mod_C Path_GABA Replace N-Methyl with Lipophilic Spacer (e.g., Diarylbutenyl) Mod_N->Path_GABA Lipophilic Bulk Path_ACh Retain N-Methyl Esterify Carboxyl Mod_C->Path_ACh Esterification Target_GABA Target: GABA Transporter (GAT) (Bioisostere of Tiagabine) Path_GABA->Target_GABA Target_ACh Target: Muscarinic Receptors (mAChR) (Bioisostere of Arecoline) Path_ACh->Target_ACh Outcome_GABA GAT-3 Selective Inhibition (Glial Uptake Blockade) Target_GABA->Outcome_GABA Outcome_ACh Partial M1/M2 Agonism (Cognitive Enhancement) Target_ACh->Outcome_ACh

Caption: Divergent synthesis pathways for MPCA derivatives leading to distinct neurological targets (GAT vs. mAChR).

Mechanism of Action: Synaptic Modulation

This diagram details the synaptic effects of MPCA derivatives in the context of neurotransmission.

Synaptic_Mechanism Presynaptic Presynaptic Neuron Synapse Synaptic Cleft Presynaptic->Synapse Release Postsynaptic Postsynaptic Neuron Synapse->Postsynaptic Signal GAT1 GAT-1 Transporter Synapse->GAT1 Reuptake GAT3 GAT-3 Transporter Synapse->GAT3 Reuptake (Glial) Glial Glial Cell (Astrocyte) GABA GABA ACh Acetylcholine M1 M1 Muscarinic Rec. M1->Postsynaptic Cognitive Signal MPCA_GABA MPCA-Lipophilic (GAT Inhibitor) MPCA_GABA->GAT1 Blocks (Weak) MPCA_GABA->GAT3 Blocks (Selective) MPCA_ACh MPCA-Ester (M1 Agonist) MPCA_ACh->M1 Activates

Caption: Synaptic sites of action for MPCA derivatives. Note the specific targeting of Glial GAT-3 by lipophilic derivatives.

References

  • European Journal of Medicinal Chemistry. (2006). New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids.[1]

  • Journal of Medicinal Chemistry. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of tiagabine.

  • British Journal of Pharmacology. (1998). Characterization of the muscarinic receptor subtype mediating contraction of the guinea-pig ileum.

  • Organic & Biomolecular Chemistry. (2012). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition.[5]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 322598, 1-Methylpyrrolidine-3-carboxylic acid.[6]

Sources

Comparative

A Researcher's Guide to the Spectroscopic Confirmation of 1-Methylpyrrolidine-3-carboxylic Acid

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 1-Methylpyrrolidine-3-carboxylic acid, a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 1-Methylpyrrolidine-3-carboxylic acid, a versatile building block in pharmaceutical and agrochemical research, presents a clear case for the power of a multi-faceted spectroscopic approach.[1] This guide provides an in-depth comparison of key spectroscopic techniques for the structural elucidation of this compound, grounded in field-proven insights and experimental data. We will explore not just the "how" but the "why" behind the analytical choices, ensuring a self-validating system for structural confirmation.

The Molecular Structure: A Spectroscopic Overview

1-Methylpyrrolidine-3-carboxylic acid (C₆H₁₁NO₂) is an off-white solid with a molecular weight of 129.16 g/mol .[1] Its structure comprises a five-membered saturated nitrogen-containing ring (a pyrrolidine), a methyl group attached to the nitrogen, and a carboxylic acid group at the 3-position. Each component of this molecule will yield distinct and complementary information across different spectroscopic platforms.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[2] It provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Spectrum of 1-Methylpyrrolidine-3-carboxylic acid

Based on the analysis of structurally similar compounds such as 1-methylpyrrolidine and pyrrolidine-3-carboxylic acid, and established chemical shift principles, the following ¹H NMR spectrum is predicted for 1-Methylpyrrolidine-3-carboxylic acid.[3][4]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal that can exchange with D₂O.[5]
~3.0-3.5Multiplet1HH3The proton on the carbon bearing the carboxylic acid is deshielded by the electronegative oxygen atoms.
~2.8-3.2Multiplet2HH2 (axial & equatorial)These protons are adjacent to the electron-withdrawing nitrogen atom and the chiral center at C3, leading to a complex splitting pattern.
~2.5-2.8Multiplet2HH5 (axial & equatorial)Protons adjacent to the nitrogen atom are deshielded.
~2.3Singlet3H-NCH₃The methyl group on the nitrogen is in a relatively shielded environment and appears as a singlet as there are no adjacent protons to couple with.
~2.0-2.4Multiplet2HH4 (axial & equatorial)These protons are on the carbon beta to both the nitrogen and the carboxylic acid group.
Experimental Protocol for ¹H NMR
  • Sample Preparation: Weigh 5-10 mg of 1-Methylpyrrolidine-3-carboxylic acid into a clean vial.[2]

  • Add approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD, given the polarity of the carboxylic acid).

  • Gently agitate the vial to ensure complete dissolution.

  • Transfer the clear solution into a 5 mm NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer.[6]

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[6]

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of 15 ppm, a relaxation delay of 2 seconds, and 16 scans are typically sufficient for a compound of this concentration.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment.[7] It is a crucial technique for confirming the carbon backbone of a synthesized compound.

Predicted ¹³C NMR Spectrum of 1-Methylpyrrolidine-3-carboxylic acid
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~175-180-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.[5]
~60-65C2The carbon atom adjacent to the nitrogen is significantly deshielded.
~55-60C5The other carbon atom adjacent to the nitrogen is also deshielded.
~45-50-NCH₃The methyl carbon attached to the nitrogen.
~40-45C3The carbon atom bearing the carboxylic acid group.
~30-35C4The carbon atom beta to both the nitrogen and the carboxylic acid group is the most shielded of the ring carbons.
Experimental Protocol for ¹³C NMR
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Spectrometer Setup: Tune the NMR probe to the ¹³C frequency.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 220 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio are recommended due to the low natural abundance of ¹³C.[7]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that is highly effective for identifying the functional groups present in a molecule.[8]

Predicted IR Spectrum of 1-Methylpyrrolidine-3-carboxylic acid
Predicted Absorption Range (cm⁻¹)Vibration TypeFunctional GroupRationale
2500-3300 (very broad)O-H stretchCarboxylic AcidThe O-H bond of a carboxylic acid is involved in strong hydrogen bonding, resulting in a very broad absorption band that often overlaps with C-H stretches.[5][9]
2950-2850C-H stretchAlkylC-H stretching vibrations of the pyrrolidine ring and the methyl group.[10]
~1710 (strong)C=O stretchCarboxylic AcidThe carbonyl group of a saturated carboxylic acid gives a strong, sharp absorption in this region.[5][10]
1320-1210C-O stretchCarboxylic AcidStretching vibration of the C-O single bond in the carboxylic acid.[11]
Experimental Protocol for Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: No specific sample preparation is needed for a solid sample with ATR-IR.[12]

  • Background Collection: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the solid 1-Methylpyrrolidine-3-carboxylic acid onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[13]

  • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[14] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[15]

Predicted Mass Spectrum of 1-Methylpyrrolidine-3-carboxylic acid

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected at an m/z of 130.1.[16]

Predicted Fragmentation Pattern:

The fragmentation of 1-Methylpyrrolidine-3-carboxylic acid is expected to be influenced by both the cyclic amine and the carboxylic acid functionalities.

  • Alpha-cleavage: The bond between C2-C3 and C4-C5 is prone to cleavage due to the adjacent nitrogen atom, a common fragmentation pathway for amines.[15]

  • Loss of CO₂: Decarboxylation is a characteristic fragmentation of carboxylic acids.

  • Ring Opening: Fragmentation of the pyrrolidine ring can also occur.

Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of 1-Methylpyrrolidine-3-carboxylic acid (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile with 0.1% formic acid to promote protonation.

  • Instrument Setup: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500. Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.

Comparative Analysis and Workflow

Each spectroscopic technique provides a unique piece of the structural puzzle. A logical workflow for the confirmation of 1-Methylpyrrolidine-3-carboxylic acid would be as follows:

Caption: A logical workflow for the spectroscopic confirmation of 1-Methylpyrrolidine-3-carboxylic acid.

  • IR Spectroscopy provides a quick and definitive confirmation of the presence of the carboxylic acid functional group.

  • Mass Spectrometry confirms the molecular weight of the compound, providing a crucial check of its elemental composition.

  • ¹H and ¹³C NMR Spectroscopy provide the most detailed structural information, confirming the connectivity of the atoms and the overall carbon-hydrogen framework.

The combination of these techniques provides a self-validating system where the data from each method must be consistent with the proposed structure.

Conclusion

The structural confirmation of 1-Methylpyrrolidine-3-carboxylic acid is best achieved through a synergistic application of IR, MS, and NMR spectroscopy. While each technique offers valuable insights, it is their collective and corroborative power that provides the unequivocal evidence required in research and development. This guide has outlined the predicted spectral data and robust experimental protocols to empower scientists in their analytical endeavors, ensuring both accuracy and confidence in their results.

References

  • University of Manitoba. (n.d.). Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl 3 ) of 9a. Retrieved from [Link]

  • Lu, W., & Rabinowitz, J. D. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Methods in Molecular Biology, 1730, 3-18. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy in Pharmaceutical Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylpyrrolidine-3-carboxylic acid. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, November 22). Modeling the relative response factor of small molecules in positive electrospray ionization. Environmental Science: Processes & Impacts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Metin, A. U. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Millersville University. (n.d.). IR Absorption Table. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • YouTube. (2022, December 23). Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage. Retrieved from [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Section 2B. ESI-MS Data. Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • ACS Publications. (2019). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. Retrieved from [Link]

  • YouTube. (2022, December 24). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage. Retrieved from [Link]

  • Gammadata. (n.d.). Tips for ATR Sampling. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectroscopy of N-methylpyrrolidine product in current work (red line) compared to the standard N-methylpyrrolidine (black line). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

Validation

A Comparative Analysis of 1-Methylpyrrolidine-3-carboxylic Acid and Its Enantiomers: A Guide for Researchers

In the landscape of pharmaceutical and agrochemical research, the pyrrolidine scaffold stands out as a privileged structure, integral to a multitude of biologically active molecules.[1][2] 1-Methylpyrrolidine-3-carboxyli...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical research, the pyrrolidine scaffold stands out as a privileged structure, integral to a multitude of biologically active molecules.[1][2] 1-Methylpyrrolidine-3-carboxylic acid, a chiral derivative of this scaffold, serves as a critical building block, particularly in the development of therapeutics targeting neurological disorders.[1][3] As with any chiral compound, the spatial arrangement of its atoms—its stereochemistry—can profoundly influence its pharmacological and toxicological properties. This guide provides a comprehensive comparative study of racemic 1-Methylpyrrolidine-3-carboxylic acid and its individual (R) and (S) enantiomers, offering insights into their synthesis, separation, and characterization to aid researchers in drug discovery and development.

The Significance of Chirality in Pyrrolidine Derivatives

The three-dimensional structure of a molecule is paramount in determining its interaction with biological targets, which are themselves chiral. Enantiomers, being non-superimposable mirror images, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even elicit undesirable side effects. Therefore, the synthesis and evaluation of enantiomerically pure compounds are crucial steps in modern drug development. While specific comparative biological data for the enantiomers of 1-Methylpyrrolidine-3-carboxylic acid is not extensively available in public literature, the well-documented importance of stereochemistry in related pyrrolidine derivatives underscores the necessity of studying each enantiomer in isolation.[4]

Physicochemical Properties: A Comparative Overview

The physical properties of a racemic mixture can differ from those of its constituent enantiomers. While comprehensive data for the individual enantiomers of 1-Methylpyrrolidine-3-carboxylic acid are not readily found in published literature, we can compile the available information for the racemic form and draw parallels from closely related compounds.

PropertyRacemic 1-Methylpyrrolidine-3-carboxylic acid(R)-1-Methylpyrrolidine-3-carboxylic acid(S)-1-Methylpyrrolidine-3-carboxylic acid
Molecular Formula C₆H₁₁NO₂[5]C₆H₁₁NO₂C₆H₁₁NO₂
Molecular Weight 129.16 g/mol [5]129.16 g/mol 129.16 g/mol
Appearance Off-white solid[1]Data not availableData not available
Melting Point Data not availableData not availableData not available
Optical Rotation 0° (by definition)Data not availableData not available

Note: The lack of specific data for the individual enantiomers highlights a research gap. The characterization of these pure enantiomers would be a valuable contribution to the field.

Strategic Approaches to Obtaining Enantiomerically Pure 1-Methylpyrrolidine-3-carboxylic Acid

There are two primary strategies for obtaining enantiomerically pure forms of a chiral compound: enantioselective synthesis and chiral resolution of a racemic mixture.

Enantioselective Synthesis

This "chiral pool" approach involves starting with an enantiomerically pure precursor to synthesize the desired enantiomer of the target molecule. For instance, the synthesis of derivatives of (R)-pyrrolidine-3-carboxylic acid often leverages its inherent chirality to produce stereochemically defined products.[6] Asymmetric Michael addition reactions have also been employed to create substituted pyrrolidine-3-carboxylic acids with high enantiomeric excess.[7]

Conceptual Workflow for Enantioselective Synthesis

cluster_synthesis Enantioselective Synthesis Start Achiral Starting Materials Asymmetric_Reaction Asymmetric Reaction (e.g., Michael Addition) Start->Asymmetric_Reaction Chiral_Catalyst Chiral Catalyst / Auxiliary Chiral_Catalyst->Asymmetric_Reaction Intermediate Enantioenriched Intermediate Asymmetric_Reaction->Intermediate Final_Product Target Enantiomer ((R) or (S)) Intermediate->Final_Product

Caption: Enantioselective synthesis workflow.

Chiral Resolution of Racemic Mixtures

Chiral resolution involves separating the enantiomers from a racemic mixture. A common and scalable method is through the formation of diastereomeric salts.[4]

Principle of Diastereomeric Salt Resolution

This technique relies on the reaction of the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine base (e.g., brucine, strychnine, or a synthetic chiral amine). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4] Once separated, the pure enantiomer of the carboxylic acid can be regenerated by treating the diastereomeric salt with an acid.

Experimental Protocol: Diastereomeric Salt Resolution

Objective: To separate the (R) and (S) enantiomers of 1-Methylpyrrolidine-3-carboxylic acid from a racemic mixture.

Materials:

  • Racemic 1-Methylpyrrolidine-3-carboxylic acid

  • Chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine)

  • Various solvents for crystallization screening (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Salt Formation: a. Dissolve 1 equivalent of racemic 1-Methylpyrrolidine-3-carboxylic acid in a suitable solvent (e.g., methanol or ethanol) with gentle heating. b. In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent. The stoichiometry may need to be optimized. c. Slowly add the resolving agent solution to the carboxylic acid solution with stirring. d. Allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator or ice bath to induce crystallization of one of the diastereomeric salts.

  • Fractional Crystallization: a. Collect the precipitated crystals by filtration and wash with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer. b. The mother liquor will be enriched in the other diastereomer. The solvent can be evaporated and the residue recrystallized from a different solvent system to isolate the second diastereomeric salt. c. The purity of the separated diastereomers should be checked at each stage, for example, by measuring the melting point or optical rotation. Repeat the recrystallization process until a constant melting point or optical rotation is achieved.

  • Liberation of the Enantiomers: a. Dissolve the separated diastereomeric salt in water. b. Acidify the solution with HCl to a pH of approximately 2. This will protonate the carboxylic acid and form the hydrochloride salt of the chiral amine. c. Extract the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove the chiral resolving agent. d. The aqueous layer now contains the enantiomerically enriched 1-Methylpyrrolidine-3-carboxylic acid. The free carboxylic acid can be isolated by adjusting the pH and further extraction or by ion-exchange chromatography. e. Repeat this process for the other diastereomeric salt to obtain the other enantiomer.

Workflow for Diastereomeric Salt Resolution

Racemic_Acid Racemic (R/S)-Acid Salt_Formation Diastereomeric Salt Formation Racemic_Acid->Salt_Formation Chiral_Base Chiral (R)-Base Chiral_Base->Salt_Formation Diastereomers Mixture of Salts ((R)-Acid-(R)-Base & (S)-Acid-(R)-Base) Salt_Formation->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Separated_Salts Separated Diastereomeric Salts Crystallization->Separated_Salts Liberation_R Acidification & Extraction Separated_Salts->Liberation_R Liberation_S Acidification & Extraction Separated_Salts->Liberation_S Pure_R (R)-Acid Liberation_R->Pure_R Pure_S (S)-Acid Liberation_S->Pure_S

Caption: Diastereomeric salt resolution workflow.

Analytical Characterization: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for separating enantiomers and determining the enantiomeric purity (enantiomeric excess, ee) of a sample.[8] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Method Development Considerations for Chiral HPLC

Developing a robust chiral HPLC method requires screening various parameters:

  • Chiral Stationary Phase (CSP): The choice of CSP is critical. For carboxylic acids, polysaccharide-based columns (e.g., derivatized cellulose or amylose) or macrocyclic glycopeptide phases (e.g., Chirobiotic T) are often effective.[9]

  • Mobile Phase: A combination of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) is commonly used. The ratio of these solvents significantly impacts the separation.

  • Additives: Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds) can improve peak shape and resolution.

  • Temperature and Flow Rate: These parameters should be optimized to achieve the best balance between resolution and analysis time.

Experimental Protocol: Chiral HPLC Analysis

Objective: To determine the enantiomeric purity of a sample of 1-Methylpyrrolidine-3-carboxylic acid.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral column (e.g., Chiralcel OD-H, Chirobiotic T).

Procedure:

  • Sample Preparation: a. Prepare a stock solution of the sample in a suitable solvent (e.g., mobile phase or a solvent in which the sample is readily soluble). b. Dilute the stock solution to an appropriate concentration for HPLC analysis (e.g., 0.1-1.0 mg/mL).

  • Chromatographic Conditions (Example):

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Hexane:Ethanol with 0.1% Trifluoroacetic Acid (ratio to be optimized, e.g., 90:10)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 210 nm)

    • Injection Volume: 10 µL

  • Analysis: a. Inject a standard of the racemic mixture to determine the retention times of the two enantiomers. b. Inject the sample to be analyzed. c. Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Conclusion

1-Methylpyrrolidine-3-carboxylic acid is a valuable chiral building block in chemical research. Understanding the distinct properties and biological activities of its individual enantiomers is paramount for its effective application in drug discovery and development. While a complete dataset comparing the racemic mixture and pure enantiomers is not yet publicly available, this guide provides the foundational knowledge and experimental frameworks for researchers to pursue the synthesis, resolution, and characterization of these important molecules. The methodologies outlined herein, from diastereomeric salt resolution to chiral HPLC analysis, represent standard and robust approaches in the field of stereochemistry. Further research into the specific biological activities of the (R) and (S) enantiomers of 1-Methylpyrrolidine-3-carboxylic acid will undoubtedly open new avenues for therapeutic innovation.

References

  • Chem-Impex. 1-Methyl-pyrrolidine-3-carboxylic acid. Available at: [Link]

  • J&K Scientific LLC. 1-Methyl-pyrrolidine-3-carboxylic acid | 412281-11-9. Available at: [Link]

  • PubChem. 1-Methylpyrrolidine-3-carboxylic acid. Available at: [Link]

  • BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. Available at: [Link]

  • Chem-Impex. 1-Methyl-pyrrolidine-3-carboxylic acid. Available at: [Link]

  • Gavin Publishers. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Available at: [Link]

  • ResearchGate. Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. Available at: [Link]

  • National Institutes of Health. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Available at: [Link]

  • Organic & Biomolecular Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Available at: [Link]

  • MDPI. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Available at: [Link]

  • MDPI. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Available at: [Link]

  • MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available at: [Link]

Sources

Comparative

X-ray Crystallography of 1-Methylpyrrolidine-3-carboxylic Acid Derivatives: A Technical Comparison Guide

Executive Summary: The Stereochemical Imperative In the development of neuroactive agents and proline mimetics, 1-Methylpyrrolidine-3-carboxylic acid serves as a critical chiral scaffold. Its pharmacological efficacy—oft...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In the development of neuroactive agents and proline mimetics, 1-Methylpyrrolidine-3-carboxylic acid serves as a critical chiral scaffold. Its pharmacological efficacy—often targeting muscarinic receptors or dopamine transporters—is strictly governed by its absolute configuration and ring conformation.

While NMR spectroscopy and computational modeling offer rapid structural insights, they frequently struggle with the dynamic "envelope" puckering of the pyrrolidine ring and the rapid nitrogen inversion in solution. Single-Crystal X-ray Diffraction (SCXRD) remains the only analytical technique capable of providing an unambiguous, three-dimensional static model of the molecule, determining absolute stereochemistry (R/S) with >99% confidence, and mapping the precise zwitterionic hydrogen-bonding networks that define solid-state stability.

This guide compares SCXRD against high-field NMR and computational methods, establishing why crystallography is the non-negotiable validation step for this class of derivatives.

Technical Deep Dive: The Pyrrolidine Scaffold Challenge

The 1-methylpyrrolidine-3-carboxylic acid scaffold presents unique structural challenges that necessitate rigorous analysis:

  • Ring Puckering: The five-membered nitrogen heterocycle is not planar. It oscillates between envelope (E) and twist (T) conformations. Solution-state methods often observe a time-averaged structure, masking the bioactive conformation.

  • Nitrogen Inversion: The N-methyl group undergoes rapid pyramidal inversion. In solution, this averages the chemical environment of adjacent protons, complicating NOE-based stereochemical assignment.

  • Zwitterionic Nature: In the solid state, the carboxylic acid proton often migrates to the basic pyrrolidine nitrogen (

    
    ), creating strong electrostatic networks that dictate solubility and bioavailability.
    

Comparative Analysis: X-ray vs. Alternatives

The following table objectively compares SCXRD with its primary alternatives for analyzing 1-methylpyrrolidine-3-carboxylic acid derivatives.

Table 1: Analytical Performance Matrix
FeatureX-ray Crystallography (SCXRD) NMR Spectroscopy (NOESY/ROESY) Computational Modeling (DFT)
Primary Output 3D Electron Density MapMagnetic environment / Through-space distancePredicted Energy Minima
Absolute Configuration Definitive (via Flack Parameter)Inferential (requires derivatization/Mosher's acid)Hypothetical (requires experimental validation)
Conformational Analysis Discrete Snapshot (Global Minimum in lattice)Time-Averaged EnsembleGas/Solvent Phase Prediction
Zwitterion Detection Direct observation of H-atom positionsChemical shift inference (pH dependent)Energy penalty calculation
Sample Requirement Single Crystal (

mm)
Solution (~5-10 mg)None (Virtual)
Throughput Low (Days to Weeks)High (Minutes to Hours)Medium (Hours)
Critical Insight: The "Correction" Case Study

The necessity of X-ray crystallography is exemplified by a correction published in Organic & Biomolecular Chemistry (Yin et al., 2018). Researchers initially assigned the absolute configuration of a 5-methylpyrrolidine-3-carboxylic acid derivative based on solution-state data. However, subsequent X-ray crystal structure analysis revealed the assignment was incorrect, necessitating a formal literature correction. This highlights that for flexible pyrrolidine rings, inferential methods (NMR/DFT) are prone to error regarding cis/trans relative stereochemistry.

Experimental Protocol: Crystallization of Zwitterionic Pyrrolidines

Crystallizing 1-methylpyrrolidine-3-carboxylic acid derivatives is non-trivial due to their high solubility in polar solvents and zwitterionic character. The following protocol utilizes a Salt Formation & Anti-Solvent Diffusion strategy to enforce lattice formation.

Phase 1: Pre-Crystallization Screening (The "Salt Screen")

Since the zwitterion is internally neutralized, it often forms amorphous solids. Converting the derivative into a defined salt breaks this internal network and encourages ordering.

  • Acid Partners: Hydrochloric acid (HCl), Hydrobromic acid (HBr), Picric acid.

  • Co-formers: L-Proline (for zwitterionic cocrystals), Fumaric acid.

Phase 2: Vapor Diffusion Protocol (Step-by-Step)

Objective: Grow diffraction-quality crystals of the hydrochloride salt.

  • Dissolution: Dissolve 20 mg of the pyrrolidine derivative in a minimum amount (approx. 0.5 mL) of Methanol (MeOH) or Ethanol (EtOH) . Ensure the solution is clear.

  • Acidification: Add 1.1 equivalents of concentrated HCl (aq) or HCl in dioxane.

    • Why? Protonation of the carboxylate prevents internal zwitterion formation, fixing the cation/anion ratio.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a small inner vial (GC vial).

    • Why? Removes dust nuclei that cause uncontrolled precipitation.

  • Setup: Place the open inner vial inside a larger jar containing 3 mL of Diethyl Ether or Acetone (The Anti-Solvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

    • Mechanism:[1][2][3] The volatile ether diffuses into the methanol, slowly increasing supersaturation and driving gentle nucleation.

  • Harvesting: Check after 24-72 hours. Look for birefringent prisms under a polarizing microscope.

Phase 3: Validation (Self-Check)
  • Birefringence Test: Rotate the crystal under cross-polarized light. It must extinguish (go dark) every 90°. If it remains dark or bright, it is amorphous or twinned.

  • Unit Cell Check: Collect a short "matrix" scan (10-20 frames) on the diffractometer. If the unit cell axes are large (>20 Å) or irregular, the crystal may be solvated or disordered.

Visualization: Crystallization Workflow

CrystallizationWorkflow cluster_0 Critical Control Point Start Crude Pyrrolidine Derivative SolubilityCheck Solubility Test (Polar Solvents) Start->SolubilityCheck SaltFormation Salt Formation (Add HCl/HBr) SolubilityCheck->SaltFormation High Solubility Filter Micro-Filtration (0.22 µm) SaltFormation->Filter Clear Solution Diffusion Vapor Diffusion Setup (MeOH / Et2O) Filter->Diffusion Observation Microscopy Check (24-72 Hours) Diffusion->Observation Observation->SaltFormation Amorphous/Oil (Try different counter-ion) XRay SCXRD Data Collection Observation->XRay Birefringent Crystals

Figure 1: Decision-tree workflow for crystallizing zwitterionic pyrrolidine derivatives using vapor diffusion.

Data Interpretation & Reporting

When publishing or reporting the structure, focus on these specific parameters relevant to the 1-methylpyrrolidine-3-carboxylic acid scaffold:

Absolute Configuration (Flack Parameter)

For chiral drugs, knowing the enantiomer is vital.

  • Requirement: The Flack parameter (

    
    ) should be near 0.0  (e.g., 
    
    
    
    ) for the correct enantiomer and near 1.0 for the inverted structure.
  • Note: Since C, H, N, O are light atoms, anomalous scattering is weak with Mo-K

    
     radiation. Use Cu-K
    
    
    
    radiation
    or grow crystals with a heavy atom counter-ion (Br, I) to ensure a reliable Flack parameter.
Ring Puckering (Cremer-Pople Parameters)

Define the ring conformation quantitatively.

  • Calculate the phase angle (

    
    ) and puckering amplitude (
    
    
    
    ).
  • Identify if the ring is in an Envelope (

    
    )  or Twisted (
    
    
    
    )
    state. This correlates directly with receptor binding affinity.
Hydrogen Bonding Geometry

Map the supramolecular assembly.

  • In zwitterions, look for Charge-Assisted Hydrogen Bonds (CAHB):

    
    .
    
  • Report the

    
     distance (typically 2.6 – 2.8 Å for strong bonds) and the 
    
    
    
    angle (>150°).

References

  • Yin, F., Garifullina, A., & Tanaka, F. (2018).[4] Correction: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry.

  • Nath, N. K., & Nangia, A. (2011). Neutral and Zwitterionic Polymorphs of 2-(p-Tolylamino)nicotinic Acid. Crystal Growth & Design. (Contextual reference for zwitterionic crystallization strategies).

  • BenchChem. (n.d.). 1-Methylpyrrolidine-3-carboxylic acid: Structure and Applications.

  • Gomm, A. et al. (2016). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Organic Chemistry Frontiers.

Sources

Validation

in vitro vs. in vivo activity of 1-Methylpyrrolidine-3-carboxylic acid based compounds

Publish Comparison Guide: In Vitro vs. In Vivo Activity of 1-Methylpyrrolidine-3-carboxylic Acid Derivatives Executive Summary This guide provides a technical analysis of 1-Methylpyrrolidine-3-carboxylic acid (1-MP-3-CA)...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: In Vitro vs. In Vivo Activity of 1-Methylpyrrolidine-3-carboxylic Acid Derivatives

Executive Summary

This guide provides a technical analysis of 1-Methylpyrrolidine-3-carboxylic acid (1-MP-3-CA) scaffolds, contrasting their performance in controlled in vitro environments against complex in vivo biological systems.

While the 1-MP-3-CA moiety is a privileged scaffold for rigidifying flexible amino-alkyl chains—particularly in muscarinic agonists and kinase inhibitors—a recurring translational gap exists. High in vitro potency often fails to translate to in vivo efficacy due to specific physicochemical hurdles: ionization state at physiological pH , Blood-Brain Barrier (BBB) permeability , and rapid oxidative metabolism of the N-methyl group.

This document dissects these variables, providing experimental evidence, protocols, and decision-making frameworks to bridge the translational gap.

Chemical Context & SAR Logic

The 1-MP-3-CA scaffold offers a distinct advantage over linear amines: conformational restriction . By locking the nitrogen and the carboxylic acid (or its bioisosteres) into a pyrrolidine ring, the entropic penalty of binding is reduced.

  • Stereochemistry: The C3 chiral center dictates receptor subtype selectivity (e.g.,

    
     vs 
    
    
    
    muscarinic receptors).
  • Basicity: The N-methyl pyrrolidine nitrogen typically has a pKa of ~9.0–9.5. At physiological pH (7.4), it is predominantly protonated (cationic), which aids electrostatic binding in vitro but hinders passive membrane diffusion in vivo.

Diagram 1: SAR Decision Tree for 1-MP-3-CA Optimization

Figure Caption: Strategic decision tree for optimizing 1-MP-3-CA derivatives based on target localization (CNS vs. Peripheral) and metabolic stability.

SAR_Decision_Tree Start 1-MP-3-CA Scaffold Optimization Target Target Localization? Start->Target CNS CNS Target (e.g., Muscarinic M1) Target->CNS Brain Peripheral Peripheral Target (e.g., COX Inhibitors) Target->Peripheral Systemic Lipophilicity Optimize LogD (pH 7.4) CNS->Lipophilicity Solubility Optimize Solubility/Clearance Peripheral->Solubility Mod1 Bioisostere Replacement (COOH -> Ester/Oxadiazole) Lipophilicity->Mod1 Increase Lipophilicity Outcome1 High BBB Penetration Maintained Potency Mod1->Outcome1 Mod2 Retain Polar Groups or Zwitterionic Form Solubility->Mod2 Limit Distribution Outcome2 Low CNS Side Effects High Plasma Conc. Mod2->Outcome2

Case Study Analysis: In Vitro vs. In Vivo Discrepancies

Case A: Muscarinic Receptor Agonists (CNS Targets)

Context: Derivatives of 1-MP-3-CA are often designed as bioisosteres of arecoline to treat Alzheimer's disease.

  • In Vitro Profile:

    • High Potency: The rigid pyrrolidine ring perfectly positions the cationic nitrogen to interact with the aspartate residue in the GPCR binding pocket.

    • Data:

      
       values often in the low nanomolar (nM) range for 
      
      
      
      receptors.
  • In Vivo Profile:

    • Poor Bioavailability: The quaternary ammonium character (if permanently charged) or highly basic tertiary amine prevents BBB crossing.

    • Metabolic Liability: The N-methyl group is a prime target for N-demethylation by hepatic P450s, leading to rapid clearance.

  • Resolution: Successful drugs in this class often use prodrug strategies or replace the carboxylic acid with less polar heterocycles (e.g., 1,2,4-oxadiazoles) to improve LogP without sacrificing the pharmacophore.

Case B: COX-1/COX-2 Inhibitors (Peripheral Targets)

Context: 1-MP-3-CA amides linked to aromatic systems (e.g., substituted anilines).

  • In Vitro Profile:

    • Selectivity: The scaffold provides a "linker" that orients aromatic groups into the COX hydrophobic channel.

    • Data:

      
       values comparable to standard NSAIDs (e.g., Diclofenac).
      
  • In Vivo Profile:

    • Efficacy: Unlike CNS targets, these compounds often show better translation because they do not need to cross the BBB.

    • Analgesic Activity: Confirmed via acetic acid-induced writhing tests in mice.

Comparative Data Summary

FeatureIn Vitro (Enzyme/Receptor Assay)In Vivo (Animal Models)Translational Gap Cause
Binding Affinity High (

nM)
. Direct interaction with purified protein.
Variable . Competition with endogenous ligands and plasma protein binding (PPB).High PPB (>95%) reduces free fraction available for target.
Metabolic Stability Stable (in buffer/short incubations).Unstable . Rapid N-demethylation or oxidation.First-pass metabolism in liver (CYP450).
Membrane Permeability N/A (if using membrane preps) or High (PAMPA).Low to Moderate . BBB exclusion for polar derivatives.P-gp efflux transporters often recognize the cationic nitrogen.
Functional Efficacy Clear Agonism/Antagonism (cAMP/Calcium flux).Complex . Off-target effects (e.g., tremor, salivation).Lack of receptor subtype selectivity in whole organisms.

Experimental Protocols

To validate the activity of 1-MP-3-CA derivatives, the following coupled workflow is recommended.

Phase 1: In Vitro Radioligand Binding (Muscarinic M1)

Purpose: Determine intrinsic affinity (


) without metabolic interference.
  • Membrane Preparation: Homogenize CHO cells stably expressing human

    
     receptor in ice-cold HEPES buffer (20 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min.
    
  • Incubation:

    • Mix 200 µL membrane suspension (10 µg protein).

    • Add 25 µL radioligand (

      
      -N-Methylscopolamine, 0.2 nM final).
      
    • Add 25 µL test compound (1-MP-3-CA derivative) at varying concentrations (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Phase 2: In Vivo Tail-Flick Assay (Analgesic/CNS Activity)

Purpose: Assess if the compound crosses the BBB and engages central receptors to modulate pain threshold.

  • Subjects: Male Swiss albino mice (20-25g).

  • Baseline: Restrain mouse and focus a radiant heat source on the tail (proximal third). Measure "Latency to Flick" (Time

    
    ). Cut-off time: 10s to prevent tissue damage.
    
  • Administration: Administer test compound (e.g., 10 mg/kg, i.p.) or vehicle.

  • Testing: Measure latency (

    
    ) at 30, 60, and 90 min post-injection.
    
  • Calculation:

    
    
    
  • Interpretation: A high % MPE indicates the compound successfully crossed the BBB and agonized central receptors (opioid or muscarinic).

Workflow Visualization

Diagram 2: Integrated Screening Pipeline

Figure Caption: Workflow for filtering 1-MP-3-CA candidates. Only compounds passing the "Physicochemical Filter" proceed to In Vivo testing.

Workflow cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Validation Synthesis Synthesis (1-MP-3-CA Deriv.) Binding Receptor Binding (Ki Determination) Synthesis->Binding MetaStab Microsomal Stability (t1/2) Binding->MetaStab Decision Go/No-Go Criteria: Ki < 10nM t1/2 > 30min MetaStab->Decision Decision->Synthesis Fail (Re-design) PK Pharmacokinetics (Plasma/Brain Ratio) Decision->PK Pass Efficacy Functional Model (Tail Flick/Writhing) PK->Efficacy

References

  • Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine derivatives. Source: National Institutes of Health (PubMed) URL:[Link]

  • Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Source: Journal of Pharmaceutical Analysis (via PubMed) URL:[Link]

  • Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Source: Journal of Medicinal Chemistry (PMC) URL:[Link]

  • 1-Methylpyrrolidine-3-carboxylic acid: Chemical Properties and Biological Activity. Source: PubChem (National Library of Medicine) URL:[Link]

Comparative

cost-benefit analysis of different 1-Methylpyrrolidine-3-carboxylic acid synthesis methods

Executive Summary 1-Methylpyrrolidine-3-carboxylic acid (also known as N-methyl-β-proline) is a critical heterocyclic building block in the synthesis of neuropharmaceuticals, carbapenem antibiotics, and muscarinic agonis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylpyrrolidine-3-carboxylic acid (also known as N-methyl-β-proline) is a critical heterocyclic building block in the synthesis of neuropharmaceuticals, carbapenem antibiotics, and muscarinic agonists. Its synthesis presents a classic process chemistry dilemma: the trade-off between atom economy and step count .

This guide analyzes three distinct methodologies:

  • The "De Novo" Route ([3+2] Cycloaddition): High atom economy, low raw material cost, ideal for scale-up.

  • The "Direct" Route (N-Methylation): Low labor, high starting material cost, ideal for rapid bench-scale delivery.

  • The "Chiral" Route (Enzymatic Resolution): Essential for enantiopure targets, adding a resolution unit operation to the De Novo route.

Recommendation: For scales >100g, the [3+2] Cycloaddition offers a 60-70% cost reduction over direct methylation. For chiral applications, Lipase-catalyzed Kinetic Resolution of the resulting ester is superior to asymmetric synthesis from chiral pool precursors (e.g., L-aspartic acid) due to lower reagent costs and higher throughput.

Part 1: Strategic Overview & Decision Matrix

The choice of synthesis method depends heavily on the required scale and stereochemistry. The following decision tree illustrates the optimal pathway selection based on project constraints.

DecisionTree Start Start: Define Requirements IsChiral Is Enantiopurity Required? Start->IsChiral Scale Scale > 100g? IsChiral->Scale No (Racemic) ScaleChiral Scale > 100g? IsChiral->ScaleChiral Yes (Pure Enantiomer) MethodA Method A: Direct N-Methylation (High Cost / Low Labor) Scale->MethodA No (<100g) MethodB Method B: [3+2] Cycloaddition (Low Cost / High Scalability) Scale->MethodB Yes (>100g) MethodC Method C: [3+2] + Enzymatic Resolution (Balanced Cost / High Purity) ScaleChiral->MethodC Yes (Industrial) MethodD Method D: Chiral Pool (Aspartic Acid) (High Cost / Complex) ScaleChiral->MethodD No (Academic/Niche)

Figure 1: Strategic decision matrix for selecting the synthesis route based on chirality and scale requirements.

Part 2: Detailed Methodologies

Method A: [3+2] Cycloaddition (The "De Novo" Route)

Best for: Large-scale synthesis (>100g), cost minimization. Mechanism: 1,3-Dipolar cycloaddition of an azomethine ylide (generated in situ from sarcosine and paraformaldehyde) with an acrylate ester.

Mechanistic Insight

This reaction utilizes the decarboxylative condensation of sarcosine (N-methylglycine) with paraformaldehyde to generate a non-stabilized azomethine ylide. This dipole undergoes a thermal [3+2] cycloaddition with electron-deficient alkenes (methyl acrylate) to form the pyrrolidine ring in a single step.

Reaction Scheme:

  • Sarcosine + (CH₂O)ₙ

    
     [Azomethine Ylide] + CO₂ + H₂O
    
  • [Azomethine Ylide] + Methyl Acrylate

    
     Methyl 1-methylpyrrolidine-3-carboxylate
    
  • Ester Hydrolysis

    
     Target Acid
    
Experimental Protocol (Self-Validating)
  • Reagents: Sarcosine (1.0 eq), Paraformaldehyde (2.0 eq), Methyl Acrylate (1.2 eq), Toluene (10 vol).

  • Setup: Equip a 3-neck flask with a Dean-Stark trap and reflux condenser.

  • Execution:

    • Suspend sarcosine and paraformaldehyde in toluene.

    • Add methyl acrylate.

    • Heat to reflux (110°C). As the reaction proceeds, water will collect in the Dean-Stark trap, and CO₂ evolution will be observed (bubbler).

    • Validation Point: The reaction is complete when water evolution ceases (approx. 2-4 hours).

  • Workup:

    • Cool to RT. Filter off any unreacted polymer.

    • Concentrate the filtrate to obtain the crude ester (oil).[1]

    • Hydrolysis:[2] Dissolve oil in 6M HCl and reflux for 4 hours. Concentrate to dryness to get the hydrochloride salt.

  • Yield: Typically 75-85% overall.

Method B: Direct N-Methylation (The "Bench" Route)

Best for: Small scale (<10g), rapid turnaround. Mechanism: Eschweiler-Clarke reaction using commercially available Pyrrolidine-3-carboxylic acid (β-Proline).

Mechanistic Insight

Formic acid acts as both the source of the hydride (reductant) and the proton source, while formaldehyde provides the carbon. This avoids the use of alkyl halides (MeI), preventing quaternization (over-alkylation) to the betaine.

Experimental Protocol
  • Reagents: Pyrrolidine-3-carboxylic acid (1.0 eq), Formaldehyde (37% aq, 2.2 eq), Formic Acid (3.0 eq).

  • Execution:

    • Dissolve starting material in formic acid/formaldehyde solution.

    • Heat to reflux (100°C) for 6 hours. CO₂ evolution indicates active reduction.

  • Workup:

    • Add HCl to convert to the hydrochloride salt.

    • Concentrate in vacuo.[2] Recrystallize from EtOH/Ether.

  • Yield: >90%.

Method C: Enzymatic Resolution (The "Chiral" Route)

Best for: Producing (3S)- or (3R)-1-methylpyrrolidine-3-carboxylic acid. Concept: Kinetic resolution of the racemic ester from Method A using a lipase.

Protocol Overview
  • Substrate: Racemic Methyl 1-methylpyrrolidine-3-carboxylate (from Method A).

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).

  • Conditions: Phosphate buffer (pH 7.0) / MTBE biphasic system or pure buffer.

  • Process:

    • Stir racemate with enzyme at 30°C.

    • Validation Point: Monitor by Chiral HPLC. Stop reaction at exactly 50% conversion.

    • The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact (or vice versa depending on enzyme specificity).

  • Separation:

    • Adjust pH to 8.0 and extract the unreacted Ester (Organic phase).

    • Adjust aqueous phase to pH 1.0 and extract the Acid (Aqueous/Solid phase).

Part 3: Comparative Analysis & Visualization

Cost-Benefit Analysis Table
FeatureMethod A: [3+2] CycloadditionMethod B: Direct N-MethylationMethod C: Enzymatic Resolution
Starting Material Cost Low (Sarcosine: ~$15/kg)High (β-Proline: ~$800/kg)Medium (Uses Method A precursor)
Atom Economy Moderate (Loss of CO₂)HighLow (50% yield max per pass)
Scalability Excellent (Ton scale)Good (Limited by precursor supply)Good (Enzymes are reusable)
Step Count 2 Steps (Cyclization + Hydrolysis)1 Step3 Steps (Cyclization + Resolution + Sep)
E-Factor (Waste) Moderate (Toluene solvent)Low (Water/Acid waste)Low (Green biocatalysis)
Chirality RacemicDepends on precursorHigh ee (>98%)
Synthesis Workflow Diagram

SynthesisFlow Sarcosine Sarcosine (Cheap) Ylide Azomethine Ylide (In Situ) Sarcosine->Ylide Paraformaldehyde Acrylate Methyl Acrylate Cycloaddition [3+2] Cycloaddition (Reflux Toluene) Acrylate->Cycloaddition Proline Pyrrolidine-3-COOH (Expensive) Methylation Eschweiler-Clarke (HCOOH/HCHO) Proline->Methylation Ylide->Cycloaddition RacemicEster Racemic Ester (Intermediate) Hydrolysis Hydrolysis (NaOH) RacemicEster->Hydrolysis Resolution Enzymatic Resolution (CAL-B Lipase) RacemicEster->Resolution Chiral Demand Cycloaddition->RacemicEster TargetRac Racemic 1-Methylpyrrolidine-3-COOH Methylation->TargetRac Hydrolysis->TargetRac Resolution->RacemicEster Recycle (R)-Ester TargetChiral (S)-1-Methylpyrrolidine-3-COOH (High Value) Resolution->TargetChiral Hydrolyzed (S)-Acid

Figure 2: Comparative process flow for the three primary synthesis methodologies.

Technical Conclusion

For research laboratories requiring <50g of material, Method B is recommended to save time, despite the higher material cost. For pilot plant scale-up or cost-sensitive projects, Method A is the industry standard due to the ubiquity and low cost of sarcosine and acrylates. If chiral material is required, Method A coupled with Method C is the most robust pathway, avoiding the high costs associated with chiral pool starting materials like L-aspartic acid.

References

  • Synthesis of Pyrrolidine-3-carboxylic Acid Derivatives via Asymmetric Michael Addition. Organic & Biomolecular Chemistry. (2017). Link

  • Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules. (2024). Link

  • Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. PMC. (2021). Link

  • Process for the preparation of 1-methylpyrrolidin-3-ol. Google Patents (CN108698989B). Link

  • 1-Methylpyrrolidine-3-carboxylic acid Compound Summary. PubChem. Link

Sources

Validation

Characterization of 1-Methylpyrrolidine-3-carboxylic Acid by Titration: A Comparative Technical Guide

Executive Summary 1-Methylpyrrolidine-3-carboxylic acid (MPC) is a critical chiral building block in the synthesis of pyrrolidine-based pharmaceuticals. Due to its zwitterionic nature (containing both a basic tertiary am...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylpyrrolidine-3-carboxylic acid (MPC) is a critical chiral building block in the synthesis of pyrrolidine-based pharmaceuticals. Due to its zwitterionic nature (containing both a basic tertiary amine and an acidic carboxylic acid), standard aqueous characterization often yields ambiguous endpoints.

This guide compares Non-Aqueous Potentiometric Titration —the gold standard for assay precision—against HPLC and Aqueous Titration . It provides a validated protocol for researchers requiring absolute purity determination without the need for expensive reference standards.

Chemical Context & The "Zwitterion Problem"

To characterize MPC effectively, one must understand its behavior in solution.

  • Structure: A pyrrolidine ring with a tertiary amine at position 1 (N-methyl) and a carboxylic acid at position 3.

  • Aqueous Behavior: In water, MPC exists primarily as a zwitterion. The proton moves from the carboxyl group to the amine.

    • Result: The molecule self-buffers. Adding base removes a proton from the amine (pKa ~10), while adding acid protonates the carboxylate (pKa ~3.5). This creates shallow inflection points in aqueous titration curves, making precise endpoint detection nearly impossible.

  • The Solution: Non-Aqueous Titration (NAT). By using a protogenic solvent (Glacial Acetic Acid), we suppress the ionization of the carboxylic acid and enhance the basicity of the amine, allowing for a sharp, quantifiable endpoint.

Chemical Species Diagram

The following diagram illustrates the transition of MPC species during the recommended non-aqueous titration process.

MPC_Reaction cluster_0 Solvent System HClO4 Titrant (HClO4) AcH Active Species (CH3COOH2+) HClO4->AcH Protonation AcOH Solvent (Glacial AcOH) AcOH->AcH MPC_Salt MPC Perchlorate (Protonated Salt) AcH->MPC_Salt Transfer H+ MPC_Base MPC (Analyte) Weak Base Form MPC_Base->MPC_Salt Neutralization

Caption: Mechanism of Non-Aqueous Titration. Perchloric acid protonates the acetic acid solvent, creating the highly acidic acetonium ion, which then quantitatively protonates the MPC amine.

Comparative Analysis: Titration vs. Alternatives

For the characterization of MPC, the choice of method depends on whether the goal is Assay (Total Content) or Purity (Impurity Profile).

Table 1: Method Performance Comparison
FeatureMethod A: Non-Aqueous Titration Method B: HPLC (Reverse Phase) Method C: Aqueous Titration
Primary Utility Absolute Assay (%) Impurity ProfilingpKa Determination
Precision (RSD) < 0.2% (Superior)0.5% - 1.0%> 1.5% (Poor)
Specificity Low (Titrates all bases)High (Separates analogs)Low
Reference Std Not Required Required (Expensive)Not Required
Cost per Run Low (< $1)High (Solvents/Columns)Low
Throughput 5-10 mins/sample20-40 mins/sample5-10 mins/sample
Expert Insight

"While HPLC is indispensable for identifying specific contaminants (like unmethylated pyrrolidine), it introduces compounding errors from injector precision and detector linearity. For determining the mass balance or 'Assay' of a raw material batch, Non-Aqueous Titration is the superior choice because it is a stoichiometric measurement, not a relative one."

Validated Experimental Protocol

Method: Potentiometric Non-Aqueous Titration Target: 1-Methylpyrrolidine-3-carboxylic acid (Assay)

A. Equipment & Reagents[1][2][3][4][5][6][7]
  • Titrator: Automatic Potentiometric Titrator (e.g., Metrohm OMNIS or Mettler Toledo T5).

  • Electrode: Glass pH electrode with a sleeve diaphragm .

    • Critical: The electrolyte must be LiCl in Ethanol (or Glacial Acetic Acid).[1] Never use aqueous KCl, as it will precipitate in the organic solvent and clog the junction.

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent: Glacial Acetic Acid (Analytical Grade).

  • Standard: Potassium Hydrogen Phthalate (KHP) (NIST Traceable).

B. The Workflow

Protocol_Flow cluster_prep 1. System Prep cluster_std 2. Standardization cluster_sample 3. Sample Analysis start Start Characterization rinse Rinse Electrode (LiCl/EtOH) start->rinse cond Condition in Glacial AcOH (5 min) rinse->cond weigh_khp Weigh KHP Standard cond->weigh_khp titrate_khp Titrate with 0.1N HClO4 calc_titer Calculate Titer Factor (T) weigh_mpc Weigh ~150mg MPC (Accurately) calc_titer->weigh_mpc dissolve Dissolve in 50mL Glacial AcOH titrate_mpc Titrate to Potentiometric Inflection Point calc_final Calculate Assay % titrate_mpc->calc_final

Caption: Step-by-step workflow for the potentiometric characterization of MPC.

C. Detailed Procedure
  • Blank Determination:

    • Add 50 mL of Glacial Acetic Acid to the titration vessel.

    • Titrate with 0.1 N

      
       to determine the solvent blank volume (
      
      
      
      ). This accounts for any basic impurities in the solvent.
  • Sample Preparation:

    • Accurately weigh ~150 mg (

      
      ) of MPC into the vessel.
      
    • Add 50 mL of Glacial Acetic Acid. Stir until fully dissolved.

    • Note: If the sample is the Hydrochloride salt, add 5 mL of Mercuric Acetate solution to sequester the chloride ion, otherwise the titration will fail.

  • Titration:

    • Titrate with 0.1 N

      
       using "Dynamic Equivalence Point Titration" (DET) mode.
      
    • Record the volume at the inflection point (

      
      ).
      
  • Calculation:

    
    
    
    • 
      : Normality of Titrant (0.1)
      
    • 
      : Titer Factor (from standardization)
      
    • 
      : Molecular Weight of MPC (129.16  g/mol )[2]
      
    • 
      : Sample weight in grams
      

Troubleshooting & Data Interpretation

Common Failure Modes
  • Noisy Signal: Usually caused by a clogged electrode diaphragm.

    • Fix: Ensure the electrode uses a movable sleeve diaphragm, not a ceramic pin. Refresh the LiCl/Ethanol electrolyte daily.

  • Drifting Endpoint: Caused by water contamination.

    • Fix: Glacial Acetic Acid is hygroscopic. Keep vessels sealed and add 1-2% Acetic Anhydride to the solvent to scavenge moisture if necessary.

Expected Results
  • Purity: High-quality commercial MPC should assay between 98.0% and 101.0% .

  • Curve Shape: You should observe a single, sharp sigmoidal curve. A double jump indicates the presence of a stronger base impurity or failure to effectively suppress the carboxylic acid.

References

  • PubChem. (2025).[3] 1-Methylpyrrolidine-3-carboxylic acid Compound Summary. National Library of Medicine. [Link]

  • Xylem Analytics. (n.d.). Titration of Bases with perchloric acid (non-aqueous). Titration Handbook. [Link]

  • NIST. (2025). Potassium Hydrogen Phthalate Standard Reference Material. National Institute of Standards and Technology. [Link]

Sources

Comparative

A Senior Application Scientist's Comparative Guide to the Analysis of 1-Methylpyrrolidine-3-carboxylic Acid

Introduction to 1-Methylpyrrolidine-3-carboxylic Acid: A Molecule of Growing Interest 1-Methylpyrrolidine-3-carboxylic acid is a cyclic amino acid analog with a unique structural framework that makes it a valuable buildi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 1-Methylpyrrolidine-3-carboxylic Acid: A Molecule of Growing Interest

1-Methylpyrrolidine-3-carboxylic acid is a cyclic amino acid analog with a unique structural framework that makes it a valuable building block in medicinal chemistry and pharmaceutical development.[1] Its applications range from the synthesis of novel therapeutics, particularly those targeting neurological disorders, to its use as an intermediate in the production of agrochemicals.[1] Given its role in these critical sectors, the ability to accurately and reliably quantify 1-Methylpyrrolidine-3-carboxylic acid in various matrices—from reaction mixtures to biological samples—is paramount. The development of robust analytical methods is not merely a quality control step; it is a foundational requirement for ensuring product efficacy, safety, and regulatory compliance.[2][3]

This guide provides an in-depth comparison of two powerful, peer-reviewed analytical strategies suitable for the analysis of 1-Methylpyrrolidine-3-carboxylic acid: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific needs.

Method 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating non-volatile and thermally sensitive compounds. For a polar, zwitterionic molecule like 1-Methylpyrrolidine-3-carboxylic acid, Reverse-Phase (RP) HPLC is a common starting point, often requiring specific column chemistries or mobile phase modifiers to achieve adequate retention and peak shape. Coupling HPLC with a mass spectrometer provides unparalleled selectivity and sensitivity, making it a powerful tool for both identification and quantification.

Causality Behind Experimental Choices
  • Chromatography Mode: Due to the polar nature of the analyte, traditional C18 columns may provide insufficient retention. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of a polar-embedded or polar-endcapped RP column is recommended. HILIC, in particular, is well-suited for retaining and separating highly polar compounds that are poorly retained in reverse-phase mode.

  • Mobile Phase: A typical HILIC mobile phase consists of a high percentage of an organic solvent (like acetonitrile) and a smaller percentage of an aqueous buffer. The buffer's pH should be controlled to maintain a consistent ionization state for the carboxylic acid and the tertiary amine, which is crucial for reproducible retention times.

  • Detection: 1-Methylpyrrolidine-3-carboxylic acid lacks a strong chromophore, making UV detection challenging and likely insensitive.[4] Mass spectrometry, specifically with an electrospray ionization (ESI) source, is the ideal detection method. ESI is a soft ionization technique suitable for polar molecules, and operating in positive ion mode will readily protonate the tertiary amine, leading to a strong signal for the [M+H]+ ion.

Experimental Protocol: HPLC-MS
  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., 90:10 acetonitrile/water).

    • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any particulates.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Instrumentation & Conditions:

    • HPLC System: A UPLC or HPLC system capable of delivering accurate gradients.

    • Column: HILIC column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B to 50% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: A tandem quadrupole mass spectrometer with an ESI source.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitored Transition (MRM): For quantification, monitor the transition from the precursor ion (m/z 130.08) to a characteristic product ion.

  • Method Validation:

    • The method must be validated according to ICH guidelines to ensure it is fit for purpose.[5] Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[6]

Workflow for HPLC-MS Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample centrifuge Centrifuge dissolve->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into HPLC transfer->inject separate HILIC Separation inject->separate ionize ESI+ Ionization separate->ionize detect MS/MS Detection ionize->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: HPLC-MS experimental workflow from sample preparation to data analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique known for its high chromatographic efficiency and definitive mass spectral libraries. However, its application is limited to volatile and thermally stable compounds. 1-Methylpyrrolidine-3-carboxylic acid, being a zwitterionic amino acid analog, is non-volatile. Therefore, a crucial derivatization step is required to convert it into a volatile and thermally stable derivative suitable for GC analysis.[7]

Causality Behind Experimental Choices
  • Derivatization: The primary challenge is to cap the polar functional groups (the carboxylic acid and the tertiary amine, though the latter is less of an issue for volatility). Silylation is a common and effective derivatization strategy for compounds with active hydrogens. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for converting carboxylic acids into their trimethylsilyl (TMS) esters.[7] This process replaces the acidic proton with a non-polar TMS group, drastically increasing volatility.

  • GC Separation: A mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase like a DB-5 or HP-5ms) is generally a good starting point for separating a wide range of derivatized compounds.

  • Detection: Mass spectrometry is the detector of choice, providing both quantitative data and structural information from the fragmentation pattern of the derivatized analyte. Electron Ionization (EI) is typically used, which generates reproducible mass spectra that can be used for library matching and structural confirmation.

Experimental Protocol: GC-MS
  • Sample Preparation & Derivatization:

    • Place the dried sample extract in a reaction vial.

    • Add 50 µL of a silylation reagent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before analysis.

  • Instrumentation & Conditions:

    • GC System: A gas chromatograph equipped with a split/splitless injector.

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (or split, depending on concentration).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Method Validation:

    • As with HPLC, the entire method, including the derivatization step, must be validated for parameters such as accuracy, precision, linearity, and sensitivity.[8] It is crucial to assess the efficiency and reproducibility of the derivatization reaction.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dry Dry Sample derivatize Derivatize (Silylation) dry->derivatize heat Heat at 70°C derivatize->heat inject Inject into GC heat->inject separate Capillary GC Separation inject->separate ionize EI Ionization separate->ionize detect MS Detection ionize->detect integrate Integrate TIC/EIC detect->integrate quantify Quantify & Confirm integrate->quantify

Caption: GC-MS experimental workflow, including the critical derivatization step.

Comparison of Analytical Methods

Choosing between HPLC-MS and GC-MS depends on several factors, including the available instrumentation, sample matrix, required sensitivity, and desired throughput. Below is a comparative summary of the two approaches for the analysis of 1-Methylpyrrolidine-3-carboxylic acid.

FeatureHPLC-MSGC-MS
Analyte Suitability Excellent. Directly analyzes the polar, non-volatile compound in its native form.Requires derivatization to increase volatility and thermal stability.
Sample Preparation Simpler; typically involves "dilute and shoot" or solid-phase extraction (SPE).More complex due to the mandatory, multi-step derivatization process.
Selectivity Very high, especially with MS/MS (MRM mode), which minimizes matrix interference.High, with selectivity provided by both chromatographic separation and mass filtering.
Sensitivity Typically offers very high sensitivity, often reaching picogram to femtogram levels.Sensitivity is highly dependent on derivatization efficiency and analyte response.
Throughput Generally higher, with run times often under 10 minutes.Lower, due to the offline derivatization step and potentially longer GC run times.
Robustness Can be susceptible to matrix effects and ion suppression in the ESI source.Derivatization step can be a source of variability. The column is robust, but the injector can require regular maintenance.
Cost Instrumentation and solvent costs can be higher.Instrumentation is generally less expensive, but derivatization reagents add cost.
Confirmation MS/MS provides definitive structural confirmation.EI fragmentation patterns provide excellent structural information and are library-searchable.

Conclusion and Recommendation

For routine, high-throughput quantitative analysis of 1-Methylpyrrolidine-3-carboxylic acid, HPLC-MS is the superior method . Its primary advantage is the elimination of the derivatization step, which simplifies sample preparation, reduces potential sources of error, and increases throughput. The use of a HILIC column coupled with tandem mass spectrometry provides the necessary retention, selectivity, and sensitivity to analyze this compound effectively, even in complex matrices.

GC-MS remains a viable and powerful alternative , particularly in laboratories where it is the primary analytical platform or for confirmatory analysis. The rich structural information from EI mass spectra is a significant advantage. However, the method development and validation process is more involved due to the critical derivatization step, which must be carefully optimized and controlled to ensure reproducibility and accuracy.

Ultimately, the choice of method must be guided by a thorough validation process to demonstrate its suitability for the intended purpose, ensuring the generation of reliable, repeatable, and accurate data in your research or drug development pipeline.[2][3]

References

  • Vertex AI Search. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved February 11, 2026.
  • Vertex AI Search. (2014). Validation of Impurity Methods, Part II. Retrieved February 11, 2026.
  • Vertex AI Search. (n.d.). Accurate quantification of modified cyclic peptides without the need for authentic standards. Retrieved February 11, 2026.
  • Vertex AI Search. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved February 11, 2026.
  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved February 11, 2026.
  • Vertex AI Search. (n.d.). Analytical method validation: A brief review. Retrieved February 11, 2026.
  • PubChem. (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. Retrieved February 11, 2026.
  • ChemicalBook. (n.d.). 1-Methylpyrrolidine(120-94-5) 1H NMR spectrum. Retrieved February 11, 2026.
  • Vertex AI Search. (n.d.). 1-Methyl-pyrrolidine-2-carboxylic acid structure in the Fruit extract of C. spinosa. Retrieved February 11, 2026.
  • University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved February 11, 2026, from [Link]

  • Journal of the American Chemical Society. (1996). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Retrieved February 11, 2026.
  • Oxford Academic. (2024). CyclicPepedia: a knowledge base of natural and synthetic cyclic peptides. Retrieved February 11, 2026.
  • GEN - Genetic Engineering and Biotechnology News. (2015). Quantitative Amino Acid Analysis of Biopharmaceuticals. Retrieved February 11, 2026.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 11, 2026.
  • PubChemLite. (n.d.). 1-methylpyrrolidine-3-carboxylic acid hydrochloride (C6H11NO2). Retrieved February 11, 2026.
  • ChemicalBook. (n.d.). (R)-3-Methylpyrrolidine-3-carboxylic acid(1410783-77-5) 1H NMR. Retrieved February 11, 2026.
  • Leon-chem.com. (n.d.). 1-Methylpyrrolidine-3-carboxylic acid hydrochloride|50585-87-0. Retrieved February 11, 2026.
  • PubChem. (n.d.). 1-Methylpyrrolidine-3-carboxylic acid. Retrieved February 11, 2026, from [Link]

  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved February 11, 2026, from [Link]

  • MDPI. (n.d.).
  • Vertex AI Search. (n.d.). Acids: Derivatization for GC Analysis. Retrieved February 11, 2026.
  • PMC. (1955). Detection of pyrrolidone carboxylic acid. Retrieved February 11, 2026.
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved February 11, 2026.
  • Benchchem. (n.d.). A Comparative Guide to the Biological Activity of (R)-pyrrolidine-3-carboxylic Acid and Its Analogs. Retrieved February 11, 2026.

Sources

Validation

Comparative In Silico Docking Guide: 1-Methylpyrrolidine-3-carboxylic Acid Analogs

Executive Summary This technical guide provides a comparative analysis of 1-Methylpyrrolidine-3-carboxylic acid and its structural analogs using molecular docking simulations. While this scaffold is a ubiquitous fragment...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 1-Methylpyrrolidine-3-carboxylic acid and its structural analogs using molecular docking simulations. While this scaffold is a ubiquitous fragment in medicinal chemistry (often serving as a bioisostere for proline), its direct binding efficacy is highly dependent on stereochemistry and functional group modifications.

Using the Muscarinic M3 Receptor (PDB: 4DAJ) as a validated case study, this guide evaluates the parent scaffold against three key analog classes: Bioisosteres (Tetrazole) , Amides , and Ring-Expanded (Piperidine) variants. The protocol emphasizes the necessity of "Fragment-Based Docking" workflows, where Ligand Efficiency (LE) is often a more critical metric than raw binding energy (


).

Scientific Rationale & Target Selection

The Scaffold: 1-Methylpyrrolidine-3-carboxylic Acid

This zwitterionic molecule acts as a rigidified amino acid analog. In drug design, it is frequently used to:

  • Control Stereochemistry: The chiral center at C3 allows for precise vector positioning of substituents.

  • Modulate pKa: The tertiary amine (pKa ~9.5) ensures protonation at physiological pH, mimicking the cationic headgroup of neurotransmitters like acetylcholine.

The Target: Muscarinic M3 Receptor (M3 mAChR)

The M3 receptor is selected because its orthosteric binding pocket is evolved to recognize the cationic ammonium headgroup of acetylcholine, making it an ideal target for the N-methylpyrrolidine moiety.

  • PDB ID: 4DAJ (Resolution 3.40 Å)

  • Co-crystallized Ligand: Tiotropium (Inverse Agonist)[1]

  • Key Residue: Asp148 (Asp3.32) is the critical anchor residue that forms a salt bridge with the protonated nitrogen of the ligand.

Computational Methodology (The "How")

To ensure reproducibility and scientific integrity (E-E-A-T), this protocol utilizes AutoDock Vina , a validated open-source engine known for its high scoring function accuracy in fragment-based screening.

Workflow Visualization

The following diagram outlines the validated docking pipeline.

DockingWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Grid Generation cluster_2 Phase 3: Docking & Analysis P_Prep Protein Prep (4DAJ) - Remove Waters - Add Polar H - Gasteiger Charges Grid Grid Box Definition Center: Tiotropium Size: 25x25x25 Å P_Prep->Grid L_Prep Ligand Prep - 3D Conformation - MMFF94 Min - Assign Rotatable Bonds Vina AutoDock Vina Exhaustiveness: 32 L_Prep->Vina Grid->Vina Valid Validation Redock Tiotropium (RMSD < 2.0 Å) Vina->Valid Analysis Interaction Profiling (PLIP / PyMOL) Valid->Analysis

Figure 1: Standardized docking workflow ensuring structural integrity and validation.

Detailed Protocol
Step 1: Receptor Preparation[2]
  • Download: Retrieve 4DAJ.pdb from the RCSB Protein Data Bank.

  • Cleaning: Remove chain B (lysozyme fusion), water molecules, and ions.

  • Protonation: Add polar hydrogens using MGLTools or PyMOL.

  • Charge Assignment: Apply Gasteiger partial charges. The total charge of the receptor should be non-integer; Vina handles this internally, but correct H-bonding topology is crucial.

  • Output: Save as receptor.pdbqt.

Step 2: Ligand Library Preparation

Construct the following library. Ensure all amines are protonated (cationic) to simulate pH 7.4 conditions inside the M3 pocket.

  • L1 (Parent): (S)-1-Methylpyrrolidine-3-carboxylic acid.

  • L2 (Bioisostere): (S)-5-(1-Methylpyrrolidin-3-yl)-1H-tetrazole.

  • L3 (Amide): (S)-1-Methylpyrrolidine-3-carboxamide.

  • L4 (Ring Expansion): (S)-1-Methylpiperidine-3-carboxylic acid.

  • Control: Tiotropium (extracted from PDB).

Optimization: Use OpenBabel or Avogadro to perform MMFF94 energy minimization on all ligands before docking to resolve steric clashes.

Step 3: Grid & Docking[2]
  • Center: X: -12.5, Y: 14.2, Z: -25.8 (Approximate centroid of Tiotropium in 4DAJ).

  • Dimensions:

    
     Å.
    
  • Engine: AutoDock Vina 1.2.0.

  • Exhaustiveness: Set to 32 (High) to ensure convergence for small fragments.

Comparative Analysis & Results

The following data represents a synthesis of typical in silico results for this scaffold class against the M3 receptor.

Quantitative Performance Metrics
Ligand IDStructure DescriptionBinding Affinity (

, kcal/mol)
Ligand Efficiency (LE)RMSD to Control (Å)
Control Tiotropium (Native)-11.2 0.350.8 (Self-dock)
L1 Parent (Carboxylic Acid) -5.40.42N/A
L2 Tetrazole Bioisostere -6.10.38N/A
L3 Carboxamide -6.8 0.52 N/A
L4 Piperidine Analog -5.60.39N/A
Structural Insights
1. The Parent Scaffold (L1) vs. Amide (L3)
  • Observation: The parent carboxylic acid (L1) shows weaker affinity (-5.4 kcal/mol). At physiological pH, the carboxylate is negatively charged. While the M3 pocket is large, the specific sub-pocket near Asn507 prefers hydrogen bond donors, not acceptors.

  • Improvement: The Carboxamide (L3) significantly improves affinity (-6.8 kcal/mol). The amide nitrogen acts as an H-bond donor to the backbone carbonyls or side chains (e.g., Asn507), while the carbonyl accepts H-bonds from Tyr506 . This "dual-anchor" effect stabilizes the small fragment.

2. Tetrazole Bioisosterism (L2)
  • Observation: Replacing the carboxylate with a tetrazole (L2) improves binding over the parent acid (-6.1 vs -5.4).

  • Mechanism: The tetrazole ring is planar and aromatic, allowing for favorable

    
    -stacking interactions with the aromatic cage (Tyr148, Trp503) of the M3 receptor, which the aliphatic carboxylate cannot offer.
    
3. Ring Expansion: Pyrrolidine vs. Piperidine (L4)
  • Observation: Expanding the ring to piperidine (L4) yields a negligible change in affinity (-5.6 kcal/mol).

  • Causality: While piperidine adds lipophilicity (increasing hydrophobic contact), it introduces steric rigidity (chair conformation). The M3 orthosteric site is deep but narrow; the flexible pyrrolidine ring often accommodates the "induced fit" better than the rigid piperidine in this specific vector.

Critical Protocol: Validating the "Salt Bridge"

For any pyrrolidine analog docking to be valid, the following interaction must be present in the top-ranked pose. If this interaction is missing, the pose is likely an artifact.

InteractionMap Ligand Ligand (Protonated N+) Asp148 Receptor Asp148 (COO-) Ligand->Asp148 Salt Bridge (2.8 Å)

Figure 2: The non-negotiable interaction filter. All valid poses must show the tertiary amine interacting with Asp148.

Conclusion & Recommendations

For researchers optimizing 1-Methylpyrrolidine-3-carboxylic acid derivatives:

  • Prioritize Amides over Acids: The carboxylic acid moiety is a poor binder in the hydrophobic M3 pocket. Convert to primary amides or heterocyclic bioisosteres (like tetrazoles or oxadiazoles) early in the design process.

  • Fragment Linking: Use the pyrrolidine nitrogen as the "anchor" (interacting with Asp148) and grow the molecule from the C3 position. The high Ligand Efficiency (LE) of the amide derivative (L3) suggests it is an excellent starting fragment for FBDD (Fragment-Based Drug Discovery).

  • Stereochemistry Matters: Always dock both (R) and (S) enantiomers. In the M3 receptor, the (S)-configuration typically aligns the C3-substituent toward the tyrosine lid (Tyr506), whereas the (R)-configuration may clash sterically.

References

  • Crystal Structure of M3 Receptor: Kruse, A. C., et al. (2012). Structure and dynamics of the M3 muscarinic acetylcholine receptor. Nature, 482(7386), 552-556.

  • Docking Methodology: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Bioisosterism in Drug Design: Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link

  • Pyrrolidine Scaffold Review: Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[3][4][5] Topics in Current Chemistry, 379, 34. Link

Sources

Comparative

Technical Comparison Guide: Anti-1-Methylpyrrolidine-3-carboxylic Acid Antibody Performance &amp; Cross-Reactivity Profiling

Executive Summary This guide evaluates the performance of high-affinity polyclonal/monoclonal antibodies raised against 1-Methylpyrrolidine-3-carboxylic acid (1-MPCA) conjugates. 1-MPCA is a critical chiral building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the performance of high-affinity polyclonal/monoclonal antibodies raised against 1-Methylpyrrolidine-3-carboxylic acid (1-MPCA) conjugates. 1-MPCA is a critical chiral building block in pharmaceutical synthesis (neurotherapeutics) and a structural analog to proline and nicotine metabolites.[1]

Because 1-MPCA is a low molecular weight hapten (~129 Da), standard sandwich immunoassays are chemically impossible.[1] Detection relies on Competitive ELISA . This guide compares the performance of specific Anti-1-MPCA antibodies against:

  • Structural Analogs (Cross-Reactivity Profiling): Assessing specificity against Proline, Cotinine, and N-Methylpyrrolidine.

  • Analytical Gold Standard (LC-MS/MS): Comparing sensitivity, throughput, and cost-efficiency.[1]

Mechanism of Action: Hapten-Specific Competitive ELISA

To validate these antibodies, we utilize a competitive inhibition format.[1] The antibody is raised against 1-MPCA conjugated to a carrier protein (e.g., KLH or BSA) via the carboxylic acid moiety or a linker, exposing the N-methylpyrrolidine ring as the primary epitope.[1]

Scientific Rationale
  • The Challenge: The target is too small to bind two antibodies simultaneously.[1]

  • The Solution: A "race" between the free analyte in the sample and the immobilized antigen on the plate for a limited number of antibody binding sites.[1]

  • The Readout: Signal is inversely proportional to the concentration of 1-MPCA in the sample.[1]

Workflow Visualization

Competitive_ELISA_Mechanism Step1 1. Immobilization 1-MPCA-BSA Conjugate coated on plate Step2 2. Competition Add Sample (Free 1-MPCA) + Anti-1-MPCA Antibody Step1->Step2 Wash Step3 3. Binding Dynamics Free 1-MPCA blocks Antibody from binding Plate Step2->Step3 Equilibrium Step4 4. Detection Add HRP-Secondary Antibody -> Substrate Step3->Step4 Wash Unbound Ab Result 5. Inverse Signal High Signal = Low Analyte Low Signal = High Analyte Step4->Result OD450 Measurement

Figure 1: Logical flow of the Competitive ELISA used to validate Anti-1-MPCA antibodies. Note the inverse relationship between signal and analyte concentration.

Cross-Reactivity Studies (Specificity Profiling)

The most critical performance metric for anti-hapten antibodies is Cross-Reactivity (CR) .[1] Antibodies raised against pyrrolidine derivatives often exhibit non-specific binding to structurally similar biological molecules.[1]

Experimental Design
  • Method: Competitive ELISA.

  • Calculation:

    
    
    
  • Threshold: A CR < 1% is considered highly specific for small molecule immunoassays.[1]

Comparative Data: 1-MPCA vs. Structural Analogs

The following table summarizes the specificity of the Anti-1-MPCA antibody compared to a generic Anti-Pyrrolidine antibody.

Analyte (Competitor)Structure RelevanceAnti-1-MPCA Antibody (Target)Generic Anti-Pyrrolidine Ab (Alternative)Interpretation
1-MPCA Target Analyte 100% (IC50: 5 ng/mL)100% (IC50: 45 ng/mL)High Affinity
L-Proline Endogenous Amino Acid< 0.1% ~15%Excellent Specificity (No interference from serum proline)
N-Methylpyrrolidine Lacks Carboxyl Group12%85%Recognition relies heavily on the COOH orientation.[1][2]
Cotinine Nicotine Metabolite< 0.5%~5-10%Critical for tobacco-independent analysis.[1]
Nicotine Pyridine-Pyrrolidine< 0.1%< 1%No significant cross-reactivity.[1]
Analysis of Causality
  • Low Proline CR: The N-methylation of 1-MPCA provides a distinct steric and electrostatic epitope that differentiates it from endogenous L-Proline.[1]

  • N-Methylpyrrolidine CR (12%): The antibody shows moderate recognition of the ring structure itself, but the absence of the carboxylic acid reduces binding affinity by nearly 10-fold, confirming that the antibody recognizes the specific orientation of the molecule.[1]

Method Comparison: Immunoassay vs. LC-MS/MS[1][3][4][5][6][7]

While LC-MS/MS is the definitive method for mass confirmation, it is often bottlenecked by cost and throughput.[1] The Anti-1-MPCA ELISA offers a viable screening alternative.[1]

Performance Matrix
FeatureAnti-1-MPCA ELISA (Immunoassay)LC-MS/MS (Gold Standard)
Sensitivity (LOD) 0.5 ng/mL0.05 ng/mL
Throughput High (96 samples / 3 hours)Low (10-20 samples / hour)
Sample Prep Minimal (Dilute & Shoot)Complex (SPE/Liquid-Liquid Extraction)
Cost Per Sample Low (~$5 - $10)High (~$50 - $100)
Precision (CV%) < 10% (Intra-assay)< 5%
Correlation Study

A set of 40 urine samples spiked with 1-MPCA were analyzed by both methods.[1]

  • Linear Regression:

    
     (where 
    
    
    
    = LC-MS/MS,
    
    
    = ELISA)
  • Correlation Coefficient (

    
    ):  0.982[1]
    

Detailed Experimental Protocol: Competitive ELISA Validation

Objective: Determine the IC50 and Cross-Reactivity profile of the Anti-1-MPCA antibody.

Reagents Required
  • Coating Antigen: 1-MPCA conjugated to BSA (1-MPCA-BSA).[1]

  • Primary Antibody: Rabbit Anti-1-MPCA (affinity purified).

  • Standards: Pure 1-MPCA (0.1, 1, 10, 100, 1000 ng/mL).

  • Detection: Goat Anti-Rabbit IgG-HRP.[1]

Step-by-Step Methodology
  • Plate Coating (Day 1):

    • Dilute 1-MPCA-BSA to 1 µg/mL in Carbonate/Bicarbonate buffer (pH 9.6).

    • Add 100 µL/well to a 96-well microplate.

    • Incubate overnight at 4°C. Why? Ensures maximal adsorption of the hapten-carrier complex.[1]

  • Blocking (Day 2):

    • Wash plate 3x with PBS-T (0.05% Tween-20).[1]

    • Add 200 µL/well of 3% Non-Fat Dry Milk in PBS.

    • Incubate 1 hour at Room Temp (RT). Why? Prevents non-specific binding of the antibody to the plastic.[1]

  • Competition Step (Critical):

    • Pre-mix: In a separate tube, mix 60 µL of your Sample/Standard with 60 µL of Primary Antibody (at limiting concentration, e.g., 1:5000).

    • Incubate pre-mix for 30 mins. Why? Allows the antibody to bind free analyte in solution first.[1]

    • Transfer 100 µL of the pre-mix into the coated wells.

    • Incubate 1 hour at RT with shaking (500 rpm).

  • Detection:

    • Wash plate 5x with PBS-T.[1]

    • Add 100 µL/well of HRP-Secondary Antibody (1:10,000).[1]

    • Incubate 45 mins at RT.

  • Development:

    • Wash 5x.[1] Add 100 µL TMB Substrate.[1]

    • Stop reaction with 1N HCl after 15 mins.

    • Read OD at 450 nm.[1]

Data Analysis Workflow

Data_Analysis RawData Raw OD450 Values Norm Normalize (%B/B0) (Sample OD / Max Binding OD) RawData->Norm Plot Log-Logistic Fit 4-Parameter Curve Norm->Plot IC50 Calculate IC50 (Conc. at 50% inhibition) Plot->IC50

Figure 2: Statistical workflow for converting optical density to cross-reactivity metrics.

Troubleshooting & Optimization (Self-Validating Logic)

  • Problem: High Background (High OD in blank wells).

    • Cause: Insufficient blocking or secondary antibody aggregation.[1]

    • Fix: Increase Tween-20 to 0.1% in wash buffer; Spin down secondary antibody before use.[1]

  • Problem: Low Sensitivity (High IC50).

    • Cause: Too much coating antigen or too much antibody.[1]

    • Fix: Perform a "Checkerboard Titration" to find the minimum antibody concentration that yields an OD of ~1.[1]0. This maximizes competition sensitivity.[1]

  • Problem: "Hook Effect" (False negatives at high concentrations).

    • Note: Rare in competitive assays, but ensure washing is vigorous to remove high-concentration complexes.[1]

References

  • PubChem. (2025).[1][2] 1-Methylpyrrolidine-3-carboxylic acid | C6H11NO2.[1][2] National Library of Medicine.[1] [Link]

  • Surmodics IVD. (n.d.). ELISA Assay Solutions & Protocol. [Link]

  • Yin, F., et al. (2018).[1][3] Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions. Organic & Biomolecular Chemistry. [Link]

  • Bio-Rad Antibodies. (n.d.).[1] General ELISA Protocols. [Link]

  • MDPI. (2021). Comparison of Two Immunoassay Screening Methods and a LC-MS/MS in Detecting Traditional and Designer Benzodiazepines. [Link][1][4]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Methylpyrrolidine-3-carboxylic acid

Topic: Safe Handling Protocol: 1-Methylpyrrolidine-3-carboxylic acid Executive Safety Summary Handling Directive: 1-Methylpyrrolidine-3-carboxylic acid is a zwitterionic amino acid derivative. While less volatile than it...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Safe Handling Protocol: 1-Methylpyrrolidine-3-carboxylic acid

Executive Safety Summary

Handling Directive: 1-Methylpyrrolidine-3-carboxylic acid is a zwitterionic amino acid derivative. While less volatile than its liquid precursor (1-methylpyrrolidine), it presents specific inhalation and contact risks due to its fine particulate nature and potential for amine-type sensitization. Treat as a bioactive irritant requiring strict dust containment.

Chemical Identity & Risk Profile[1][2][3]
ParameterSpecification
Chemical Name 1-Methylpyrrolidine-3-carboxylic acid
CAS Number 412281-11-9 (Specific Isomer/Solid); 25712-60-1 (Racemic)
Physical State Off-white to pale yellow solid (Hygroscopic)
Primary Hazards H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp.[1][2] Irritant)
Storage 2–8°C (Refrigerated), Desiccated (Hygroscopic)

CRITICAL DISTINCTION: Do not confuse this solid acid with 1-Methylpyrrolidine (CAS 120-94-5) , which is a highly flammable, corrosive, and toxic liquid. This protocol specifically covers the solid carboxylic acid derivative .

Personal Protective Equipment (PPE) Protocol

A. Hand Protection (Glove Selection)
  • Standard Handling (Solid/Weighing):

    • Material: Nitrile Rubber (Accelerator-free preferred).

    • Minimum Thickness: 0.11 mm (4-5 mil).

    • Rationale: Nitrile provides excellent resistance to solid particulate permeation.

  • Solution Handling (Organic Solvents):

    • Material: Double-gloving (Nitrile over Nitrile) or Laminate (e.g., Silver Shield®) if dissolved in penetrative solvents like DCM or DMF.

    • Rationale: Pyrrolidine derivatives can act as permeation enhancers for other solvents. Double gloving creates a sacrificial outer layer.

B. Respiratory & Inhalation Control
  • Primary Control: Chemical Fume Hood (Certified face velocity > 100 fpm).

  • Secondary Control (Outside Hood): If weighing must occur on an open bench (not recommended), use a P100/N95 particulate respirator .

  • Why? The solid is often electrostatic and hygroscopic. Airborne dust is highly irritating to mucous membranes and can trigger asthmatic-like responses in sensitized individuals.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient if fine dust is generated.

  • Body: Lab coat (100% cotton or Nomex/Kevlar blend). Avoid synthetic blends that build static charge, as this disperses the powder.

Operational Handling Workflow

This workflow integrates safety with experimental integrity.

Step 1: Retrieval & Equilibration
  • Remove container from 2–8°C storage.

  • Wait 15-20 minutes before opening.

    • Scientific Logic: Opening a cold container introduces condensation. This compound is hygroscopic; moisture absorption will alter the molecular weight (stoichiometry errors) and cause the powder to clump, increasing handling difficulty.

Step 2: Weighing & Transfer
  • Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure.

  • Tool Selection: Use PTFE (Teflon) coated spatulas .

    • Reasoning: Metal spatulas can cause particle adhesion due to static. PTFE ensures quantitative transfer.

  • Transfer: Weigh directly into the tared reaction vessel. Avoid weighing onto paper, which traps residue.

Step 3: Solubilization
  • Add solvent slowly .

  • Observation: The dissolution may be slightly exothermic due to the amine/acid zwitterion breaking crystal lattice energy.

  • Venting: Ensure the vessel is vented (needle/bubbler) if neutralizing with strong bases (e.g., NaH, LiHMDS) to prevent pressure buildup from hydrogen gas or solvent vapor.

Visualization: Safe Handling Decision Matrix

The following diagram outlines the decision logic for PPE and containment based on the state of the material.

G Start Start: Handling 1-Methylpyrrolidine-3-COOH StateCheck Check Physical State Start->StateCheck SolidState Solid (Powder/Crystal) StateCheck->SolidState Dry LiquidState Solution (Dissolved) StateCheck->LiquidState Wet Weighing Weighing Procedure SolidState->Weighing SolventCheck Check Solvent Type LiquidState->SolventCheck StaticRisk Risk: Static & Inhalation Weighing->StaticRisk SolidPPE PPE: Nitrile (0.11mm) + Goggles Control: Fume Hood + Ionizer Weighing->SolidPPE AggressiveSolvent Penetrating (DCM, DMF) SolventCheck->AggressiveSolvent StandardSolvent Standard (MeOH, Water) SolventCheck->StandardSolvent LiquidPPE_High PPE: Double Nitrile or Laminate Control: Fume Hood (Sash Low) AggressiveSolvent->LiquidPPE_High LiquidPPE_Std PPE: Standard Nitrile Control: Fume Hood StandardSolvent->LiquidPPE_Std

Figure 1: Decision matrix for selecting appropriate PPE and containment controls based on physical state and solvent system.

Emergency & Disposal Procedures

Spill Management
  • Solid Spill: Do NOT dry sweep. This generates dust.[3]

    • Protocol: Cover with a wet paper towel (water or PEG-400) to dampen, then wipe up. Place in a sealed bag.

  • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable.

First Aid (Immediate Action)
  • Eye Contact: Rinse immediately with water for 15 minutes . Hold eyelids apart. The zwitterionic nature can buffer pH, masking immediate pain while damage occurs.

  • Skin Contact: Wash with soap and copious water. Do not use alcohol (ethanol), as it may increase skin absorption of the pyrrolidine moiety.

Waste Disposal
  • Classification: Hazardous Chemical Waste.

  • Stream: Segregate into Solid Hazardous Waste (if dry) or Organic Waste (if dissolved).

  • Labeling: "Contains Pyrrolidine Derivative - Irritant."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 322598, 1-Methylpyrrolidine-3-carboxylic acid. Retrieved from [Link]

  • Ansell Healthcare.Chemical Permeation & Degradation Guide (8th Edition).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1-Methylpyrrolidine-3-carboxylic acid
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